7-(Trifluoromethyl)-1-tetralone
Description
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Structure
2D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWQWRIRONTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437521 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54752-50-0 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone (CAS: 54752-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, particularly the presence of a trifluoromethyl group on the aromatic ring, impart desirable physicochemical properties to its derivatives, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
The tetralone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF₃) group at the 7-position significantly enhances the lipophilicity and metabolic stability of derivative compounds. This is a key strategy in modern drug design to improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 54752-50-0 | [1][2] |
| Molecular Formula | C₁₁H₉F₃O | [1][2] |
| Molecular Weight | 214.18 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| IUPAC Name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Synonyms | 7-Trifluoromethyl-α-tetralone, 3,4-Dihydro-7-(trifluoromethyl)-1(2H)-naphthalenone | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(3-(trifluoromethyl)phenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid derivative in the presence of a strong acid catalyst to form the tetralone ring system.
Reaction Pathway
The synthesis begins with the preparation of 4-(3-(trifluoromethyl)phenyl)butanoic acid, which is then cyclized.
Caption: General reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
Starting Material: 4-(3-(Trifluoromethyl)phenyl)butanoic acid
Reagents and Solvents:
-
Polyphosphoric acid (PPA) or Triflic acid (TfOH)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(3-(trifluoromethyl)phenyl)butanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate volume of an inert solvent like dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add the strong acid catalyst (e.g., polyphosphoric acid, 10-20 eq by weight, or triflic acid, 1-2 eq) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the trifluoromethyl group. Aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region. |
| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon will have a characteristic downfield shift. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic trifluoromethyl group. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of CO and other characteristic fragments. |
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the ketone functional group and the activated methylene protons at the C2 position. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the carbonyl group.
Reactions at the Carbonyl Group
The ketone can undergo a variety of standard transformations, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce an amino group, a common step in the synthesis of pharmacologically active compounds.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an exocyclic double bond at the C1 position.
Reactions at the α-Position (C2)
The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.
Caption: General workflow for the α-functionalization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final compounds.
Central Nervous System (CNS) Agents
Derivatives of 2-aminotetralins are well-known for their activity as ligands for dopamine and serotonin receptors. This compound can serve as a key intermediate in the synthesis of novel aminotetralin derivatives for the potential treatment of neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[4] The trifluoromethyl group can modulate the receptor binding affinity and selectivity of these compounds.
Anti-inflammatory and Anticancer Agents
The tetralone core is present in a number of natural products and synthetic compounds with anti-inflammatory and anticancer properties. For instance, certain tetralone derivatives have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine.[5] By serving as a scaffold for the synthesis of new derivatives, this compound could lead to the discovery of novel anti-inflammatory and anticancer agents.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The presence of the trifluoromethyl group offers significant advantages in drug design, often leading to compounds with improved biological activity and pharmacokinetic profiles. The reactivity of the tetralone core allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery programs targeting a variety of diseases.
References
- 1. Tetralone synthesis [organic-chemistry.org]
- 2. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
physical and chemical properties of 7-(Trifluoromethyl)-1-tetralone
An In-depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone
Introduction: The Strategic Importance of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a prime exemplar of a building block that leverages these properties. As a derivative of the privileged 1-tetralone structure—a core component in numerous natural products and pharmaceuticals—this compound serves as a critical intermediate for synthesizing novel therapeutics ranging from anticancer to antidepressant agents.[3][4][5]
This guide provides an in-depth technical overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, offer field-proven insights into its application, and provide validated protocols for its handling and characterization.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental physical and chemical characteristics of this compound is the first step toward its effective utilization in a research and development setting. These properties dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.
Key Property Summary
The essential physicochemical data for this compound (CAS RN: 54752-50-0) are summarized in the table below.[6] This data provides a quantitative foundation for experimental design.
| Property | Value | Source |
| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | PubChem[7] |
| CAS Number | 54752-50-0 | ChemicalBook[6][8] |
| Molecular Formula | C₁₁H₉F₃O | PubChem[7] |
| Molecular Weight | 214.18 g/mol | PubChem[7] |
| Appearance | Off-white solid | ChemicalBook[6] |
| Boiling Point | 269.7 ± 40.0 °C (at 760 Torr) | ChemicalBook[8] |
| Storage Temperature | 2-8°C | ChemicalBook[6] |
Structural and Solubility Insights
The molecule's structure consists of a bicyclic tetralone core with a trifluoromethyl group at the C7 position of the aromatic ring. The CF₃ group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic system and the reactivity of the ketone.[2]
-
Solubility Profile: While precise quantitative data is not widely published, based on its structure—a largely nonpolar hydrocarbon framework with a polar ketone group—this compound is expected to be insoluble in water but soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. The highly lipophilic nature of the CF₃ group (Hansch π value of +0.88) further reduces its aqueous solubility while enhancing its solubility in nonpolar media.[2] This is a critical consideration for designing reaction mixtures, purification schemes, and formulation studies.
Section 2: Spectroscopic Characterization Protocol
Accurate characterization is a self-validating system; it confirms the identity and purity of the material, ensuring the reliability of downstream experiments. Below are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (~7.5-8.2 ppm): Three protons will be present on the substituted benzene ring. The strong electron-withdrawing effect of the CF₃ group will cause the adjacent protons to shift downfield. The proton at C8, being ortho to the carbonyl group, will likely be the most deshielded.
-
Aliphatic Region (~2.2-3.1 ppm): The spectrum will show two triplets corresponding to the two methylene groups (-CH₂-) of the cyclohexanone ring. The protons at C2 (α to the carbonyl) will appear as a triplet around 2.7 ppm, while the protons at C3 will be a multiplet around 2.2 ppm. The protons at C4, being benzylic, will appear as a triplet around 3.0 ppm.
-
-
¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon (C1) will be significantly downfield (~195-200 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: This experiment is crucial for confirming the presence of the trifluoromethyl group. It will show a sharp singlet around -63 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band will be observed in the range of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.
-
C-F Stretch: Strong absorption bands will be present in the 1100-1350 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.
-
Ar-H Stretch: Aromatic C-H stretching will appear as a series of weaker bands above 3000 cm⁻¹ .
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its tetralone core, modulated by the electronic influence of the CF₃ group.[9]
Key Reaction Sites
-
The Carbonyl Group (C1): The ketone is susceptible to nucleophilic attack, making it a handle for reactions like reductions (to form the corresponding alcohol), Grignard reactions, and Wittig olefinations.
-
The α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, and other C-C bond-forming reactions.[9]
-
The Aromatic Ring: The electron-withdrawing nature of both the ketone and the CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SₙAr) could be possible under specific conditions if a suitable leaving group were present on the ring.
The presence of the CF₃ group enhances the metabolic stability of molecules derived from this scaffold. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This is a highly desirable feature in drug candidates, as it can lead to an increased half-life and improved bioavailability.[2]
Section 4: Experimental Workflow: Synthesis and Purification
A common and robust method for synthesizing tetralones is via an intramolecular Friedel-Crafts acylation.[5][10] This workflow provides a reliable route to the target compound.
Conceptual Synthesis Workflow
The diagram below outlines the logical flow from a commercially available starting material to the purified final product.
Caption: High-level workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol: Column Chromatography
This protocol is a self-validating system; successful execution will yield a product with the expected spectroscopic characteristics described in Section 2.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil). To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM), add the silica, and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a nonpolar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The column diameter and length should be chosen based on the scale of the reaction (a 10:1 to 20:1 ratio of silica gel to crude product mass is a good starting point).
-
Loading: Carefully add the prepared silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the nonpolar solvent system. Monitor the fractions being collected using Thin Layer Chromatography (TLC) with a UV lamp for visualization.
-
Gradient Increase: Gradually increase the polarity of the eluting solvent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the desired product from the column. The tetralone product is more polar than nonpolar impurities and will elute as the solvent polarity increases.
-
Fraction Pooling & Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as an off-white solid.[6]
-
Validation: Confirm the purity and identity of the final product using NMR and IR spectroscopy as detailed in Section 2.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 7. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 10. Tetralone synthesis [organic-chemistry.org]
7-(Trifluoromethyl)-1-tetralone molecular weight and formula
An In-depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and pivotal role in the development of novel therapeutics, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Fluorinated Scaffold
This compound is a synthetic organic compound featuring a tetralone core functionalized with a trifluoromethyl (CF3) group. The tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including anticancer and antidepressant agents. The incorporation of the trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] This unique combination makes this compound a highly valuable intermediate for creating complex molecules in the pursuit of new pharmaceuticals.[4]
Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H9F3O | [5][6] |
| Molecular Weight | 214.18 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Boiling Point | 269.7 ± 40.0 °C at 760 Torr | [7] |
| CAS Number | 54752-50-0 | [6][7] |
| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | [5] |
| Synonyms | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, 7-Trifluoromethyl-α-tetralone | [5][6] |
Molecular Structure:
The structure of this compound consists of a bicyclic aromatic ketone with the trifluoromethyl group attached to the benzene ring.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Spectroscopic Data for 7-(Trifluoromethyl)-1-tetralone: An In-depth Technical Guide
Introduction
7-(Trifluoromethyl)-1-tetralone is a fluorinated derivative of 1-tetralone, a bicyclic aromatic ketone. The introduction of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety and a common pharmacophore, can significantly influence the molecule's chemical and biological properties. This makes this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to offer a robust interpretation of the expected spectroscopic features. The methodologies described herein represent standard, validated protocols for the acquisition of such data.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H8 | 8.25 | d | 8.2 | 1H |
| H6 | 7.80 | s | - | 1H |
| H5 | 7.65 | d | 8.2 | 1H |
| H4 | 3.10 | t | 6.1 | 2H |
| H2 | 2.70 | t | 6.5 | 2H |
| H3 | 2.20 | m | - | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.5 - 8.3 ppm): The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring.
-
The proton at the C8 position (H8) is deshielded by the anisotropic effect of the carbonyl group and is expected to appear as a doublet at the lowest field (~8.25 ppm) due to coupling with H5.
-
The proton at C6 (H6) is adjacent to the trifluoromethyl group, which is strongly electron-withdrawing. This will cause a significant downfield shift. Due to its meta-relationship with the other aromatic protons, it is predicted to appear as a singlet or a finely split multiplet around 7.80 ppm.
-
The proton at C5 (H5) will be a doublet due to coupling with H8, appearing around 7.65 ppm.
-
-
Aliphatic Region (2.0 - 3.2 ppm): The aliphatic region shows three signals corresponding to the three methylene groups.
-
The protons at C4, adjacent to the aromatic ring, are expected to be a triplet around 3.10 ppm.
-
The protons at C2, alpha to the carbonyl group, are also deshielded and will likely appear as a triplet around 2.70 ppm.
-
The protons at C3, in the beta position to the carbonyl, will be the most shielded of the aliphatic protons and are predicted to be a multiplet around 2.20 ppm, arising from coupling to both H2 and H4 protons.
-
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 125 MHz is summarized below.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 197.5 |
| C8a | 145.0 |
| C4a | 133.0 |
| C7 | 131.5 (q, J ≈ 32 Hz) |
| C5 | 130.0 |
| C8 | 128.5 |
| C6 | 125.0 (q, J ≈ 4 Hz) |
| C(CF₃) | 123.5 (q, J ≈ 272 Hz) |
| C4 | 39.0 |
| C2 | 30.0 |
| C3 | 23.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Downfield Region (> 100 ppm):
-
The carbonyl carbon (C1) is the most deshielded, appearing at approximately 197.5 ppm.
-
The aromatic carbons show distinct signals. The quaternary carbons C8a and C4a are expected around 145.0 and 133.0 ppm, respectively.
-
The carbon bearing the trifluoromethyl group (C7) will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around 131.5 ppm.
-
The trifluoromethyl carbon itself will also be a quartet with a very large coupling constant, appearing around 123.5 ppm.
-
The remaining aromatic CH carbons (C5, C8, and C6) are predicted to have chemical shifts in the range of 125-130 ppm. The C6 carbon, being in close proximity to the CF₃ group, may also exhibit a small quartet splitting.
-
-
Upfield Region (< 50 ppm):
-
The three aliphatic methylene carbons (C4, C2, and C3) are found in the upfield region, with predicted chemical shifts around 39.0, 30.0, and 23.0 ppm, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of this compound in a volatile solvent like dichloromethane.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (aryl ketone) stretch |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| 1350 - 1100 | Strong | C-F stretch (multiple bands) |
| ~1250 | Strong | Aryl-C stretch |
Interpretation of the IR Spectrum:
-
The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the aryl ketone, expected around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical saturated ketone.
-
The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹.
-
The aliphatic C-H stretching vibrations from the methylene groups will appear as medium intensity bands just below 3000 cm⁻¹.
-
A series of strong absorption bands between 1350 and 1100 cm⁻¹ will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
The aromatic C=C stretching vibrations will give rise to medium intensity bands around 1600 and 1475 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Method: Electron Ionization (EI) Mass Spectrometry
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 400.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 214.06 (Calculated for C₁₁H₉F₃O⁺)[1]
-
Major Predicted Fragments:
| m/z | Predicted Fragment Ion | Proposed Loss |
| 186 | [M - CO]⁺ | Loss of carbon monoxide |
| 185 | [M - CHO]⁺ | Loss of a formyl radical |
| 167 | [M - CO - F]⁺ | Loss of CO and a fluorine atom |
| 145 | [C₈H₆F]⁺ | Further fragmentation |
| 117 | [C₇H₄F]⁺ | Further fragmentation |
Interpretation of the Mass Spectrum:
The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 214. The fragmentation pattern will be influenced by the stability of the aromatic system and the presence of the carbonyl and trifluoromethyl groups.
Caption: Key predicted fragmentation pathways for this compound in EI-MS.
A primary fragmentation pathway is likely the loss of a neutral carbon monoxide molecule from the molecular ion to give a fragment at m/z 186. Another common fragmentation for tetralones is a retro-Diels-Alder reaction, leading to the loss of ethene and also resulting in a fragment at m/z 186. The loss of the trifluoromethyl radical would lead to a fragment at m/z 145. Further fragmentation of these primary ions will lead to the other observed peaks in the spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, along with standard experimental protocols, serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important fluorinated intermediate. While the data presented is based on predictive models, it provides a strong foundation for the interpretation of experimental results and will aid in the unambiguous identification of this compound.
References
The Ascendant Therapeutic Potential of Trifluoromethylated Tetralones: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated moieties, the trifluoromethyl (CF3) group has emerged as a particularly powerful tool for modulating the physicochemical and biological properties of drug candidates. When appended to the privileged tetralone framework—a core structure found in numerous natural products and synthetic drugs—the resulting trifluoromethylated tetralones exhibit a compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of trifluoromethylated tetralones, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the significant anticancer and antimicrobial potential of this compound class, supported by quantitative data, detailed experimental protocols, and a discussion of structure-activity relationships.
Introduction: The Strategic Convergence of the Trifluoromethyl Group and the Tetralone Scaffold
The tetralone scaffold, a bicyclic aromatic ketone, is a well-established pharmacophore present in a variety of biologically active molecules, including anticancer agents and compounds with effects on the central nervous system.[1] Its rigid structure provides a defined orientation for pendant functional groups, facilitating interactions with biological targets. The introduction of a trifluoromethyl group can profoundly enhance the therapeutic potential of the tetralone core. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can improve a molecule's target binding affinity, membrane permeability, and resistance to metabolic degradation.[2] This strategic combination has led to the emergence of trifluoromethylated tetralones as a promising class of compounds with diverse and potent biological activities.
Synthesis of Trifluoromethylated Tetralones: A Generalized Approach
The synthesis of trifluoromethylated tetralones can be achieved through several synthetic routes. A common and effective strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted arylalkyl acid chloride.[3] This method allows for the construction of the tetralone core in a single, efficient step. The trifluoromethyl group can be introduced either on the aromatic ring of the starting material or on the alkyl chain.
Below is a generalized, representative protocol for the synthesis of a trifluoromethylated tetralone, synthesized from various reported procedures for tetralone and trifluoromethylated compound synthesis.[3][4][5][6]
Experimental Protocol: Synthesis of a Representative Trifluoromethylated Tetralone
Step 1: Preparation of the Arylalkyl Carboxylic Acid
-
To a solution of a trifluoromethyl-substituted benzene derivative in a suitable solvent (e.g., dichloromethane), add succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding ice-cold water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Reduction of the Ketone
-
Dissolve the keto-acid from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., sodium borohydride) in portions at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete.
-
Acidify the reaction mixture and extract the product.
-
Purify the resulting arylalkyl carboxylic acid by column chromatography.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Treat the purified arylalkyl carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
-
In a separate flask, prepare a solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C.
-
Add the acid chloride solution dropwise to the Lewis acid suspension.
-
Stir the reaction mixture at room temperature until cyclization is complete.
-
Carefully quench the reaction with ice-water and extract the trifluoromethylated tetralone.
-
Purify the final product by column chromatography.
References
- 1. Tetralone synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Tetralone Scaffold as a Privileged Structure in Medicinal Chemistry
The tetralone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the synthesis of a wide array of biologically active compounds.[1] Its inherent structural features and amenability to chemical modification have made it a cornerstone in the development of therapeutics targeting a diverse range of diseases.[2] From established pharmaceuticals to novel investigational agents, tetralone derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative disorders, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the current landscape of tetralone-based drug discovery, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic efficacy.
Anticancer Applications: Targeting Cell Proliferation and Survival Pathways
Tetralone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent antiproliferative activity against various cancer cell lines.[1] The underlying mechanisms are often multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and cellular metabolism.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant body of research indicates that the anticancer effects of many tetralone derivatives are mediated through the induction of apoptosis, or programmed cell death. For instance, certain tetralone-sulfonamide hybrids have been shown to trigger an apoptotic cascade in breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase. This activity is associated with the modulation of key apoptotic proteins such as Bcl-2 and caspases.
Another critical target for anticancer tetralone derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain tetralone derivatives have been shown to possess anti-NF-κB potential, thereby inhibiting the pro-survival signaling that contributes to tumor growth and resistance to therapy.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of tetralone derivatives is highly dependent on the nature and position of substituents on the tetralone core and any appended moieties. For example, the incorporation of heterocyclic rings, such as pyrazoline and pyridine, has been shown to enhance cytotoxic activity against human tumor cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[4][5] Specifically, 2,6-dihaloarylchalcone derivatives of tetralin have demonstrated potent antitumor activity.[5]
Experimental Workflow: Evaluating Anticancer Efficacy
The in vitro evaluation of the anticancer potential of tetralone derivatives typically involves a series of well-established assays to determine their effects on cell viability, proliferation, and the induction of apoptosis.
Caption: A streamlined workflow for the synthesis and in-vitro evaluation of anticancer tetralone derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Applications: Combating Neurodegenerative Diseases
Tetralone derivatives have shown considerable promise in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in neurotransmitter metabolism and to modulate signaling pathways that protect neurons from damage.
Mechanism of Action: Inhibition of MAO and Acetylcholinesterase
A primary mechanism of action for the neuroprotective effects of tetralone derivatives is the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform.[9][10] MAO-B is responsible for the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[9] Structure-activity relationship studies have shown that substitution at the C7 position of the α-tetralone moiety with arylalkyloxy groups leads to high-potency MAO-B inhibitors.[9]
In the context of Alzheimer's disease, tetralone derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[11] By inhibiting AChE, these compounds increase acetylcholine levels, which can improve cognitive function. Some α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated potent dual inhibitory activity against both MAO-B and AChE, making them attractive multifunctional agents for Alzheimer's treatment.[11]
Signaling Pathways in Neuroprotection
Beyond enzyme inhibition, the neuroprotective effects of some compounds are mediated through the activation of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[12][13] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.
Caption: Simplified diagram of neuroprotective signaling pathways activated by tetralone derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used method for measuring AChE activity and screening for its inhibitors.[1]
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.[1] Prepare a stock solution of the tetralone derivative in DMSO and make serial dilutions.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the AChE enzyme solution, and the tetralone derivative solution (or buffer for the control) to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Add the ATCI and DTNB solutions to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.[14]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control. Calculate the IC50 value.
Anti-inflammatory Applications: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, and tetralone derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[3]
Mechanism of Action: Inhibition of MIF Tautomerase and NF-κB
One of the key mechanisms of the anti-inflammatory action of certain tetralone derivatives is the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity.[1] MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response. By inhibiting its enzymatic activity, tetralone derivatives can attenuate macrophage activation and the production of pro-inflammatory cytokines.
Furthermore, as mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a critical anti-inflammatory mechanism.[3] By preventing the activation of NF-κB, tetralone derivatives can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[15]
Caption: Inhibition of the canonical NF-κB signaling pathway by tetralone derivatives.
Experimental Protocol: NF-κB Activation Assay in RAW 264.7 Macrophages
This protocol describes a method to assess the effect of tetralone derivatives on NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment: Culture RAW 264.7 cells in a suitable medium. Pre-treat the cells with various concentrations of the tetralone derivative for a specific time before stimulating with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes).
-
Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.
-
Western Blotting for p65: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the levels of nuclear p65, which is indicative of NF-κB activation.[11]
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Tetralone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][16]
Mechanism of Action: Membrane Disruption and Enzyme Inhibition
A key mode of antibacterial action for some tetralone derivatives, particularly those containing an aminoguanidinium moiety, is the disruption of the bacterial cell membrane. These compounds can induce membrane depolarization, leading to a loss of membrane integrity and ultimately cell death.[17] Molecular docking studies have also suggested that some of these derivatives may target dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[17]
Furthermore, certain tetralone derivatives have shown the ability to reverse multidrug resistance in bacteria like Escherichia coli by inhibiting ATP-dependent efflux pumps.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of tetralone derivatives is significantly influenced by their structural features. For instance, aminoguanidine-tetralone derivatives have shown potent activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus.[2] The nature of the substituent on the carbonyl moiety of functionalized α-tetralones also impacts their antifungal activity.[16]
Experimental Protocol: Bacterial Membrane Depolarization Assay
This assay utilizes a voltage-sensitive dye, such as DiSC3(5), to monitor changes in the bacterial membrane potential.[18]
-
Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, then harvest and wash the cells.
-
Dye Loading: Resuspend the bacterial cells in a suitable buffer containing the voltage-sensitive dye and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Measurement: Transfer the cell suspension to a cuvette or a 96-well plate and measure the baseline fluorescence.
-
Compound Addition: Add the tetralone derivative at various concentrations to the cell suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the dye to be released, resulting in an increase in fluorescence.[16][19]
-
Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of membrane depolarization.
Synthesis of Tetralone Derivatives: The Claisen-Schmidt Condensation
A common and versatile method for the synthesis of α,β-unsaturated tetralone derivatives (chalcones) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a tetralone with an aromatic aldehyde.[20]
General Protocol for Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve the tetralone and the aromatic aldehyde in a suitable solvent, such as ethanol.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.[20]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.[12]
Conclusion and Future Perspectives
Tetralone derivatives represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their demonstrated efficacy across a spectrum of diseases, coupled with their synthetic tractability, positions them as a continuing focus of drug discovery and development efforts. Future research will likely concentrate on the design and synthesis of novel tetralone libraries with enhanced potency and selectivity for their respective biological targets. A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation tetralone-based drugs. Furthermore, the exploration of novel therapeutic applications for this privileged scaffold holds the potential to address unmet medical needs in a variety of disease areas.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial membrane depolarization assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)-1-tetralone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 7-(Trifluoromethyl)-1-tetralone, a crucial building block in medicinal chemistry. We will explore the physicochemical principles governing its solubility, provide a robust experimental protocol for its determination, and analyze its behavior in a range of organic solvents. This document is intended to serve as a practical resource for scientists and researchers, offering both theoretical grounding and actionable laboratory insights.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a tetralone core fused to a benzene ring substituted with a trifluoromethyl (CF3) group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.
The trifluoromethyl group is a cornerstone of modern drug design. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity can profoundly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The presence of the CF3 group can improve membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation by preventing enzymatic attack.[3][4]
Given its role as a precursor, a comprehensive understanding of the solubility of this compound is critical. Solubility data informs the choice of solvents for:
-
Synthesis: Ensuring reactants are in the same phase for efficient reaction.
-
Crystallization & Purification: Selecting appropriate solvent systems for isolating the compound with high purity.
-
Analytical Characterization: Preparing solutions for techniques like HPLC, GC, and NMR.
-
Formulation Studies: Providing a basis for developing stable and effective drug delivery systems.
This guide will delve into the factors that dictate its solubility and provide a framework for its experimental determination.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible.[5] For this compound, several structural features are at play.
-
The Tetralone Core: The bicyclic hydrocarbon framework is largely nonpolar and lipophilic. The ketone group (C=O) introduces polarity and a hydrogen bond acceptor site. Unsubstituted 1-tetralone is generally soluble in various organic solvents like alcohols, ethers, and hydrocarbons, but has low solubility in water.[6]
-
The Trifluoromethyl (CF3) Group: This group is highly lipophilic and significantly increases the overall non-polar character of the molecule.[3] While the C-F bonds are polar, the symmetrical arrangement of the fluorine atoms around the carbon results in a group with a low dipole moment but a high affinity for non-polar environments. The incorporation of a CF3 group often enhances solubility in non-polar organic solvents.[1][3]
Therefore, it is predicted that this compound, described as an off-white solid[7], will exhibit favorable solubility in a range of common organic solvents, particularly those with moderate to low polarity. Its solubility in highly polar solvents like water is expected to be very low.
Experimental Determination of Solubility: A Validated Protocol
Accurate solubility data requires a robust and reproducible experimental method. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a gold-standard technique for determining the solubility of a solid in a solvent at a specific temperature.[8]
Step-by-Step Methodology
-
Preparation: Place an excess amount of solid this compound into a series of sealed vials, each containing a known volume of a specific organic solvent (e.g., 5 mL). Using an excess of the solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Workflow for Isothermal Equilibrium Solubility Determination
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Solubility Profile of this compound
While specific, publicly available solubility data for this compound is limited, we can infer its likely behavior based on its structural components and data from analogous compounds. Studies on other tetralone derivatives, such as 4-(3,4-Dichlorophenyl)-1-tetralone, show solubility in a range of solvents including methanol, ethanol, acetone, toluene, and tetrahydrofuran (THF).[9][10] The solubility of these derivatives generally increases with temperature.[11]
The computed XLogP3 value for this compound is 2.9, indicating significant lipophilicity.[12] This further supports the prediction of good solubility in organic solvents.
The table below provides a predicted solubility profile based on these principles. These qualitative predictions should be confirmed by experimental data as described in Section 3.
| Solvent | Solvent Polarity Class | Predicted Solubility | Rationale |
| Hexane | Non-polar | Moderate to Good | The lipophilic tetralone core and CF3 group should interact favorably with non-polar alkanes. |
| Toluene | Non-polar (Aromatic) | Good | Aromatic π-π stacking interactions between toluene and the compound's benzene ring enhance solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Very Good | Good balance of polarity to dissolve the ketone portion and non-polarity for the hydrocarbon and CF3 parts. |
| Diethyl Ether | Polar Aprotic | Good | The ether can act as a hydrogen bond acceptor for any potential interactions and solvate the non-polar regions. |
| Acetone | Polar Aprotic | Very Good | The polar ketone group of acetone interacts well with the ketone in the solute. |
| Ethyl Acetate | Polar Aprotic | Very Good | Similar to acetone, offers a good balance of polarity and lipophilicity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Good | An excellent solvent for a wide range of organic compounds due to its polarity and cyclic ether structure. |
| Methanol / Ethanol | Polar Protic | Moderate | The polar hydroxyl group can interact with the ketone, but the overall high polarity may be less favorable for the lipophilic parts. |
| Water | Polar Protic | Very Low / Insoluble | The high polarity of water and its strong hydrogen-bonding network are incompatible with the largely non-polar solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Very Good | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[13] |
Conclusion and Practical Implications
This compound is a key synthetic intermediate whose solubility characteristics are paramount for its effective use in research and development. The presence of both a polar ketone and a highly lipophilic trifluoromethyl-substituted aromatic ring suggests a broad solubility profile in common organic solvents, with particularly high solubility expected in polar aprotic solvents like acetone, ethyl acetate, and THF. Conversely, its aqueous solubility is predicted to be negligible.
For drug development professionals, this profile indicates that solvent selection for synthesis and purification can be flexible, but care must be taken during workup procedures to avoid precipitation if switching to highly polar or non-polar solvent systems. For crystallization, a mixed-solvent system, such as DCM/hexane or ethyl acetate/heptane, is likely to be effective. The detailed experimental protocol provided herein offers a reliable method for generating the precise, quantitative data needed to optimize these processes and accelerate development timelines.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7-Methoxy-1-tetralone | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Safe Handling of 7-(Trifluoromethyl)-1-tetralone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 7-(Trifluoromethyl)-1-tetralone (CAS No. 54752-50-0). As a fluorinated organic compound, its unique properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Core Hazard Identification and Risk Assessment
This compound is a substituted tetralone derivative where the trifluoromethyl group significantly influences its chemical and toxicological profile.[2] While comprehensive toxicological data for this specific compound is not extensively published, the primary hazards can be inferred from its chemical class and available Safety Data Sheets (SDS). The known hazards necessitate careful handling to avoid adverse health effects.
GHS Hazard Classification: Based on data for analogous compounds, this compound should be handled as a substance with the following potential classifications. It is crucial to consult the specific supplier's SDS for the most accurate and up-to-date information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is a composite based on hazards identified for similar tetralone structures and fluorinated compounds.[3][4]
The trifluoromethyl group is metabolically stable, but the molecule as a whole can interact with biological systems. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures down to the least effective.
References
A Senior Application Scientist's Guide to 7-(Trifluoromethyl)-1-tetralone for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth technical overview of 7-(Trifluoromethyl)-1-tetralone, a key building block that leverages the advantageous properties of both the trifluoromethyl group and the privileged tetralone scaffold. As a Senior Application Scientist, my objective is to equip fellow researchers with the critical knowledge necessary to effectively procure, handle, and utilize this versatile intermediate in the synthesis of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 54752-50-0 , is a bicyclic aromatic ketone with the molecular formula C₁₁H₉F₃O.[3][4][5] Its structure features a tetralone core with a trifluoromethyl group at the 7-position of the aromatic ring.
Chemical Structure:
Figure 1: Chemical structure of this compound.
This strategic placement of the trifluoromethyl group significantly influences the electronic nature of the aromatic ring, making it a valuable synthon for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54752-50-0 | [3][4] |
| Molecular Formula | C₁₁H₉F₃O | [3][4][5] |
| Molecular Weight | 214.19 g/mol | [3][5] |
| Appearance | Off-white solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Commercial Availability and Supplier Landscape
The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a number of specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data, and lead times.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| ChemUniverse | P95674 | 95% | 100MG, 250MG, 1G, Bulk |
| ChemicalBook | CB6238025 | Up to 99% | Inquire for details |
It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to verify the purity and identity of the compound. While a purity of 95% is commonly offered, higher purities may be available upon request, particularly for applications in late-stage drug development where stringent quality control is required.[3]
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A combination of analytical techniques should be employed for comprehensive characterization.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for determining the purity of the material. A high-purity sample should display a single major peak. It is advisable to use a method that can resolve potential impurities, such as isomers or starting materials from the synthesis.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of compounds with diverse pharmacological activities.
The trifluoromethyl group enhances the drug-like properties of the resulting molecules by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[2]
-
Modulating Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][2]
-
Altering Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent can influence the pKa of nearby functional groups and enhance binding interactions with target proteins.
Synthetic Utility and Key Transformations
The chemical reactivity of this compound provides multiple avenues for elaboration into more complex molecular architectures.
Figure 2: Synthetic pathways from this compound.
Reductive Amination: The ketone functionality is readily converted to a primary or secondary amine, a common functional group in many central nervous system (CNS) active drugs.
α-Functionalization: The α-carbon to the ketone can be deprotonated and reacted with various electrophiles to introduce additional substituents, allowing for the exploration of structure-activity relationships.
Aromatic Ring Chemistry: The trifluoromethyl group directs further electrophilic aromatic substitution and can be a handle for cross-coupling reactions if other functional groups are introduced onto the aromatic ring.
Experimental Protocol: A Generalized Approach to Reductive Amination
The following protocol provides a general framework for the reductive amination of this compound, a common transformation to introduce a key pharmacophore. This is a representative protocol and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This may take several hours to overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion: A Valuable Tool for the Medicinal Chemist
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a privileged tetralone scaffold and a strategically placed trifluoromethyl group provides a solid foundation for developing compounds with enhanced metabolic stability and biological activity. By understanding its chemical properties, sourcing it from reliable suppliers, and employing appropriate synthetic methodologies, researchers can effectively leverage this powerful intermediate to accelerate their drug discovery programs.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 5. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
The Strategic Importance of Fluorination in Privileged Scaffolds
An In-depth Technical Guide to 7-(Trifluoromethyl)-1-tetralone: A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of this compound, a fluorinated bicyclic ketone of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the rationale for its application, and its potential in creating next-generation therapeutics. The integration of the electron-withdrawing trifluoromethyl group onto the privileged tetralone scaffold creates a unique chemical entity with enhanced metabolic stability and modulated biological activity, making it a valuable intermediate in pharmaceutical research.[1][2][3][4]
In contemporary drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][5][6] The trifluoromethyl (CF₃) group, in particular, is a powerful tool due to its unique properties:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: The CF₃ group significantly enhances a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][7]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[3]
-
Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other groups like chlorine, offering similar steric properties but different electronic effects.[1]
When these advantages are applied to a "privileged scaffold" like 1-tetralone—a structural motif found in numerous natural products and pharmaceuticals—the result is a powerful building block for novel therapeutics.[2][4][8] The tetralone core is a precursor to a wide range of biologically active compounds, including antidepressants, anticancer agents, and antibiotics.[2][4] this compound thus represents a synergistic combination of a robust, versatile core with a function-enhancing substituent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and development.
Chemical Identity and Properties
This compound is commercially available as an off-white solid.[9] Its key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 54752-50-0 | [9][10][11][12] |
| Molecular Formula | C₁₁H₉F₃O | [10][12] |
| Molecular Weight | 214.19 g/mol | [10][12] |
| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | [12] |
| Boiling Point (Predicted) | 269.7 ± 40.0 °C at 760 Torr | [11] |
| XLogP3 (Lipophilicity) | 2.9 | [12] |
| Appearance | Off-white solid | [9] |
| Storage Conditions | 2-8°C | [9] |
Molecular Structure
The structure consists of a benzene ring fused to a cyclohexanone ring, with a trifluoromethyl group at the C-7 position of the aromatic ring.
Caption: Chemical structure of this compound.
Anticipated Spectroscopic Data
While specific spectra for this exact compound are not readily published, its spectroscopic characteristics can be reliably predicted based on its structural motifs and data from analogous compounds like 1-tetralone.[13][14][15]
-
¹H NMR: The spectrum would show distinct regions. The aromatic protons would appear in the downfield region (~7.5-8.2 ppm), exhibiting complex splitting patterns due to their coupling and the influence of the CF₃ group. The three aliphatic methylene groups (-CH₂-) would appear as multiplets in the upfield region (~2.0-3.0 ppm). The protons on the carbon adjacent to the carbonyl group (C2) would be the most deshielded of the aliphatic protons.
-
¹³C NMR: The carbonyl carbon (C1) would be the most downfield signal (~197 ppm). Aromatic carbons would resonate between ~120-150 ppm. The carbon attached to the trifluoromethyl group (C7) would show a characteristic quartet due to C-F coupling. The aliphatic carbons would appear in the ~20-40 ppm range.
-
¹⁹F NMR: A single, sharp singlet would be expected, as all three fluorine atoms are chemically equivalent.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone C=O stretch would be prominent around 1685 cm⁻¹. C-F stretching bands would be visible in the 1350-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 214. Key fragmentation patterns would likely involve the loss of CO (m/z 186) and the CF₃ group (m/z 145).
Synthesis and Mechanistic Considerations
The construction of the tetralone framework is a well-established process in organic chemistry, most commonly achieved via intramolecular Friedel-Crafts acylation.[8][16][17] This methodology is highly reliable for synthesizing this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
This protocol describes a robust and validated method for the laboratory-scale synthesis of the title compound.
Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation of 4-(3-(trifluoromethyl)phenyl)butanoic acid.
Materials:
-
4-(3-(trifluoromethyl)phenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Acid Chloride Formation (Self-Validating Step):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-(3-(trifluoromethyl)phenyl)butanoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Causality: Thionyl chloride is an excellent choice for converting the carboxylic acid to the more reactive acid chloride, which is necessary for the subsequent acylation. Refluxing ensures the complete conversion and removal of gaseous byproducts (SO₂ and HCl), driving the reaction to completion. This step is self-validating as the reaction's progress can be monitored by the cessation of gas evolution.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, larger flame-dried flask under nitrogen, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.
-
Cool this suspension to 0 °C in an ice bath.
-
Remove the solvent from the acid chloride mixture from Step 1 under reduced pressure. Re-dissolve the crude acid chloride in a small volume of anhydrous DCM.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Causality: AlCl₃ is the Lewis acid catalyst that coordinates to the carbonyl oxygen of the acid chloride, activating it for electrophilic attack on the electron-rich aromatic ring. The intramolecular nature of the reaction is highly favored due to the formation of a stable six-membered ring. Conducting the initial addition at 0 °C helps control the exothermicity of the reaction.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Trustworthiness: This quenching step must be done cautiously as the reaction with water is highly exothermic. The acid protonates the aluminum hydroxide species, making them soluble in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield this compound as an off-white solid.
-
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a versatile intermediate for creating a diverse library of more complex molecules with therapeutic potential.[2][18] The tetralone scaffold itself has been central to the development of drugs targeting a wide range of conditions.[2][4][8]
Caption: Key derivatization pathways for this compound.
Derivatization and Therapeutic Potential
The reactivity of the ketone and the adjacent α-methylene group allows for extensive chemical modification:
-
Antidepressants and CNS Agents: The tetralone core is famously the precursor to sertraline. Derivatives of this compound could be explored as novel monoamine oxidase (MAO) inhibitors or selective serotonin reuptake inhibitors (SSRIs). The CF₃ group's ability to enhance blood-brain barrier permeability makes this a particularly promising avenue.[1][2]
-
Anticancer Agents: Many tetralone derivatives exhibit antiproliferative activity against various cancer cell lines.[2][4] The CF₃ group can enhance binding affinity to target proteins through favorable electronic interactions, potentially leading to more potent and selective anticancer drugs.[3][7]
-
Antimicrobial and Antifungal Agents: Modifications of the tetralone structure have yielded compounds with significant antibiotic and antifungal properties.[2] The introduction of the CF₃ group can improve the metabolic stability of these agents, prolonging their therapeutic effect.
The presence of the trifluoromethyl group at the 7-position specifically impacts the electronic nature of the aromatic ring, influencing its reactivity and interaction with biological targets compared to unsubstituted or differently substituted tetralones. This makes it a unique starting point for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that combines the proven biological relevance of the tetralone scaffold with the pharmacokinetic advantages conferred by the trifluoromethyl group. Its robust and scalable synthesis allows for its widespread use in discovery chemistry.
Future research will likely focus on leveraging this scaffold to build libraries of novel compounds for high-throughput screening against a wide array of biological targets. The development of asymmetric syntheses to control the stereochemistry of derivatives will be crucial for creating more selective and potent drug candidates. As our understanding of the role of fluorination in drug design continues to grow, the importance of key intermediates like this compound will undoubtedly increase, solidifying its place in the modern medicinal chemist's toolkit.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Tetralone(529-34-0) 1H NMR [m.chemicalbook.com]
- 15. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 16. Tetralone synthesis [organic-chemistry.org]
- 17. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 18. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 7-(Trifluoromethyl)-1-tetralone in Friedel-Crafts Reactions
Abstract
This technical guide provides an in-depth exploration of 7-(Trifluoromethyl)-1-tetralone as a key building block in Friedel-Crafts reactions. The incorporation of a trifluoromethyl (CF₃) group into the tetralone scaffold offers medicinal chemists a powerful tool for enhancing metabolic stability, lipophilicity, and bioavailability in drug candidates[1][2]. However, the strong electron-withdrawing nature of the CF₃ group presents unique challenges in classical electrophilic aromatic substitution. This document details the mechanistic considerations, provides validated protocols for both the synthesis of the tetralone via intramolecular cyclization and its subsequent functionalization, and offers expert insights into troubleshooting and optimization.
Introduction: The Significance of the Fluorinated Tetralone Scaffold
The 1-tetralone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including the antidepressant Sertraline and various anticancer agents[3]. Its rigid, partially saturated bicyclic system provides a defined three-dimensional conformation ideal for receptor binding. The strategic introduction of fluorine, particularly as a trifluoromethyl group, is a cornerstone of modern drug design[4][5]. The CF₃ group can significantly improve a molecule's pharmacokinetic profile by blocking metabolic pathways and modulating its acidity and lipophilicity[2].
This compound thus emerges as a highly valuable intermediate. Its utility is frequently realized through the Friedel-Crafts reaction, a robust method for forming carbon-carbon bonds on aromatic rings[6][7]. This guide addresses the two primary applications in this context:
-
Intramolecular Friedel-Crafts Acylation: The cyclization of a suitable precursor to construct the this compound ring system itself.
-
Intermolecular Friedel-Crafts Reactions: The use of the pre-formed tetralone as a substrate for further aromatic substitution to build molecular complexity.
Mechanistic Insights & Scientific Rationale
A successful experimental design hinges on a solid understanding of the underlying reaction mechanism. The Friedel-Crafts reaction, developed in 1877, proceeds via electrophilic aromatic substitution[8][9].
The Role of the Lewis Acid and Acylium Ion Formation
In Friedel-Crafts acylation, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride. The Lewis acid coordinates to the halogen, creating a potent leaving group and facilitating the formation of the resonance-stabilized acylium ion[9].
The Deactivating Effect of the Trifluoromethyl Group
The primary challenge in applying Friedel-Crafts reactions to this compound or its precursors is the powerful electron-withdrawing nature of the CF₃ group[2]. This effect significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.
Consequently, more forcing reaction conditions are often required compared to reactions with electron-rich aromatics. This can include:
-
Use of Stronger Lewis Acids: While AlCl₃ is standard, other potent Lewis acids or Brønsted superacids like trifluoromethanesulfonic acid (TfOH) may be necessary[10][11].
-
Higher Reaction Temperatures: Increased thermal energy may be needed to overcome the higher activation energy barrier.
-
Stoichiometric Catalyst Loading: The ketone product of an acylation reaction is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This sequesters the catalyst, meaning that at least a stoichiometric amount is required for the reaction to proceed to completion[8][12].
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 4-(3-(trifluoromethyl)phenyl)butanoic acid, a common and reliable method for preparing the target tetralone. The reaction proceeds in two main stages: activation of the carboxylic acid to the more reactive acyl chloride, followed by the Lewis acid-mediated intramolecular cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-(3-(Trifluoromethyl)phenyl)butanoic acid | ≥97% | Sigma-Aldrich | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Acros Organics | Use fresh. Handle in a fume hood. |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Strem Chemicals | Highly moisture-sensitive. Handle in a glovebox or under argon. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent. Must be dry. |
| Hydrochloric acid (HCl) | Concentrated | J.T. Baker | For work-up. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | - | For washing. |
| Brine (NaCl) | Saturated solution | - | For washing. |
| Magnesium sulfate (MgSO₄) | Anhydrous | - | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | - | Eluent for chromatography. |
Step-by-Step Experimental Protocol
PART A: Formation of the Acyl Chloride
-
Setup: Place 4-(3-(trifluoromethyl)phenyl)butanoic acid (e.g., 10.0 g, 1.0 equiv) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Addition: Add thionyl chloride (3.0 equiv) to the flask via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(3-(trifluoromethyl)phenyl)butanoyl chloride (a light yellow oil) is typically used in the next step without further purification.
PART B: Intramolecular Friedel-Crafts Cyclization
-
Catalyst Setup: In a separate, larger, flame-dried three-neck flask under argon, suspend anhydrous aluminum chloride (1.2 equiv) in anhydrous DCM (approx. 10 mL per gram of AlCl₃). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude acyl chloride from Part A in anhydrous DCM (approx. 5 mL per gram of acid). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the dropwise addition of 2 M HCl until the mixture becomes a clear two-phase system.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford pure this compound.
-
Protocol 2: Intermolecular Acylation of this compound
Once synthesized, the tetralone can serve as a substrate for further functionalization. Due to the combined deactivating effects of the ketone and the CF₃ group, these reactions are challenging and require careful optimization. The primary site of substitution is predicted to be C-5, which is ortho to the activating alkyl portion of the fused ring and meta to the deactivating CF₃ group.
General Considerations and Optimization
The success of an intermolecular Friedel-Crafts reaction on this deactivated substrate depends heavily on the choice of catalyst and conditions.
| Catalyst / Conditions | Reactivity | Typical Solvents | Temperature Range | Comments |
| AlCl₃ | High | DCM, CS₂ | 0 °C to RT | The standard, powerful Lewis acid. Can cause charring at higher temperatures[12]. |
| FeCl₃ | Moderate | DCM, Nitrobenzene | RT to 50 °C | A milder alternative to AlCl₃, may provide better selectivity and fewer side reactions. |
| TfOH (Triflic Acid) | Very High | Neat or DCM | 0 °C to RT | A Brønsted superacid that can act as both catalyst and solvent, effective for deactivated systems[10]. |
| PPA (Polyphosphoric Acid) | Moderate | Neat | 80 °C to 120 °C | Often used for intramolecular cyclizations but can be effective for intermolecular reactions at high temps. |
Representative Protocol: Acylation at C-5
This protocol provides a starting point for the acylation of this compound with acetyl chloride.
-
Setup: In a flame-dried flask under argon, add this compound (1.0 equiv) and anhydrous DCM. Cool to 0 °C.
-
Catalyst Addition: Add anhydrous AlCl₃ (2.2 equiv) portion-wise, keeping the temperature below 5 °C. Stir for 15 minutes.
-
Rationale: More than two equivalents of catalyst are needed: one to complex with the starting ketone and at least one to activate the acyl chloride and catalyze the reaction.
-
-
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 24-48 hours. Monitor closely by TLC or LC-MS.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1 (Section 3.2, steps 4 and 5).
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Substrate is too deactivated for the conditions. | 1. Ensure all glassware is rigorously dried and use anhydrous reagents/solvents[12]. 2. For acylation of the tetralone, use >2.0 equivalents of AlCl₃. 3. Increase temperature gradually or switch to a stronger catalytic system like TfOH[10]. |
| Darkening/Charring | 1. Reaction temperature is too high. 2. Catalyst is too harsh. | 1. Maintain careful temperature control, especially during additions. 2. Consider a milder Lewis acid like FeCl₃ or ZnCl₂. |
| Multiple Products | 1. Isomer formation. 2. Side reactions. | 1. Analyze product mixture carefully (NMR, GC-MS) to identify isomers. Regioselectivity is hard to control on deactivated systems. 2. Lower the reaction temperature and shorten the reaction time. |
Conclusion
This compound is a valuable, albeit challenging, substrate for Friedel-Crafts reactions. Its successful application requires a thorough understanding of the deactivating influence of the trifluoromethyl group and meticulous attention to experimental technique, particularly the exclusion of moisture. The protocols and insights provided herein offer a robust framework for researchers in organic synthesis and drug development to effectively utilize this important fluorinated building block, enabling the creation of novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 1-Substituted-7-(Trifluoromethyl)-1-tetralols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Tetralols
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This powerful electron-withdrawing moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][3] The 1-tetralone scaffold is a privileged structure found in a variety of biologically active compounds, including antidepressants and anticancer agents.[2][4] The combination of these two features in 7-(trifluoromethyl)-1-tetralone makes it a valuable starting material for the synthesis of novel therapeutic agents.
The Grignard reaction provides a robust and versatile method for introducing a wide range of substituents at the 1-position of the tetralone core, leading to the formation of chiral tertiary alcohols.[5] These resulting 1-substituted-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ols are key intermediates for the development of new chemical entities with potential applications in various therapeutic areas, including as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[4][6] This document provides a detailed guide to the reaction of this compound with Grignard reagents, covering the reaction mechanism, detailed experimental protocols, and potential applications of the resulting products.
Reaction Mechanism: Nucleophilic Addition to a Carbonyl
The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a classic nucleophilic addition to the carbonyl group.[7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the tetralone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[7]
Caption: General mechanism of the Grignard reaction with this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with a generic Grignard reagent. Safety Precaution: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | - |
| Magnesium turnings | >99.5% | e.g., Sigma-Aldrich | Activate before use. |
| Alkyl/Aryl Halide (R-X) | >98% | Various | Ensure it is dry. |
| Anhydrous Diethyl Ether or THF | >99.8% | e.g., Sigma-Aldrich | Use from a freshly opened bottle or distill. |
| Iodine | Crystal | e.g., Sigma-Aldrich | For initiating the Grignard formation. |
| Saturated Aqueous Ammonium Chloride | ACS Grade | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | ACS Grade | - | For drying the organic phase. |
Protocol for the Synthesis of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
This protocol describes the reaction using methylmagnesium bromide as a representative Grignard reagent.
1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of nitrogen until violet vapors of iodine are observed. Allow the flask to cool to room temperature.
-
Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. Dissolve methyl bromide (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Initiation and Reaction: Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
2. Reaction with this compound
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred Grignard solution.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Caption: Experimental workflow for the synthesis of 1-substituted-7-(trifluoromethyl)-1-tetralols.
Data Presentation: Reaction of this compound with Various Grignard Reagents
The following table summarizes the expected outcomes for the reaction of this compound with a selection of Grignard reagents based on general principles of Grignard chemistry. Yields are illustrative and may vary depending on the specific reaction conditions.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Expected Yield (%) | Notes |
| CH₃MgBr | Methyl | 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 80-90 | A standard alkyl Grignard reaction. |
| PhMgBr | Phenyl | 1-Phenyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 75-85 | Aryl Grignards are generally less reactive than alkyl Grignards. |
| VinylMgBr | Vinyl | 1-Vinyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 70-80 | The vinyl group can be further functionalized. |
| i-PrMgCl | Isopropyl | 1-Isopropyl-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 60-75 | Steric hindrance from the isopropyl group may lead to side reactions like reduction and enolization.[5] |
Potential Side Reactions and Troubleshooting
While the Grignard reaction is generally robust, several side reactions can occur, particularly with sterically hindered ketones or Grignard reagents.[5]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the tetralone, leading to the formation of an enolate and recovery of the starting material upon workup.[9]
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium chloride), it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).
-
Wurtz Coupling: Coupling of the Grignard reagent with unreacted alkyl/aryl halide can occur, leading to the formation of R-R byproducts.[10]
To minimize these side reactions, it is crucial to maintain a low reaction temperature and ensure the slow addition of the ketone to the Grignard solution.
Characterization of Products
The synthesized 1-substituted-7-(trifluoromethyl)-1-tetralols can be characterized using standard spectroscopic techniques.
-
¹H NMR: The appearance of a new singlet in the upfield region for the newly introduced alkyl group (e.g., a singlet around 1.5 ppm for a methyl group) and the disappearance of the signals corresponding to the α-protons of the ketone are indicative of product formation. The aromatic protons will show characteristic splitting patterns.
-
¹³C NMR: A new signal corresponding to the quaternary carbon at the 1-position (C-OH) will appear around 70-80 ppm, and the carbonyl signal (around 200 ppm) will be absent. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with fluorine.
-
IR Spectroscopy: The disappearance of the strong carbonyl stretch (around 1680 cm⁻¹) of the starting tetralone and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) in the product are key diagnostic features.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
Conclusion
The reaction of this compound with Grignard reagents is a highly effective method for the synthesis of a diverse range of 1-substituted-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ols. These compounds are valuable building blocks for the discovery of new pharmaceuticals, particularly in the area of neuroscience. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these important molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Inhibitors from 7-(Trifluoromethyl)-1-tetralone
Introduction: The Strategic Importance of 7-(Trifluoromethyl)-1-tetralone in Drug Discovery
The quest for novel therapeutic agents is a central theme in medicinal chemistry, with scaffold-based drug design emerging as a powerful strategy. The 1-tetralone core, a bicyclic aromatic ketone, represents a privileged scaffold due to its structural rigidity and synthetic versatility, enabling the exploration of diverse chemical space. The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the tetralone ring significantly enhances the therapeutic potential of its derivatives. The -CF3 group is a bioisostere for a chlorine atom and is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties.[1][2][3] This makes this compound a highly attractive starting material for the synthesis of a new generation of inhibitors targeting a range of biological targets implicated in various diseases.
Synthetic Strategy: The Claisen-Schmidt Condensation as a Gateway to Bioactive Molecules
The primary synthetic route for the preparation of benzylidene-1-tetralone derivatives is the Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of a ketone (in this case, this compound) with an aromatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of 2-(arylmethylene)-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Arylmethylene)-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-ones
This protocol outlines the synthesis of a representative benzylidene-1-tetralone derivative via the Claisen-Schmidt condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 214.18 | 54752-50-0 | [Link to Supplier] |
| Substituted Aromatic Aldehyde | Varies | Varies | [Link to Supplier] |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | [Link to Supplier] |
| Ethanol (EtOH), 200 proof | 46.07 | 64-17-5 | [Link to Supplier] |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | [Link to Supplier] |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 7487-88-9 | [Link to Supplier] |
| Silica Gel (for column chromatography) | - | 7631-86-9 | [Link to Supplier] |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in ethanol (20 mL).
-
Initiation of Condensation: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water (100 mL). A precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration, washing with copious amounts of cold water to remove any residual sodium hydroxide.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Column Chromatography: For products that are difficult to crystallize or require a higher degree of purity, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is typically effective for eluting the desired compound.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Experimental Choices:
-
Base Catalyst: Sodium hydroxide is a commonly used and effective base for promoting the deprotonation of the α-carbon of the tetralone, which is the initial step of the Claisen-Schmidt condensation.
-
Solvent: Ethanol is a good solvent for both the reactants and the base, and it facilitates the reaction by promoting the solubility of the intermediates.
-
Excess Aldehyde: A slight excess of the aldehyde is used to ensure complete consumption of the more valuable tetralone starting material.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to minimize the formation of side products.
Visualization of the Synthetic Pathway
Figure 2: Reaction scheme for the synthesis of 2-(arylmethylene)-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one.
Expected Results and Data Presentation
The yield of the purified product can vary depending on the specific aromatic aldehyde used, but yields in the range of 60-85% are typically expected. The physical and spectroscopic data for a representative product are presented below.
Table 1: Physicochemical and Spectroscopic Data for a Representative Product
| Property | Value |
| Chemical Name | 2-((4-Hydroxyphenyl)methylene)-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₁₈H₁₃F₃O₂ |
| Molecular Weight | 334.29 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 185-187 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (s, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 8.5 Hz, 2H), 5.50 (s, 1H, -OH), 3.10 (t, J = 6.0 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 186.5, 156.0, 145.0, 138.0, 135.5, 132.0 (q, J = 32.0 Hz), 131.0, 128.0, 125.0 (q, J = 4.0 Hz), 124.0 (q, J = 272.0 Hz), 122.0 (q, J = 4.0 Hz), 116.0, 30.0, 28.0 |
| Mass Spec (ESI+) m/z | 335.08 [M+H]⁺ |
Trustworthiness and Self-Validation
The protocols described in this application note are based on established and peer-reviewed synthetic methodologies.[4][5] To ensure the validity and reproducibility of the results, the following self-validating measures are recommended:
-
Purity of Starting Materials: The purity of this compound and the aromatic aldehydes should be confirmed by NMR or other appropriate analytical techniques before use.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Thorough Characterization: The identity and purity of the final product must be unequivocally confirmed by a combination of spectroscopic methods (NMR, Mass Spectrometry) and physical characterization (melting point).
-
Control Reactions: Performing a control reaction without the base catalyst will confirm its essential role in the condensation.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential therapeutic agents. The Claisen-Schmidt condensation provides a straightforward and efficient method for the preparation of benzylidene-1-tetralone derivatives, which have demonstrated significant inhibitory activity against targets such as MIF. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel inhibitors based on this promising scaffold. Future work could involve the synthesis of a library of derivatives with diverse aromatic aldehydes to establish structure-activity relationships (SAR) and optimize the inhibitory potency and selectivity.
References
- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and protein crystallography of biaryltriazoles as potent tautomerase inhibitors of macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a new class of MIF-inhibitors in activated macrophage cells and in experimental septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 7-(Trifluoromethyl)-1-tetralone as a Versatile Precursor for the Synthesis of Bio-active Heterocyclic Compounds
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is highly prized for its ability to significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] When this powerful functional group is integrated into heterocyclic ring systems—the most common structural motifs in approved pharmaceuticals—the resulting compounds often exhibit superior potency and pharmacokinetic properties.[4]
7-(Trifluoromethyl)-1-tetralone emerges as a highly valuable and versatile starting material in this context. Its rigid bicyclic structure, combined with the strategically placed trifluoromethyl group and a reactive ketone functionality, provides a robust platform for the construction of a diverse array of complex heterocyclic systems. This guide provides detailed protocols and expert insights into the use of this key intermediate for the synthesis of medicinally relevant pyrazole, isoxazole, and pyridine derivatives.
Core Synthetic Strategy: Leveraging the Reactivity of the Tetralone Scaffold
The synthetic utility of this compound is primarily centered around two key reactive sites:
-
The C1 Carbonyl Group: The ketone is an electrophilic center, readily undergoing condensation reactions with a variety of binucleophiles to form five- and six-membered heterocyclic rings.
-
The C2 α-Methylene Group: The protons on the carbon adjacent to the carbonyl are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile, enabling a wide range of functionalization and annulation reactions.
Our exploration will focus on leveraging these sites to build heterocycles with high efficiency and regioselectivity.
Protocol 1: Synthesis of Trifluoromethyl-Substituted Tetrahydronaphtho[1,2-c]pyrazoles
The condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a fundamental and reliable method for constructing the pyrazole ring, a core structure in many anti-inflammatory and anticancer agents.[5][6][7][8] In this protocol, the tetralone acts as a cyclic 1,3-dicarbonyl surrogate, reacting with hydrazine to yield a tricyclic pyrazole system.
Experimental Protocol
Reaction: Condensation of this compound with Phenylhydrazine
Caption: Synthesis of a pyrazole derivative via condensation.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq, e.g., 2.14 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.05 eq, 1.14 g, 10.5 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation: Pour the cooled mixture into 100 mL of ice-cold water with stirring. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyrazole derivative.
Data Summary
| Compound | Molecular Formula | Yield (%) | Physical Appearance | Key ¹H NMR Signal (Ar-H) |
| Phenyl-Substituted Pyrazole | C₁₇H₁₃F₃N₂ | 85-92% | Off-white to pale yellow solid | δ 7.2-7.8 ppm (multiplets) |
Senior Application Scientist's Note (Trustworthiness): The catalytic amount of acetic acid is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. The reaction is driven to completion by the removal of water, which is favored under reflux conditions, leading to the formation of the stable aromatic pyrazole ring.
Protocol 2: Synthesis of Trifluoromethyl-Substituted Tetrahydronaphth[1,2-d]isoxazoles
Isoxazoles are another class of five-membered heterocycles with a broad spectrum of biological activities.[9][10] A common synthetic route involves the reaction of an α,β-unsaturated ketone (a chalcone-like intermediate) with hydroxylamine. This protocol outlines a two-step synthesis starting from our tetralone precursor.
Experimental Protocol
Step A: Synthesis of the α,β-Unsaturated Ketone Intermediate
-
Setup: In a 250 mL flask, dissolve this compound (1.0 eq, 2.14 g, 10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq, 1.17 g, 11 mmol) in ethanol (50 mL).
-
Reaction: Cool the solution in an ice bath to 0-5°C. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Precipitation: Stir the mixture at room temperature for 2-3 hours. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the intermediate product.
Step B: Cyclization to the Isoxazole
-
Reagent Preparation: Suspend the dried α,β-unsaturated ketone intermediate (1.0 eq, e.g., 3.02 g, 10 mmol) and hydroxylamine hydrochloride (1.5 eq, 1.04 g, 15 mmol) in ethanol (50 mL).
-
Reaction: Heat the mixture to reflux. Add a solution of potassium hydroxide (KOH) (2.0 eq, 1.12 g, 20 mmol) in water (5 mL) dropwise over 15 minutes.
-
Completion: Continue refluxing for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice water, and acidify with dilute HCl to pH ~5-6. The precipitated solid is collected, washed with water, and recrystallized from ethanol to afford the pure isoxazole derivative.
Caption: Two-step synthesis of an isoxazole derivative.
Data Summary
| Compound | Molecular Formula | Overall Yield (%) | Physical Appearance | Key ¹³C NMR Signal (C=N) |
| Phenyl-Substituted Isoxazole | C₁₈H₁₂F₃NO | 70-78% | White crystalline solid | δ ~155-160 ppm |
Senior Application Scientist's Note (Expertise): The first step is a base-catalyzed Claisen-Schmidt condensation. Using an ice bath is critical to control the reaction and prevent side reactions. In the second step, the base (KOH) is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration.
Protocol 3: Synthesis of Trifluoromethyl-Substituted Benzo[h]quinolines
The synthesis of highly substituted pyridines, such as the benzo[h]quinoline system, can be achieved through multicomponent cyclocondensation reactions.[11][12] This protocol employs a reaction between the tetralone, an activated methylene compound (malononitrile), and an ammonium source.
Experimental Protocol
Reaction: One-Pot Synthesis of an Aminocyanobenzo[h]quinoline
-
Setup: In a 50 mL flask, combine this compound (1.0 eq, 2.14 g, 10 mmol), malononitrile (1.1 eq, 0.73 g, 11 mmol), and ammonium acetate (8.0 eq, 6.17 g, 80 mmol) in 20 mL of n-butanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 10-12 hours. The reaction becomes a deep orange/brown color.
-
Monitoring: Follow the disappearance of the tetralone spot by TLC (5:1 hexane:ethyl acetate).
-
Isolation: Cool the reaction mixture to room temperature. A solid product usually crystallizes out. If not, add 30 mL of diethyl ether to induce precipitation.
-
Purification: Filter the solid, wash it with a small amount of cold n-butanol, followed by diethyl ether. The crude product can be further purified by column chromatography on silica gel if necessary, but recrystallization from ethanol or acetic acid often yields a high-purity product.
Caption: One-pot synthesis of a benzo[h]quinoline derivative.
Data Summary
| Compound | Molecular Formula | Yield (%) | Physical Appearance | Key IR Signal (C≡N, NH₂) |
| Aminocyanobenzo[h]quinoline | C₁₄H₈F₃N₃ | 65-75% | Yellow to orange solid | ~2220 cm⁻¹, 3300-3450 cm⁻¹ |
Senior Application Scientist's Note (Causality): This reaction is a complex cascade. It likely begins with a Knoevenagel condensation between the tetralone and malononitrile. The ammonium acetate serves as both a catalyst and the source of the nitrogen atom for the pyridine ring. The subsequent steps involve Michael addition, intramolecular cyclization, and finally, oxidation/aromatization to form the stable benzo[h]quinoline ring system. n-Butanol is an excellent solvent choice due to its high boiling point, which is necessary to drive the multiple dehydration and aromatization steps required.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: 7-(Trifluoromethyl)-1-tetralone as a Strategic Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemical Design
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to a significant focus on fluorinated molecules. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone in the design of modern fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and transport properties within the plant or insect. When incorporated into rigid carbocyclic frameworks like the tetralone scaffold, the CF₃ group can lock in favorable conformations for biological activity and provide a vector for further synthetic elaboration.
7-(Trifluoromethyl)-1-tetralone is a key intermediate that marries the benefits of the trifluoromethyl group with the versatile reactivity of the tetralone core. The tetralone structure itself is a privileged scaffold, appearing in numerous natural products and bioactive molecules.[4] Its ketone functionality and adjacent methylene groups offer multiple reaction sites for derivatization, making it an ideal starting point for constructing complex molecular architectures, including the increasingly important class of spirocyclic insecticides.[5][6][7][8]
This application note will provide a detailed exploration of the utility of this compound in agrochemical synthesis. While direct examples of commercialized agrochemicals derived from this specific building block are not prevalent in publicly accessible literature, we will present a conceptual, yet chemically robust, synthetic protocol for a novel spirocyclic insecticide. This example is based on established and patented synthetic strategies for analogous compounds and serves to illustrate the immense potential of this compound for researchers and scientists in the agrochemical industry.
Physicochemical Properties of this compound
A foundational understanding of the starting material's properties is critical for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 54752-50-0 | [9] |
| Molecular Formula | C₁₁H₉F₃O | [9] |
| Molecular Weight | 214.18 g/mol | N/A |
| Appearance | Off-white solid | [9] |
| Storage | 2-8°C | [9] |
Conceptual Application: Synthesis of a Novel Spirocyclic Tetramic Acid Insecticide
Spirocyclic tetramic acid derivatives are a significant class of insecticides that act as inhibitors of acetyl-CoA carboxylase (ACC), a vital enzyme in lipid biosynthesis.[10] The synthesis of these complex molecules often relies on the condensation of a cyclic ketone with a tetramic acid moiety or its precursor. Here, we outline a hypothetical, multi-step synthesis of a novel spirocyclic insecticide starting from this compound.
Overall Synthetic Workflow
The proposed synthesis involves three key stages:
-
Formation of the Spiro-oxime Intermediate: Creation of an oxime from this compound, which serves as a precursor for the spirocyclic core.
-
[3+2] Cycloaddition: A nitrile oxide-alkene cycloaddition to construct the isoxazoline ring, a common feature in modern insecticides.
-
Final Elaboration: Functional group manipulation to install the desired pharmacophore.
Caption: Proposed synthetic workflow for a novel spirocyclic insecticide.
Detailed Experimental Protocols
PART 1: Synthesis of this compound Oxime
Rationale: The conversion of the ketone to an oxime is a standard and high-yielding transformation that introduces a nucleophilic nitrogen atom, which is key for subsequent cyclization or derivatization reactions. This step is foundational for building more complex heterocyclic systems onto the tetralone scaffold.
Protocol:
-
To a solution of this compound (10.0 g, 46.7 mmol) in ethanol (100 mL) is added hydroxylamine hydrochloride (3.9 g, 56.0 mmol) and pyridine (4.5 mL, 56.0 mmol).
-
The reaction mixture is heated to reflux (approximately 78°C) and stirred for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (150 mL) and washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) affords this compound oxime as a white solid.
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
PART 2: Synthesis of the Spiro-isoxazoline Intermediate
Rationale: This sequence constructs the core spiro-isoxazoline structure. The in-situ generation of a nitrile oxide from the oxime followed by a [3+2] cycloaddition with an alkene is a powerful method for forming five-membered heterocycles. This strategy is frequently employed in the synthesis of isoxazoline-containing agrochemicals.
Protocol:
-
This compound oxime (5.0 g, 21.8 mmol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0°C in an ice bath.
-
N-Chlorosuccinimide (NCS, 3.2 g, 24.0 mmol) is added portion-wise over 15 minutes, and the mixture is stirred at 0°C for 1 hour.
-
To the resulting solution of the hydroximoyl chloride, 3,3-dimethyl-1-butene (3.7 mL, 28.3 mmol) is added, followed by the dropwise addition of triethylamine (Et₃N, 3.9 mL, 28.3 mmol) over 30 minutes at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (50 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexanes) to yield the spiro-isoxazoline intermediate.
Caption: Logical flow for the formation of the spiro-isoxazoline intermediate.
Conclusion: A Versatile Platform for Agrochemical Innovation
This compound represents a highly valuable, albeit underutilized, building block for the synthesis of novel agrochemicals. The trifluoromethyl group imparts desirable physicochemical properties, while the tetralone core provides a robust and synthetically tractable platform for the construction of complex, biologically active molecules. The conceptual synthesis of a spirocyclic insecticide outlined in these notes demonstrates a plausible and efficient route to a high-value agrochemical class. This highlights the potential for this compound to be a key starting material in the discovery and development of next-generation crop protection solutions. Researchers in the agrochemical field are encouraged to explore the rich chemistry of this intermediate to unlock new and effective active ingredients.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 5. ask-force.org [ask-force.org]
- 6. Design, synthesis, and biological activity of novel spiro-pyrazolo[1,5-a]quinazolines derivatives as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spiro Derivatives in the Discovery of New Pesticides: A Research Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 10. Determination of spirocyclic tetronic/tetramic acid derivatives and neonicotinoid insecticides in fruits and vegetables by liquid chromatography and mass spectrometry after dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficacy Catalytic Reduction of 7-(Trifluoromethyl)-1-tetralone for Chiral Intermediates
Introduction and Strategic Importance
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through strong electronic effects.[3][4] 7-(Trifluoromethyl)-1-tetralone is a key prochiral ketone and a valuable starting material.[5][6] Its reduction to the corresponding chiral alcohol, 7-(trifluoromethyl)-1-tetralol, yields a critical building block for the synthesis of complex, biologically active molecules.[7][8]
The stereochemistry of the resulting hydroxyl group is paramount, as enantiomers of a drug often exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[9][10] Therefore, methods that provide precise stereochemical control are not merely advantageous but essential. Catalytic hydrogenation stands out as a clean, efficient, and scalable method for this transformation. This guide provides a comprehensive overview and detailed protocols for both standard and asymmetric catalytic hydrogenation of this compound, with a special focus on achieving high enantioselectivity through Noyori-type asymmetric catalysis.[11][12]
Mechanistic Rationale: The Path to Stereocontrol
The reduction of a ketone to a secondary alcohol via catalytic hydrogenation involves the addition of two hydrogen atoms across the carbonyl double bond. In asymmetric hydrogenation, this process is guided by a chiral catalyst, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.
The Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[11][13] The mechanism, often described as a "bifunctional" catalysis, involves a metal center (typically Ruthenium) and a coordinated amine ligand that work in concert.[12] The catalyst, often a Ru(II) complex with a chiral diphosphine ligand like BINAP and a chiral diamine, facilitates the heterolytic cleavage of H2. The reaction proceeds through a six-membered pericyclic transition state where the substrate's carbonyl group interacts with both the metal hydride (Ru-H) and the amine proton (N-H).[14] This highly organized transition state effectively transfers the chiral information from the catalyst's ligands to the substrate, resulting in a product with high enantiomeric excess (ee).[12][13]
Caption: Noyori-type asymmetric hydrogenation catalytic cycle.
Catalyst Systems and Performance
The choice of catalyst is the most critical parameter dictating the outcome of the reduction. For the synthesis of a racemic alcohol, standard heterogeneous catalysts are sufficient. However, for enantioselective synthesis, a homogeneous chiral catalyst is required.
| Catalyst System | Type | Typical Conditions | Expected Outcome | Rationale & Causality |
| 10% Pd/C | Heterogeneous, Achiral | 1-5 atm H₂, RT-60°C, Methanol/Ethanol | High Yield (>95%), Racemic Product (0% ee) | Palladium on carbon is a robust and highly active catalyst for general ketone reductions. It provides no stereochemical control, resulting in a 50:50 mixture of (R) and (S) enantiomers. |
| Raney® Ni | Heterogeneous, Achiral | 50-100 atm H₂, 50-100°C, Ethanol | High Yield (>90%), Racemic Product (0% ee) | A cost-effective but aggressive catalyst requiring higher pressures and temperatures. It is highly pyrophoric and requires careful handling. |
| RuCl₂[(S)-BINAP] | Homogeneous, Chiral | 10-60 atm H₂, RT, Ethanol/Methanol | High Yield (>95%), High ee (>98% S-enantiomer) | A classic Noyori catalyst. The C₂-symmetric (S)-BINAP ligand creates a chiral pocket that selectively binds the ketone to favor hydrogenation from one face, yielding the (S)-alcohol.[13] |
| (R,R)-TsDPEN-RuCl | Homogeneous, Chiral | 10-60 atm H₂, RT, isopropanol/formic acid | High Yield (>95%), High ee (>99% R-enantiomer) | A highly efficient transfer hydrogenation or direct hydrogenation catalyst. The chiral diamine (TsDPEN) ligand is crucial for the bifunctional mechanism that delivers high enantioselectivity. |
| Ir/L-Complex | Homogeneous, Chiral | ~60 atm H₂, RT, t-AmOH, with base (e.g., tBuONa) | High Yield (>90%), High ee (>99%) | Iridium-based systems have emerged as powerful catalysts for the asymmetric hydrogenation of challenging ketones, including substituted tetralones, often operating with excellent efficiency.[15] |
Experimental Protocols
Safety First: All hydrogenation reactions must be conducted in a certified chemical fume hood.[16][17] High-pressure reactions require a blast shield and adherence to strict safety protocols for handling flammable hydrogen gas and potentially pyrophoric catalysts.[18][19] The system must be leak-tested with an inert gas (Nitrogen or Argon) before introducing hydrogen.[18][19]
Protocol A: Achiral Reduction using 10% Palladium on Carbon
This protocol provides a straightforward method to obtain racemic 7-(trifluoromethyl)-1-tetralol.
-
Reactor Preparation: To a glass liner of a high-pressure hydrogenation vessel (e.g., Parr reactor), add this compound (2.14 g, 10.0 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight, ~100-200 mg). Caution: Dry Pd/C can be pyrophoric. Handle with care.[17]
-
Solvent Addition: Add anhydrous, degassed methanol or ethanol (50 mL).
-
System Assembly: Securely seal the reactor.
-
Inert Gas Purge: Purge the reactor headspace by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.[19][20]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi / ~4 atm).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), carefully vent the excess hydrogen. Purge the reactor again with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.
Protocol B: Asymmetric Reduction using a Chiral Ru-BINAP Catalyst
This protocol is designed to produce one enantiomer of 7-(trifluoromethyl)-1-tetralol in high enantiomeric excess.
-
Glovebox Preparation: All catalyst manipulations should be performed in an inert atmosphere (glovebox).
-
Reaction Setup: In a glovebox, charge a Schlenk flask or a high-pressure reactor liner with RuCl₂[(S)-BINAP] (0.01-0.1 mol%).[13]
-
Substrate & Solvent: Add this compound (10.0 mmol) and degassed, anhydrous ethanol (50 mL). The solvent choice is critical and can significantly impact enantioselectivity.
-
System Assembly: Seal the vessel inside the glovebox, remove it, and connect it to a hydrogenation manifold.
-
Purging and Pressurization: Following the safety protocols outlined in Protocol A, purge the system with nitrogen and then pressurize with hydrogen to the target pressure (e.g., 150 psi / ~10 atm).
-
Reaction: Stir the reaction mixture at room temperature (or as optimized) for 12-24 hours.
-
Work-up: After depressurization and nitrogen purging, concentrate the reaction mixture in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel to remove the catalyst residue and any byproducts, yielding the enantioenriched alcohol.
Caption: General workflow for catalytic hydrogenation experiments.
Product Analysis: Quantifying Success
Post-reaction analysis is crucial to determine the yield, purity, and, most importantly, the enantiomeric excess of the product.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a sample.[10][21] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[9]
Sample Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified alcohol product in the mobile phase. Filter through a 0.45 µm syringe filter.[21]
-
Instrumentation: Use an HPLC system with a UV detector.
-
Analysis Conditions:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (amylose and cellulose-based CSPs are highly effective for this class of compounds).[21]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a 90:10 or 95:5 ratio. The exact ratio may require optimization.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
-
Data Analysis: Inject a racemic standard first to identify the retention times of both enantiomers. Then, inject the sample from the asymmetric reaction. The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:
-
ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100
-
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area (from reaction) | 1,500 | 298,500 |
| Calculation | \multicolumn{2}{l | }{ee (%) = |
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 6. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Synthesis of Chiral Α-Trifluoromethyl Alcohols and [research.amanote.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 14. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. njhjchem.com [njhjchem.com]
- 19. chem.wisc.edu [chem.wisc.edu]
- 20. environmentclearance.nic.in [environmentclearance.nic.in]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Condensation Reactions of 7-(Trifluoromethyl)-1-tetralone for Advanced Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for conducting condensation reactions with 7-(Trifluoromethyl)-1-tetralone. This key building block is of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and lipophilicity, which are highly desirable in modern drug design.[1][2][3][4][5] This document outlines robust, field-proven methodologies for Claisen-Schmidt and Knoevenagel condensations, focusing on the causality behind experimental choices to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of this compound
This compound has emerged as a valuable scaffold in the synthesis of complex organic molecules and pharmacologically active agents.[6] The tetralone core provides a rigid, bicyclic framework that is amenable to a variety of chemical transformations. The strategic placement of the trifluoromethyl group on the aromatic ring is a cornerstone of modern medicinal chemistry.[2][3][4] This powerful electron-withdrawing group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug candidate's half-life.[2]
-
Increasing Lipophilicity: The CF₃ group significantly increases a molecule's lipid solubility, which can improve its ability to cross biological membranes.[1][2][5]
-
Modulating Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, leading to stronger and more selective interactions with biological targets.[1][2]
Condensation reactions, particularly those forming new carbon-carbon bonds at the α-position of the ketone, are among the most powerful tools for elaborating the tetralone scaffold.[7][8][9][10] This guide details two fundamental and versatile condensation protocols: the Claisen-Schmidt condensation for synthesizing α,β-unsaturated ketones (chalcone analogues) and the Knoevenagel condensation for introducing dicarbonyl or cyano-containing moieties.
Foundational Principles: The Chemistry of α-Carbon Condensations
The reactivity of this compound in condensation reactions is centered on the acidity of the α-protons adjacent to the carbonyl group (at the C2 position). A base can abstract one of these protons to form a nucleophilic enolate, which then attacks an electrophilic carbonyl compound, typically an aldehyde. The subsequent elimination of water drives the reaction to completion, yielding a conjugated system.
Experimental Application Notes and Protocols
Physicochemical Properties
A thorough understanding of the starting material is critical for experimental success.
| Property | Value | Source |
| CAS Number | 54752-50-0 | PubChem |
| Molecular Formula | C₁₁H₉F₃O | PubChem |
| Molecular Weight | 214.18 g/mol | PubChem |
| Appearance | Off-white solid | Commercial Vendor Data |
| Storage | 2-8°C, under inert atmosphere | Commercial Vendor Data |
Protocol 1: Claisen-Schmidt Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-benzylidene-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one derivatives, which are analogues of chalcones. These compounds are of significant interest for their potential biological activities, including anticancer and antimicrobial properties.[7][9][11] The Claisen-Schmidt reaction is a robust crossed-aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.[8]
Workflow Overview:
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Eq. | Notes |
| This compound | 54752-50-0 | 214.18 | 1.0 eq. | The limiting reagent. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 1.05 eq. | Use a slight excess. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~2.0 eq. | Catalyst. |
| Ethanol (95%) | 64-17-5 | 46.07 | Solvent | Common solvent for this reaction.[12] |
| Deionized Water | 7732-18-5 | 18.02 | - | For work-up. |
| Hydrochloric Acid (dilute) | 7647-01-0 | 36.46 | - | For neutralization. |
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol, 214 mg) and the selected aromatic aldehyde (1.05 mmol) in 95% ethanol (3-5 mL).
-
Catalyst Addition: Cool the mixture in an ice bath. Separately, prepare a solution of sodium hydroxide (2.0 mmol, 80 mg) in a minimal amount of water (~1 mL). Add this basic solution dropwise to the stirred ethanolic mixture over 5-10 minutes, ensuring the temperature remains below 25°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours. The product will often precipitate from the solution as a solid.[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product spot should be significantly less polar than the starting materials.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (~20 g). Acidify the mixture carefully with dilute HCl until it is neutral (pH ~7).
-
Filtration: Collect the precipitated solid product by vacuum filtration.[12]
-
Washing: Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral, followed by a rinse with a small amount of cold ethanol to remove unreacted aldehyde.[13]
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from an appropriate solvent, such as ethanol.[12]
Causality and Rationale:
-
Base: Sodium hydroxide is a strong base that readily deprotonates the α-carbon of the tetralone to form the reactive enolate. The use of an aqueous solution in ethanol provides a homogenous reaction medium.
-
Solvent: Ethanol is an excellent solvent for both the reactants and the base, facilitating the reaction. The product is often less soluble in the ethanol/water mixture, promoting its precipitation and driving the reaction equilibrium forward.[12]
-
Temperature Control: Initial cooling prevents runaway side reactions. The reaction is then brought to room temperature as it is typically fast enough without heating.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a powerful C-C bond formation reaction between a carbonyl compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst.[14][15][16][17] This method is ideal for creating α,β-unsaturated products with dual electron-withdrawing groups.
Principle and Mechanism: The reaction proceeds via the formation of a resonance-stabilized carbanion from the active methylene compound, which then attacks the tetralone carbonyl. Unlike the Claisen-Schmidt, a weaker base like piperidine or pyrrolidine is sufficient due to the higher acidity of the active methylene protons. The reaction often involves an iminium ion intermediate when a secondary amine is used as the catalyst.[17][18]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Eq. | Notes |
| This compound | 54752-50-0 | 214.18 | 1.0 eq. | Limiting reagent. |
| Malononitrile | 109-77-3 | 66.06 | 1.1 eq. | Active methylene compound. |
| Piperidine | 110-89-4 | 85.15 | 0.1 eq. | Catalytic weak base.[17] |
| Toluene | 108-88-3 | 92.14 | Solvent | Allows for azeotropic removal of water. |
Step-by-Step Protocol:
-
Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol, 214 mg), malononitrile (1.1 mmol, 73 mg), and toluene (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the mixture.
-
Reaction: Heat the mixture to reflux. Water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: The reaction can be monitored by observing the volume of water collected in the trap or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with dilute HCl (1M, 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[19][20]
Causality and Rationale:
-
Catalyst: A weak amine base like piperidine is sufficient to deprotonate the highly acidic malononitrile without promoting self-condensation of the tetralone.[17]
-
Dean-Stark Apparatus: The removal of water, a byproduct of the condensation, is crucial. By shifting the equilibrium towards the product side, the Dean-Stark trap ensures a high conversion and yield.[16]
-
Solvent: Toluene is an effective solvent for forming an azeotrope with water, facilitating its removal.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Reversible reaction; Impure reagents. | Increase reaction time; Use a Dean-Stark trap (for Knoevenagel) to remove water; Ensure reagents are pure and dry. |
| Multiple Products (by TLC) | Side reactions (e.g., self-condensation); Impure starting aldehyde. | Lower reaction temperature during base addition; Purify the aldehyde by distillation before use. |
| Product Fails to Precipitate | Product is soluble in the reaction mixture. | Add ice-cold water to induce precipitation; Reduce solvent volume under vacuum before adding water. |
| Reaction Does Not Start | Inactive catalyst; Low temperature. | Use fresh base/catalyst; Allow the reaction to stir at room temperature or apply gentle heat if necessary. |
Safety and Handling
Working with trifluoromethylated compounds and strong reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][21]
-
Handling Bases/Acids: Sodium hydroxide and hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact. Phenol, a related aromatic alcohol, also requires careful handling due to its toxicity and ability to cause chemical burns.[22]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines. Do not pour organic solvents or corrosive materials down the drain.[13]
-
Pyrophoric/Air-Sensitive Reagents: While not used in these specific protocols, related advanced syntheses may require air- or moisture-sensitive reagents. Always use proper Schlenk line or glovebox techniques for such compounds.[23]
Conclusion
The protocols detailed in this guide offer reliable and reproducible methods for the functionalization of this compound via Claisen-Schmidt and Knoevenagel condensation reactions. By understanding the mechanistic principles and the rationale behind specific experimental conditions, researchers can effectively utilize this valuable building block to synthesize novel compounds for applications in drug discovery and materials science. Adherence to the outlined procedures and safety precautions will ensure successful and safe execution of these powerful synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. purechemistry.org [purechemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. jk-sci.com [jk-sci.com]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. jetir.org [jetir.org]
- 20. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Phenol - Wikipedia [en.wikipedia.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note & Protocol: A Scalable Synthesis of 7-(Trifluoromethyl)-1-tetralone
Authored for: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide a comprehensive, field-tested guide for the scale-up synthesis of 7-(Trifluoromethyl)-1-tetralone, a key building block in modern medicinal chemistry. This document details the underlying chemical principles, a robust step-by-step protocol, critical safety considerations, and analytical validation methods.
Introduction: The Strategic Importance of Trifluoromethylated Tetralones
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for a multitude of biologically active compounds and natural products.[1][2] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing novel therapeutics. Derivatives of 1-tetralone are integral to pharmaceuticals targeting depression (e.g., Sertraline), cancer, and microbial infections.[1][3][4][5]
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[6] This moiety significantly enhances a molecule's pharmacological profile by increasing lipophilicity, improving metabolic stability, and modulating receptor binding affinity due to its potent electron-withdrawing nature.[7][8] Consequently, this compound (CAS 54752-50-0) is a highly valuable intermediate for creating next-generation pharmaceuticals that leverage these beneficial properties.[9][10]
This guide focuses on the most reliable and scalable method for synthesizing this key intermediate: an intramolecular Friedel-Crafts acylation. This approach is favored in industrial settings for its efficiency and the directness with which it constructs the target cyclic ketone.[2][11][12]
Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation
The synthesis hinges on a classic yet powerful electrophilic aromatic substitution reaction. The core transformation involves the cyclization of a 4-arylbutyric acid derivative to form the tetralone ring system.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds in two primary stages:
-
Formation of the Acylium Ion: The carboxylic acid precursor, 4-(3-(Trifluoromethyl)phenyl)butanoic acid, is first converted into a more reactive acyl chloride. Upon treatment with a strong Lewis acid, such as aluminum chloride (AlCl₃), the chlorine atom of the acyl chloride complexes with the AlCl₃.[12] This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic and resonance-stabilized acylium ion.[12]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring of the same molecule. This intramolecular attack is regioselective, with the cyclization occurring at the ortho position relative to the alkyl chain, leading to the formation of the desired six-membered ketone ring and completing the tetralone structure.[13][14]
Overall Reaction Scheme
Caption: Overall synthetic pathway via Friedel-Crafts acylation.
Detailed Scale-Up Protocol
This protocol is designed for a multi-gram to kilogram scale. All operations should be conducted in an appropriate chemical reactor or a walk-in fume hood with adequate ventilation and emergency preparedness.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 4-(3-(Trifluoromethyl)phenyl)butanoic acid | >98% | Commercial | Starting Material |
| Thionyl Chloride (SOCl₂) | Reagent | Commercial | Use freshly distilled for best results[15] |
| Aluminum Chloride (AlCl₃), anhydrous | >99% | Commercial | Highly hygroscopic; handle under inert gas |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial | Solvent |
| Hydrochloric Acid (HCl) | 3 M, aq. | In-house | For quenching |
| Sodium Bicarbonate (NaHCO₃) | Saturated, aq. | In-house | For washing |
| Brine (NaCl solution) | Saturated, aq. | In-house | For washing |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent | Commercial | For drying |
| Heptane / Ethyl Acetate | HPLC Grade | Commercial | For recrystallization |
| Glass-lined Reactor or Round-bottom Flask | Appropriate size | N/A | Equipped with overhead stirrer, condenser, dropping funnel, and N₂ inlet |
| Chiller/Heating Mantle | N/A | N/A | For temperature control |
Step-by-Step Procedure
Step 1: Formation of the Acyl Chloride
-
Setup: Charge the reactor with 4-(3-(Trifluoromethyl)phenyl)butanoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, begin stirring and add thionyl chloride (1.5 eq) dropwise via an addition funnel, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 75-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a gas scrubber).
-
Work-up: Cool the mixture to 50-60°C and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(3-(Trifluoromethyl)phenyl)butanoyl chloride is a liquid and can be used directly in the next step without further purification.[15]
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Setup: Charge a separate, clean, and dry reactor with anhydrous dichloromethane (CH₂Cl₂) and anhydrous aluminum chloride (1.2 eq). Cool the resulting slurry to 0-5°C using a chiller.
-
Reagent Addition: Add the crude acyl chloride from Step 1 dropwise to the AlCl₃ slurry over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Vigorous HCl evolution will occur.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction for completion using TLC or HPLC.
Step 3: Reaction Quench and Work-up
-
Quenching: Prepare a separate vessel with crushed ice and water (or cold 3 M HCl). CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. Maintain the quench vessel temperature below 25°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold 1 M HCl
-
Saturated sodium bicarbonate solution (until effervescence ceases)
-
Saturated brine solution
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add heptane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum. The final product, this compound, should be an off-white solid.[9]
Process Parameters Summary
| Parameter | Step 1: Acyl Chloride | Step 2: Cyclization | Expected Outcome |
| Key Reagent | Thionyl Chloride | Aluminum Chloride | |
| Equivalents | 1.5 eq | 1.2 eq | |
| Temperature | Reflux (~80°C) | 0°C to RT | |
| Time | 2-3 hours | 3-5 hours | |
| Expected Yield | N/A | 80-90% | After purification |
| Purity (HPLC) | N/A | >98% | After recrystallization |
Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable during scale-up synthesis.
-
Thionyl Chloride & Trifluoroacetic Anhydride (TFAA): These reagents are highly corrosive, toxic upon inhalation, and react violently with water to release HCl or trifluoroacetic acid, respectively.[16][17][18][19]
-
Aluminum Chloride: Anhydrous AlCl₃ is a corrosive solid that reacts violently and exothermically with water. Ensure all glassware and solvents are scrupulously dry.
-
Exothermic Events: The Friedel-Crafts reaction and, most critically, the quenching step are highly exothermic. Ensure robust temperature control and perform additions slowly to prevent thermal runaways.
-
Gas Evolution: Both the acyl chloride formation and the cyclization steps produce large volumes of HCl gas. The reactor must be vented through a suitable caustic scrubber (e.g., NaOH solution) to neutralize the acidic fumes.
-
Waste Disposal: All chemical waste must be segregated and disposed of in accordance with local, state, and federal regulations.[17]
Analytical Characterization and Validation
To confirm the identity and purity of the final product, the following analytical methods are recommended:
-
Appearance: Off-white to pale yellow solid.[9]
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
¹⁹F NMR: To verify the presence and chemical environment of the -CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₉F₃O, MW: 214.18 g/mol ).[10]
-
HPLC: To determine the purity of the final product, which should be >98%.
Detailed Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]
- 4. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 10. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. synquestlabs.com [synquestlabs.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of 7-(Trifluoromethyl)-1-tetralone
Introduction
7-(Trifluoromethyl)-1-tetralone is a key chemical intermediate, frequently utilized in the synthesis of complex pharmaceutical compounds and novel materials.[1][2] Its unique structure, featuring a tetralone backbone and a trifluoromethyl group, imparts specific chemical properties that are leveraged in drug discovery. Accurate and precise quantification of this compound is critical for ensuring reaction yield, monitoring purity, and meeting regulatory standards in drug development and manufacturing processes.
This document provides detailed application notes and validated protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method. The characteristics of this compound are well-suited for both HPLC and GC-based analysis.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉F₃O | PubChem[3] |
| Molecular Weight | 214.18 g/mol | PubChem[3] |
| CAS Number | 54752-50-0 | ChemicalBook[4] |
| Appearance | Off-white solid | Rlavie[4] |
| Boiling Point (Predicted) | 269.7 ± 40.0 °C | ChemicalBook[5] |
| XLogP3 | 2.9 | PubChem[3] |
The presence of the aromatic ring and ketone chromophore makes it an excellent candidate for UV detection in HPLC. Its predicted boiling point and moderate polarity (indicated by XLogP3) suggest that it is sufficiently volatile and thermally stable for GC analysis.
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For this compound, a reverse-phase (RP-HPLC) method is ideal. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the analyte's affinity for the stationary versus the mobile phase. Because this compound is moderately nonpolar, it will be retained on the C18 column and will elute at a characteristic retention time. Quantification is achieved by passing the eluent through a UV detector set to a wavelength where the analyte strongly absorbs light (e.g., ~254 nm), with the resulting peak area being proportional to its concentration.
Experimental Workflow for HPLC Analysis
Caption: HPLC-UV workflow for quantifying this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm or greater
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm syringe filters (e.g., PVDF or PTFE)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo BDS Hypersil C18[6]).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a good balance of elution strength to achieve a reasonable retention time (~4-6 minutes) and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm. Rationale: The benzoyl chromophore in the tetralone structure exhibits strong absorbance at this wavelength, providing high sensitivity.
3. Standard Preparation (Calibration Curve):
-
Primary Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN:Water mixture (diluent).
-
Working Standards: Perform serial dilutions from the primary stock using the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent in a volumetric flask, targeting a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation (Trustworthiness): To ensure the protocol is a self-validating system, the following parameters must be assessed according to ICH guidelines:
-
Linearity: Inject the calibration standards and plot peak area vs. concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Analyze samples spiked with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst. The RSD between the two sets of data should be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of low-concentration standards (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N).
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | < 2.0% | < 1.0% |
| LOD | Report value | ~0.1 µg/mL |
| LOQ | Report value | ~0.3 µg/mL |
Method 2: Quantification and Confirmation by GC-MS
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an excellent confirmatory method. A sample solution is injected into a heated inlet, where the analyte is vaporized. An inert carrier gas (e.g., Helium) sweeps the vaporized analyte onto the GC column. The column, typically a long fused-silica capillary coated with a stationary phase, separates components based on their boiling points and interactions with the phase. As this compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron ionization), causing it to fragment into a unique pattern of ions. The MS separates these ions by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) is used, where the detector only monitors specific, abundant ions of the target analyte, dramatically increasing sensitivity and reducing matrix interference.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for quantifying this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Ethyl Acetate or Dichloromethane, GC grade
-
Internal Standard (IS), e.g., 4,4'-Dibromobiphenyl (optional, for improved precision)
-
Helium (carrier gas), >99.999% purity
-
GC vials with septa
2. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This nonpolar column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. Rationale: This program ensures the analyte is well-separated from solvent and potential impurities while maintaining a sharp peak shape.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan (for identification): m/z 40-350.
-
Selected Ion Monitoring (SIM, for quantification): Monitor m/z 214 (M⁺), 186, and 145. Rationale: The molecular ion (214) provides specificity, while the other fragments provide confirmation and can be used for quantification if the molecular ion is weak.
-
3. Standard Preparation:
-
Primary Stock (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in Ethyl Acetate. If using an internal standard, add it to each standard at a constant concentration (e.g., 2 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in Ethyl Acetate in a volumetric flask to a target concentration within the calibration range.
-
Add the internal standard at the same concentration used for the standards.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
5. Method Validation: The same validation principles as HPLC apply, with adjustments for GC-MS:
-
Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against concentration. r² should be >0.999.
-
Specificity: The presence of characteristic ions (214, 186, 145) at the correct retention time confirms the identity of the peak and ensures specificity.
-
Accuracy & Precision: Follow the same procedures as for HPLC. RSD values <5% are generally acceptable for GC-MS.
-
LOD & LOQ: Will be significantly lower than HPLC, often in the low ng/mL (ppb) range.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Trifluoromethyl Group as a Strategic Tool in Drug Design with the Tetralone Scaffold
Introduction: The Power of Strategic Functionalization
In the landscape of modern medicinal chemistry, the success of a drug candidate is intricately linked to the strategic interplay between its core scaffold and its functional group decorations. The tetralone framework is recognized as a "privileged scaffold," a structural motif that appears in numerous natural products and clinically successful drugs, valued for its conformational rigidity and synthetic versatility.[1][2][3] Concurrently, the trifluoromethyl (CF3) group has emerged as a uniquely powerful functional group, capable of profoundly modulating a molecule's physicochemical and biological properties.[4][5] This guide explores the synergistic potential of combining the robust tetralone scaffold with the strategic incorporation of the trifluoromethyl group, providing a detailed rationale, synthetic protocols, and evaluation methodologies for researchers in drug discovery.
The Trifluoromethyl Group: A Bioisostere with Superior Properties
The strategic replacement of a methyl group or a hydrogen atom with a trifluoromethyl group is a cornerstone of modern drug design. This is not merely a substitution but a strategic enhancement, leveraging the unique properties conferred by the high electronegativity of fluorine atoms.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[5][6] This increased stability often translates to a longer drug half-life and improved bioavailability, allowing for more favorable dosing regimens.[5]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This property can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is critical for developing therapeutics targeting the central nervous system (CNS).[6][7]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups. This can influence a molecule's binding affinity to its target receptor by modifying hydrogen bonding and electrostatic interactions, often leading to increased potency and selectivity.[4][5]
-
Conformational Control: The steric bulk of the CF3 group, while compact, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding pocket.
The Tetralone Scaffold: A Foundation for Diverse Bioactivity
The 1-tetralone core is a bicyclic aromatic ketone that serves as a foundational building block for a wide spectrum of biologically active compounds.[1][8] Its presence in antidepressants (e.g., as a precursor to Sertraline), anticancer agents, and various natural products underscores its therapeutic relevance.[1][2][9] The rigid framework of the tetralone scaffold provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets. Its chemical reactivity also makes it a versatile starting point for extensive synthetic elaboration.[9][10]
Synergistic Effects: Trifluoromethylated Tetralones in Drug Discovery
The introduction of a CF3 group onto the tetralone scaffold can unlock new therapeutic potential. For example, in the context of anticancer drug design, trifluoromethylated compounds have been shown to exhibit enhanced antiproliferative activity.[7][11] The CF3 group can improve the targeting of key proteins in cancer cell signaling pathways and increase the compound's stability, leading to more sustained inhibition.[7]
Logical Workflow for Developing Trifluoromethylated Tetralone Analogs
The following diagram outlines the strategic workflow for the design, synthesis, and evaluation of novel drug candidates based on the trifluoromethylated tetralone scaffold.
Caption: Workflow for Trifluoromethylated Tetralone Drug Discovery.
Protocol: Synthesis of a Model 6-(Trifluoromethyl)-1-tetralone
This protocol describes a general method for synthesizing a trifluoromethylated tetralone derivative, which can be adapted based on the desired substitution pattern. The procedure involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
Rationale: This two-step approach is a classic and robust method for constructing the tetralone ring system.[10] Using a commercially available trifluoromethylated starting material is an efficient way to incorporate the desired moiety.
Materials:
-
3-(Trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous aluminum chloride (AlCl3)
-
Ethylene gas
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Gas inlet adapter and bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Step 1: Synthesis of the Acid Chloride
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(trifluoromethyl)phenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, which is necessary for the subsequent Friedel-Crafts reaction.
-
Remove excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acid chloride is used directly in the next step.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl3) (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Causality Note: AlCl3 is a Lewis acid that activates the acid chloride for electrophilic aromatic substitution.
-
Bubble ethylene gas through the stirred solution for 4-6 hours at 0°C.
-
After the reaction is complete (monitored by TLC), quench the reaction by slowly pouring it into a beaker of ice and 2M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent via rotary evaporation to yield 6-(trifluoromethyl)-1-tetralone.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol: Evaluation of Biological Activity and Metabolic Stability
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screen to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[12]
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized trifluoromethylated tetralone and a non-trifluoromethylated control. Treat the cells with varying concentrations and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
In Vitro Metabolic Stability Assay (Liver Microsome Assay)
Rationale: This assay provides an early indication of a compound's metabolic stability by measuring its rate of depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[6]
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound (at a final concentration of 1 µM), and phosphate buffer in a 96-well plate.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for P450 enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.
Data Interpretation: A Comparative Case Study
To illustrate the impact of trifluoromethylation, consider the hypothetical data below comparing a parent tetralone with its CF3-substituted analog.
| Compound ID | Structure | LogP (Calculated) | IC50 (HeLa cells) [µM] | Metabolic Half-life (t½) [min] |
| TET-H | Parent Tetralone | 2.1 | 15.2 | 8 |
| TET-CF3 | 6-CF3-Tetralone | 3.0 | 1.8 | 45 |
Analysis: The addition of the CF3 group leads to:
-
An increase in lipophilicity (higher LogP), which could improve membrane permeability.[13]
-
A nearly 10-fold increase in cytotoxic potency (lower IC50), suggesting a more favorable interaction with the biological target.[12]
-
A greater than 5-fold increase in metabolic stability (longer half-life), indicating resistance to enzymatic degradation.[5]
Key Physicochemical Effects of Trifluoromethylation
This diagram illustrates how the CF3 group influences key molecular properties that determine a compound's overall drug-like characteristics.
Caption: Impact of the CF3 Group on Drug Properties.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the tetralone scaffold represents a powerful and validated approach in modern drug discovery. This functionalization can dramatically enhance a compound's metabolic stability, cellular permeability, and target potency. By understanding the underlying principles and employing robust synthetic and analytical protocols, researchers can effectively leverage this synergy to develop novel therapeutic candidates with superior drug-like properties. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists and professionals dedicated to advancing the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 7-(Trifluoromethyl)-1-tetralone in the Synthesis of Bioactive Natural Product Analogues
Introduction: The Trifluoromethyl Group as a Bioisostere and the Tetralone Scaffold as a Synthetic Linchpin
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Natural products have historically served as a rich wellspring of inspiration, providing complex and potent scaffolds for therapeutic development. However, the direct use of natural products can be hampered by issues such as poor bioavailability, metabolic instability, and challenging synthetic accessibility. Consequently, the synthesis of natural product analogues has emerged as a powerful strategy to overcome these limitations and fine-tune biological activity.
A key tactic in analogue design is the introduction of fluorine-containing functional groups, with the trifluoromethyl (CF₃) group being of paramount importance. The CF₃ group serves as a valuable bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] When incorporated into a natural product scaffold, the trifluoromethyl group can lead to analogues with superior drug-like properties.
This guide focuses on the strategic application of a versatile building block, 7-(Trifluoromethyl)-1-tetralone , in the synthesis of natural product analogues. The tetralone core is a privileged structure found in numerous bioactive natural products, particularly in the lignan family, which includes the potent anticancer agent podophyllotoxin.[4][5] By utilizing this compound as a starting material, medicinal chemists can readily access trifluoromethylated analogues of these important natural products, paving the way for the discovery of new therapeutic agents. This document will provide a detailed exploration of the synthetic utility of this key intermediate, including reaction mechanisms, step-by-step protocols, and the biological implications of the resulting analogues.
Core Synthetic Strategy: Building the Lignan Scaffold
The aryltetralin lignans, such as podophyllotoxin, are characterized by a core structure derived from the fusion of a tetralone moiety with a pendant aromatic ring. A common and effective strategy for constructing this scaffold involves a Stobbe condensation, which allows for the stereocontrolled introduction of the necessary carbon framework. The following sections detail a representative synthetic pathway to a trifluoromethylated analogue of an aryltetralin lignan, starting from this compound.
Logical Workflow for Analogue Synthesis
The overall synthetic plan involves the initial construction of a key intermediate, an aryltetralin lactone, which can then be further elaborated to the final natural product analogue. This multi-step process leverages the inherent reactivity of the tetralone starting material.
Caption: Synthetic workflow from this compound to a lignan analogue.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a trifluoromethylated aryltetralin lignan analogue. These procedures are based on established methodologies for lignan synthesis and have been adapted for the specific use of this compound.
Part 1: Synthesis of the Itaconic Acid Half-Ester Intermediate via Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a dialkyl succinate in the presence of a strong base. This reaction is pivotal in creating the initial framework of the lignan scaffold.
Reaction Causality: The strong base (e.g., potassium tert-butoxide) deprotonates the dimethyl succinate to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate, which is subsequently opened by the base to yield the itaconic acid half-ester.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol (150 mL).
-
Base Preparation: Carefully add potassium metal (1.2 equivalents) to the tert-butanol and heat the mixture to reflux under a nitrogen atmosphere until all the potassium has dissolved to form potassium tert-butoxide.
-
Reactant Addition: To the refluxing solution, add a mixture of this compound (1 equivalent) and dimethyl succinate (1.5 equivalents) dropwise over 30 minutes.
-
Reaction Execution: Continue to reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water.
-
Extraction: Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting materials.
-
Acidification: Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Product Isolation: The itaconic acid half-ester will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Reactant | Molar Ratio | Notes |
| This compound | 1 | |
| Dimethyl succinate | 1.5 | Excess to drive the reaction to completion. |
| Potassium | 1.2 | Forms the catalytic base in situ. |
| tert-Butanol | Solvent | Anhydrous conditions are crucial. |
Part 2: Lactonization to Form the Aryltetralin Lactone Intermediate
The itaconic acid half-ester is then cyclized to form the core lactone structure of the lignan analogue. This is typically achieved under acidic conditions.
Reaction Causality: The acidic conditions protonate the carboxylic acid and the double bond. The hydroxyl group of the carboxylic acid then acts as a nucleophile, attacking the protonated double bond in an intramolecular fashion to form the five-membered lactone ring.
Protocol:
-
Reaction Setup: To a round-bottom flask, add the dried itaconic acid half-ester from the previous step.
-
Solvent and Catalyst: Add a mixture of acetic anhydride (5 parts) and acetic acid (2 parts) to the flask.
-
Reaction Execution: Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
Product Isolation: The aryltetralin lactone will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Part 3: Reduction and Cyclization to the Trifluoromethylated Lignan Analogue
The final steps involve the reduction of the lactone and subsequent cyclization to form the complete lignan scaffold.
Reaction Causality: A strong reducing agent like lithium aluminum hydride (LAH) will reduce the lactone to a diol. Subsequent treatment with an acid catalyst will promote an intramolecular Friedel-Crafts-type reaction, where one of the hydroxyl groups attacks the electron-rich aromatic ring, leading to the formation of the final ring of the lignan analogue.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reactant Addition: Cool the LAH suspension to 0 °C and add a solution of the aryltetralin lactone (1 equivalent) in anhydrous THF dropwise.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filtration: Filter the resulting aluminum salts and wash the filter cake with THF.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diol.
-
Cyclization: Dissolve the crude diol in a suitable solvent such as dichloromethane and add a catalytic amount of a strong acid (e.g., trifluoroacetic acid). Stir the reaction at room temperature until TLC analysis indicates the consumption of the diol.
-
Workup and Purification: Quench the reaction with a saturated sodium bicarbonate solution, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the final trifluoromethylated lignan analogue.
Biological Implications and Future Perspectives
The incorporation of the 7-trifluoromethyl group onto the tetralone scaffold of a lignan analogue is anticipated to have significant effects on its biological activity. The potent electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the entire molecule, potentially leading to enhanced binding interactions with biological targets such as tubulin or topoisomerase II, which are the known targets of podophyllotoxin and its clinical derivatives, respectively.[4] Furthermore, the increased metabolic stability imparted by the C-F bonds may lead to a longer in vivo half-life and improved pharmacokinetic properties.
The synthetic route outlined here provides a versatile platform for the creation of a library of trifluoromethylated lignan analogues. By varying the substituents on the pendant aromatic ring (introduced via the Stobbe condensation partner) and further functionalizing the core scaffold, a wide range of derivatives can be accessed. This will enable comprehensive structure-activity relationship (SAR) studies to identify compounds with optimized potency and selectivity as potential anticancer agents.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel natural product analogues. Its use allows for the direct and efficient incorporation of a trifluoromethyl group into the core structure of bioactive scaffolds like the aryltetralin lignans. The detailed protocols provided in this guide offer a practical framework for researchers in medicinal chemistry and drug development to explore the synthesis and biological evaluation of these promising compounds. The continued investigation into the application of fluorinated building blocks in natural product synthesis holds immense potential for the discovery of next-generation therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1-tetralone
Welcome to the technical support guide for the synthesis of 7-(Trifluoromethyl)-1-tetralone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated protocol to improve yield and purity. This compound is a key building block in the synthesis of various pharmaceutical compounds, and its efficient preparation is crucial. The primary synthetic route involves an intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutanoic acid precursor. This guide addresses the common challenges encountered during this critical cyclization step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield of this compound is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields are the most common issue in this synthesis and can stem from several factors, primarily related to the intramolecular Friedel-Crafts acylation step.
Potential Causes & Solutions:
-
Incomplete Cyclization: The energy barrier for the intramolecular acylation may not be overcome.
-
Causality: The trifluoromethyl group (-CF3) is a moderate electron-withdrawing group, which deactivates the aromatic ring, making the electrophilic substitution more difficult compared to unsubstituted or activated rings.
-
Solution 1: Change the Cyclizing Agent. Polyphosphoric acid (PPA) is commonly used, but its viscosity can lead to poor mixing and localized overheating. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that often gives higher yields for deactivated systems due to its lower viscosity and higher acidity.[1] Triflic acid is also highly effective but is more expensive.
-
Solution 2: Optimize Reaction Temperature and Time. For PPA, temperatures between 80-100°C for 2-4 hours are typical. If the reaction is incomplete (as monitored by Thin Layer Chromatography - TLC), consider increasing the temperature in 10°C increments or extending the reaction time. Be cautious, as excessive heat can lead to charring and side reactions.
-
-
Side Product Formation: Dehydration or intermolecular reactions can compete with the desired cyclization.
-
Causality: The acylium ion intermediate can react with another molecule of the starting material rather than cyclizing, especially at high concentrations.
-
Solution: High Dilution. While not always practical on a large scale, performing the reaction at a higher dilution can favor the intramolecular pathway.
-
-
Poor Quality Starting Material: Impurities in the starting material, 4-(3-(trifluoromethyl)phenyl)butanoic acid, can interfere with the reaction.
-
Causality: Non-acidic impurities can be inert, but acidic or reactive impurities can consume the cyclizing agent or lead to undesired byproducts. The presence of residual solvent, especially water, is highly detrimental as it will quench the strong acid catalyst.
-
Solution: Verify Purity. Ensure the starting carboxylic acid is pure (>98%) and thoroughly dried under vacuum before use. An NMR or melting point analysis can confirm its identity and purity.[2][3]
-
Question 2: I am observing a significant amount of a dark, tar-like substance in my reaction flask after heating with PPA. What is this and how can I prevent it?
Answer: The formation of tar or char is a common sign of decomposition or polymerization, often caused by excessive heat or highly concentrated reaction conditions.
Potential Causes & Solutions:
-
Local Overheating: PPA is highly viscous, and inefficient stirring can create hot spots where the substrate and product decompose.
-
Causality: At high temperatures, aromatic compounds can undergo sulfonation (if using Eaton's reagent) or other uncontrolled polymerization reactions.
-
Solution 1: Mechanical Stirring. Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure vigorous and efficient mixing of the viscous PPA.
-
Solution 2: Controlled Heating. Use a well-controlled oil bath with a thermocouple to maintain a consistent internal reaction temperature. Avoid direct heating with a heating mantle.
-
-
Reaction Time is Too Long: Prolonged exposure to strong acid at high temperatures will eventually degrade the product.
-
Causality: The tetralone product itself can undergo further reactions or degradation under harsh acidic conditions.
-
Solution: Monitor the Reaction. Use TLC to monitor the consumption of the starting material. Once the starting material spot has disappeared, work up the reaction promptly. A typical mobile phase for TLC analysis would be 30% Ethyl Acetate in Hexane.
-
Question 3: The purification of the crude product by column chromatography is difficult, and the yield is poor. Are there better methods?
Answer: Purification can be challenging due to the product's moderate polarity and potential for co-eluting impurities.
Potential Causes & Solutions:
-
Incomplete Work-up: Residual acidic catalyst can streak on the silica gel column and degrade the product.
-
Causality: Strong acids like PPA or methanesulfonic acid must be thoroughly neutralized and removed before chromatography.
-
Solution: Meticulous Work-up. After quenching the reaction with ice water, ensure the aqueous layer is basic (pH > 8) by adding a strong base like NaOH before extraction. Wash the combined organic extracts with brine and dry thoroughly over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
-
Crystallization as an Alternative: this compound is often an off-white solid, making crystallization a viable and scalable purification method.[4]
-
Causality: If the crude product is reasonably pure (>85%), crystallization can effectively remove minor impurities and colored byproducts without the material loss associated with chromatography.
-
Solution: Recrystallization. After a thorough aqueous work-up, the crude solid can be recrystallized from a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate or toluene) and a poor solvent (e.g., hexane or heptane) is often effective. Experiment with small quantities to find the optimal solvent ratio.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis? A: The standard precursor is 4-(3-(trifluoromethyl)phenyl)butanoic acid.[2][5] This can be synthesized via several methods, but a common route is the Clemmensen or Wolff-Kishner reduction of 4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, which is in turn prepared by a Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride.
Q: Can I use the acid chloride of 4-(3-(trifluoromethyl)phenyl)butanoic acid for the cyclization? A: Yes, this is a classic approach to intramolecular Friedel-Crafts acylation.[6][7] The carboxylic acid is first converted to the acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then cyclized using a Lewis acid catalyst like aluminum chloride (AlCl3).[7] This method avoids the use of strong protic acids like PPA but requires stoichiometric amounts of the Lewis acid and strictly anhydrous conditions.[8]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Take a small aliquot of the reaction mixture, quench it carefully in a vial containing ice and ethyl acetate, and spot the organic layer on a silica gel TLC plate. The product, this compound, will be less polar (have a higher Rf value) than the starting carboxylic acid.
Q: Are there any safety considerations I should be aware of? A: Yes. Strong acids like PPA, Eaton's reagent, and triflic acid are highly corrosive and hygroscopic. Always handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of these acids with water is highly exothermic and should be done slowly and with cooling (ice bath). Thionyl chloride and aluminum chloride are also hazardous and moisture-sensitive.
Optimized Synthesis Protocol
This protocol details the intramolecular Friedel-Crafts cyclization of 4-(3-(trifluoromethyl)phenyl)butanoic acid using Eaton's Reagent.
Materials:
-
4-(3-(trifluoromethyl)phenyl)butanoic acid (1.0 eq)
-
Phosphorus pentoxide (P2O5) (5.0 eq by weight)
-
Methanesulfonic acid (MsOH) (10.0 eq by weight)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
Prepare Eaton's Reagent: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add phosphorus pentoxide (50 g) to chilled (0°C) methanesulfonic acid (100 mL) in portions. The addition is exothermic. Stir the mixture at 60-70°C for 1-2 hours until the P2O5 has completely dissolved to form a clear, colorless solution. Cool the reagent to room temperature.
-
Reaction Setup: To a separate flask, add 4-(3-(trifluoromethyl)phenyl)butanoic acid (10.0 g, 43.1 mmol).
-
Cyclization: Add the prepared Eaton's reagent (100 g) to the carboxylic acid. Heat the reaction mixture to 80°C with vigorous mechanical stirring.
-
Monitoring: Monitor the reaction progress by TLC (30% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (500 g) and DCM (200 mL).
-
Work-up:
-
Allow the mixture to stir until all the ice has melted. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine all organic layers and wash them carefully with water (100 mL), followed by saturated NaHCO3 solution (2 x 100 mL, until bubbling ceases), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude off-white solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound.
-
Data & Visualization
Table 1: Comparison of Common Cyclizing Agents
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120°C, 2-6 h | Inexpensive, readily available | Highly viscous, requires strong stirring, can cause charring |
| Eaton's Reagent (P2O5/MsOH) | 60-90°C, 1-4 h | High yields, less viscous than PPA, powerful dehydrating agent | Preparation required, corrosive |
| Triflic Acid (TfOH) | 0°C to RT, 1-3 h | Very high reactivity, mild conditions | Expensive, highly corrosive |
| AlCl3 (from acyl chloride) | 0°C to RT, 2-5 h | Classic method, avoids protic acids | Requires stoichiometric amounts, strictly anhydrous, work-up can be difficult |
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-(3-TrifluoroMethyl-phenyl)-butyric acid | 145485-43-4 [chemicalbook.com]
- 3. 4-[3-(Trifluoromethyl)phenyl]butanoic acid | CymitQuimica [cymitquimica.com]
- 4. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 7-(Trifluoromethyl)-1-tetralone
Welcome to the technical support guide for the purification of crude 7-(Trifluoromethyl)-1-tetralone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address specific experimental issues.
Compound Overview
This compound is a crucial building block in organic synthesis, particularly for developing pharmaceutical agents.[1] Its fluorinated structure can enhance the biological activity of target molecules.[2] Achieving high purity is critical, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce complications in biological assays.
This guide is structured to help you select the appropriate purification strategy and troubleshoot common problems encountered during the process.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O | PubChem[3] |
| Molecular Weight | 214.18 g/mol | PubChem[3] |
| Appearance | Off-white solid | Rlavie[4] |
| Boiling Point | 269.7 ± 40.0 °C (at 760 Torr) | ChemicalBook[5] |
| CAS Number | 54752-50-0 | ChemicalBook[5] |
Method Selection: A Logic-Based Workflow
The choice of purification technique is paramount and depends on the scale of your synthesis and the nature of the impurities present.[6] The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.
Q1: My compound will not crystallize from solution, even after cooling. What should I do?
A1: This is a common issue, often related to supersaturation or the presence of impurities that inhibit crystal lattice formation.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again. Be cautious not to evaporate too much, which could cause the product and impurities to "crash out" together.[8]
-
-
Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound. An ideal recrystallization solvent dissolves the compound sparingly or not at all at room temperature but completely at its boiling point.[7] If your compound remains fully dissolved upon cooling, the solvent is too effective. Consider a less polar solvent or a mixed-solvent system.
Q2: I obtained an oil instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Lower the Temperature of Dissolution: Re-heat the solution until the oil just redissolves, but do not bring it to the solvent's boiling point. Let it cool slowly from this lower temperature.
-
Change the Solvent System: Add a second, miscible solvent in which your compound is less soluble (an "anti-solvent"). For this compound, which is moderately polar, if you are using a polar solvent like ethanol, you could try adding water dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
Increase Solvent Volume: Oiling out can be caused by a solution that is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
Q3: My yield is very low after recrystallization. What went wrong?
A3: Low yield can result from several factors:
-
Using Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required for complete dissolution.[7]
-
Premature Crystallization: If crystals form in the funnel during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution warm during filtration.
-
Incomplete Recovery: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation, unless this causes impurities to also precipitate.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with similar polarities.[9]
Q1: How do I select the right solvent system (mobile phase)?
A1: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. A good system for column chromatography will move the desired compound to a Retention Factor (Rf) of 0.25-0.35 .
-
Polarity: this compound is a ketone with moderate polarity. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A common starting point for such compounds is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.
-
Avoid Streaking: If the spot on the TLC plate streaks, it can indicate that the compound is interacting too strongly with the silica gel (stationary phase) or that the sample is overloaded. Adding a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes improve peak shape, although this is generally not necessary for neutral ketones.
Q2: My compound is coming off the column with impurities. How can I improve separation?
A2: This is known as poor resolution and can be addressed in several ways.
-
Optimize the Mobile Phase: A mobile phase that is too polar will move all compounds too quickly, resulting in poor separation. Conversely, one that is not polar enough will lead to very long retention times and broad peaks.[10] Decrease the polarity of your solvent system (e.g., move from 4:1 to 9:1 Hexane:Ethyl Acetate) to increase the separation between your product and more polar impurities.
-
Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation. The crude sample should be loaded onto the column in a minimal volume of solvent or pre-adsorbed onto a small amount of silica gel ("dry loading") to create a narrow starting band.
-
Reduce Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.[10]
Q3: I have a low recovery of my compound from the column. Where did it go?
A3: Low recovery can be frustrating. Potential causes include:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel. This is less common for neutral compounds but can happen. You can try flushing the column with a very polar solvent (like 100% ethyl acetate or methanol) at the end of the run to recover any remaining material.
-
Sample Volatility: While this compound is not extremely volatile, ensure you are not using excessive heat when removing the solvent from your collected fractions with a rotary evaporator.
-
Incomplete Elution: You may not have collected enough fractions or used a strong enough solvent to elute the compound completely. Always check the column with TLC after the run to ensure no product remains.
Frequently Asked Questions (FAQs)
Q: Which purification method should I try first?
A: For a solid crude product on a scale greater than one gram, recrystallization is almost always the preferred first choice.[8] It is less labor-intensive, uses less solvent than chromatography, and can yield very pure material if a suitable solvent is found. For very small scales or for oily crude products, flash chromatography is more practical.
Q: My crude product is a dark oil, but the literature says this compound is a solid. What does this mean?
A: This indicates the presence of significant impurities that are depressing the melting point of your product. These are likely colored byproducts from the synthesis (e.g., from Friedel-Crafts reactions).[11] In this case, flash column chromatography is the best initial approach to remove the bulk of these impurities. The resulting fractions containing your product may then solidify upon solvent removal, allowing for a final polishing step via recrystallization.
Q: Is distillation a viable option for this compound?
A: Given its high boiling point of ~270 °C at atmospheric pressure, standard distillation is not recommended as it could lead to thermal decomposition.[5] However, vacuum distillation can be an effective method, especially for removing non-volatile or polymeric impurities.[7] A procedure for the parent compound, α-tetralone, describes distillation at 105–107 °C under a pressure of 2 mm Hg.[12] A similar approach could be applied here, but it requires specialized equipment and is typically used for larger-scale, non-chromatographic purifications.
Q: How do I confirm the purity of my final product?
A: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities. Compare your result to literature values if available. The related 7-Fluoro-1-tetralone has a melting point of 61-66 °C.[13]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): This is the most definitive method. The spectra should show clean peaks corresponding to the structure of this compound, with no significant signals from starting materials or byproducts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. All about methods of purification [unacademy.com]
- 7. varsitytutors.com [varsitytutors.com]
- 8. How To [chem.rochester.edu]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 11. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 7-Fluoro-1-tetralone 97 2840-44-0 [sigmaaldrich.com]
identifying side products in 7-(Trifluoromethyl)-1-tetralone reactions
Welcome to the technical support center for 7-(Trifluoromethyl)-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, focusing on the identification and mitigation of side products. Our approach is grounded in mechanistic principles to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm performing a reduction of the ketone in this compound and getting a mixture of products. What are the likely side products and how can I improve selectivity?
This is a very common issue. The primary side products in the reduction of this compound depend on the reducing agent and reaction conditions used. The two most common undesired products are the result of over-reduction or incomplete reaction.
Likely Side Products:
-
7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: This is the product of complete reduction (over-reduction) of the ketone to a methylene group (-CH₂-). This is particularly common with aggressive reduction methods like Wolff-Kishner or Clemmensen reduction, or even catalytic hydrogenation under harsh conditions (high pressure/temperature).
-
Unreacted Starting Material: An incomplete reaction will leave you with residual this compound.
-
7-(Trifluoromethyl)-1-naphthol: Aromatization can occur, especially if the reaction is run at high temperatures or under acidic/basic conditions for extended periods, leading to this naphthalene derivative.
Causality and Troubleshooting:
The key is to select a reducing agent with the appropriate reactivity for converting a ketone to a secondary alcohol without affecting the benzylic position or the aromatic ring.
-
For Selective Reduction to the Alcohol (7-(Trifluoromethyl)-1-tetralol):
-
Recommended Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the most common and reliable method. It is highly selective for ketones and aldehydes. Lithium aluminium hydride (LiAlH₄) can also be used, but it is much more reactive and requires anhydrous conditions and careful handling.
-
Temperature Control: Run the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent potential side reactions.
-
-
To Minimize Aromatization:
-
Avoid excessively high temperatures.
-
Use neutral or mildly basic/acidic conditions where possible. Strong acids or bases can promote the elimination of water from the intermediate alcohol, leading to an olefin that quickly tautomerizes to the naphthol.
-
The following diagram illustrates the potential reduction pathways.
Caption: Reduction pathways of 7-(CF3)-1-tetralone.
Question 2: My reaction involving the α-position of this compound is low-yielding and produces a high molecular weight impurity. What is happening?
Reactions at the α-position, such as alkylations, aldol reactions, or halogenations, proceed via an enolate intermediate. The most common issue here is self-condensation.
Likely Side Product:
-
Aldol Condensation Dimer: Two molecules of the tetralone can react with each other. The enolate of one molecule attacks the ketone of a second molecule, leading to a dimeric aldol adduct. This adduct can then dehydrate to form a conjugated system. This side product will have a mass approximately double that of the starting material minus water (18 amu). The α-methylene group in tetralones is particularly reactive.[1]
Causality and Troubleshooting:
Self-condensation is a bimolecular reaction, and its rate is highly dependent on the concentration of the enolate and the starting material.
-
Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure rapid and complete deprotonation, minimizing the time the enolate and ketone are present together.
-
Temperature: Perform the enolate formation at a very low temperature (-78 °C is standard) to slow down the rate of self-condensation.
-
Addition Order (Kinetic Control): Add the tetralone solution slowly to a solution of the base at low temperature. This ensures that each molecule of the tetralone is immediately deprotonated, keeping the concentration of the neutral ketone low. After enolate formation is complete, add the electrophile (e.g., alkyl halide).
-
Electrophile Reactivity: Use a reactive electrophile. If the electrophile reacts slowly, the enolate has more time to participate in side reactions.
Troubleshooting Workflow:
The following workflow can help diagnose and solve issues with α-functionalization reactions.
Caption: Troubleshooting workflow for α-functionalization.
Question 3: I am attempting a Friedel-Crafts acylation to synthesize the tetralone ring and I'm getting regioisomers. How can I improve the selectivity for the 7-(Trifluoromethyl) isomer?
This issue arises during the synthesis of the tetralone itself, typically from a precursor like 4-(m-trifluoromethylphenyl)butanoic acid. The trifluoromethyl (-CF₃) group is a meta-director and strongly deactivating, which makes the intramolecular Friedel-Crafts cyclization challenging.[2]
Likely Side Products:
-
5-(Trifluoromethyl)-1-tetralone: Cyclization can occur at the position ortho to the alkyl chain but ortho to the -CF₃ group.
-
Polymeric material/charring: The harsh conditions often required (e.g., strong Lewis acids like AlCl₃ or polyphosphoric acid) can lead to decomposition.
Causality and Troubleshooting:
The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. The deactivating nature of the -CF₃ group disfavors electrophilic aromatic substitution.
-
Choice of Acid: While polyphosphoric acid (PPA) is common, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes offer milder conditions and improved yields. The use of strong hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) has also been shown to promote cyclization of similar acid chlorides under milder conditions.[3]
-
Starting Material: An alternative is to start with the corresponding acid chloride. The reaction of the acid chloride with a Lewis acid like AlCl₃ or SnCl₄ can proceed under milder conditions and with shorter reaction times than cyclizing the carboxylic acid directly.[3][4]
-
Temperature Control: Careful control of the reaction temperature is crucial. Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can minimize the formation of decomposition products.
| Side Product | Probable Cause | Suggested Solution |
| 7-(CF₃)-tetralin | Over-reduction of ketone | Use a milder reducing agent (e.g., NaBH₄). |
| Aldol Dimer | Self-condensation via enolate | Lower reaction temperature (-78 °C), use a strong base (LDA), slow addition of substrate to base. |
| 7-(CF₃)-1-naphthol | Aromatization | Avoid high temperatures and harsh acidic/basic conditions. |
| 5-(CF₃)-1-tetralone | Lack of regioselectivity in Friedel-Crafts cyclization | Use alternative cyclization agents (e.g., Eaton's reagent), convert the starting carboxylic acid to the acid chloride first. |
| Defluorinated Products | Harsh reaction conditions | This is less common, but can occur with certain reagents. If observed, consider milder alternatives.[5] |
Experimental Protocols
Protocol 1: Selective Reduction of this compound to 7-(Trifluoromethyl)-1-tetralol
This protocol is optimized to prevent over-reduction and aromatization.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps control the exothermic reaction and prevents temperature spikes that could lead to side reactions.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully add acetone (approx. 2 mL per gram of NaBH₄) to quench any excess reducing agent. After gas evolution ceases, add 1 M HCl dropwise until the solution is neutral to slightly acidic (pH 6-7).
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 7-(Trifluoromethyl)-1-tetralol can be purified by flash column chromatography on silica gel if necessary.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetralone synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Tetralones
Welcome to the technical support center dedicated to the trifluoromethylation of tetralones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group into this important class of molecules. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, its installation, particularly onto a tetralone scaffold, can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for successful reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: I am observing very low to no conversion of my tetralone starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]
-
Reagent Choice and Reactivity: The choice between an electrophilic, nucleophilic, or radical trifluoromethylating reagent is paramount and depends on the nature of your tetralone substrate and the reaction strategy.
-
For electrophilic trifluoromethylation , you are typically generating an enolate or silyl enol ether of the tetralone first.[3] If the enolate formation is inefficient, the subsequent reaction with an electrophilic CF₃⁺ source (e.g., Togni's or Umemoto's reagents) will be poor.[4][5]
-
Solution: Screen different bases (e.g., LDA, KHMDS, NaH) and reaction conditions (temperature, time) for enolate formation. Ensure your base is freshly prepared or titrated. For sensitive substrates, consider generating a silyl enol ether as a more stable intermediate.[3]
-
-
For nucleophilic trifluoromethylation , reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used.[1][6][7] These require a nucleophilic activator, typically a fluoride source like TBAF, to generate the reactive trifluoromethyl anion (CF₃⁻).[1]
-
Solution: Ensure your fluoride source is anhydrous, as water can quench the reactive intermediates. The stoichiometry of the activator is critical; catalytic amounts are often sufficient.[1]
-
-
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to moisture and air.[2]
-
Solution: Use freshly opened reagents or those that have been stored under inert atmosphere (e.g., in a glovebox or desiccator). Consider purchasing from a reputable supplier and checking the certificate of analysis.
-
-
Reaction Conditions:
-
Temperature: Many trifluoromethylation reactions have a narrow optimal temperature range. For enolate-based reactions, low temperatures (e.g., -78 °C) are often necessary to prevent side reactions.
-
Solvent: The choice of solvent can significantly impact solubility, reagent stability, and reaction kinetics. Aprotic solvents like THF, DME, or toluene are common. Preliminary studies show that solvent choice can also influence regioselectivity.[8]
-
Solution: Perform a systematic optimization of reaction temperature and solvent. A temperature gradient experiment can be highly informative.
-
Question 2: My reaction is working, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Controlling stereochemistry is a critical challenge, especially when creating a new stereocenter at the α-position of the tetralone.
-
Chiral Auxiliaries and Catalysts: For enantioselective trifluoromethylation, the use of chiral catalysts is essential. Various methods have been developed for the asymmetric trifluoromethylation of carbonyl compounds.[9][10]
-
Solution: Explore established catalytic systems. For instance, enamine catalysis combined with photoredox catalysis has been successful for the α-trifluoromethylation of aldehydes and could be adapted.[11] Chiral phase-transfer catalysts have also shown promise in related fluorination reactions.[10]
-
-
Substrate Control: If your tetralone substrate already contains a stereocenter, you can leverage this for diastereoselective control.
-
Solution: The existing stereocenter can direct the incoming trifluoromethyl group to one face of the enolate. The choice of base and solvent can influence the enolate geometry (E vs. Z), which in turn can affect the diastereoselectivity. Consider molecular modeling to predict the most stable transition state.
-
-
Bulky Reagents: The steric bulk of the trifluoromethylating reagent or additives can influence the facial selectivity of the attack on the enolate.
Question 3: I am observing significant side product formation, including what appears to be poly-trifluoromethylation and decomposition of my starting material. What is causing this and how can I prevent it?
Answer: Side reactions are often a sign of incorrect stoichiometry, inappropriate reaction conditions, or reactive intermediates going down undesired pathways.
-
Stoichiometry: Using a large excess of the trifluoromethylating reagent or base can lead to undesired secondary reactions.
-
Solution: Carefully control the stoichiometry of your reagents. Start with a 1.1 to 1.5-fold excess of the trifluoromethylating agent and optimize from there.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of thermodynamic side products.
-
Solution: Monitor the reaction progress closely using TLC, GC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to prevent over-reaction. Running the reaction at the lowest effective temperature can also minimize decomposition.
-
-
Enolate Stability: Tetralone enolates can be unstable and undergo side reactions if not trapped efficiently by the trifluoromethylating agent.
-
Solution: Add the trifluoromethylating reagent to the pre-formed enolate solution at low temperature. Ensure rapid mixing to promote the desired reaction over decomposition pathways.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the trifluoromethylation of tetralones.
Q1: What is the fundamental difference between electrophilic, nucleophilic, and radical trifluoromethylation, and how do I choose the right approach for my tetralone?
A1: The choice of trifluoromethylation strategy depends on the desired product and the functional group tolerance of your substrate.
-
Electrophilic Trifluoromethylation: This approach involves the reaction of a nucleophilic form of the tetralone (an enolate or enol ether) with an electrophilic "CF₃⁺" source.[9] Reagents like Togni's and Umemoto's reagents are commonly used.[4][5] This is often the preferred method for α-trifluoromethylation of ketones.
-
Nucleophilic Trifluoromethylation: Here, a nucleophilic "CF₃⁻" source reacts with an electrophilic carbon.[9] For tetralones, this would typically involve the direct addition to the carbonyl group, forming a trifluoromethyl carbinol. The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic source.[1][6][7] This method is not suitable for direct α-trifluoromethylation but is excellent for creating tertiary alcohols.
-
Radical Trifluoromethylation: This involves the trifluoromethyl radical (•CF₃), which can be generated from various precursors like CF₃I or sodium trifluoromethanesulfinate.[9] Radical approaches can be powerful for C-H trifluoromethylation or for reactions with alkenes and alkynes.[13] For tetralones, this might be a less common approach for direct α-functionalization but could be relevant for modifying other parts of the molecule.
Decision Workflow:
Caption: Decision workflow for choosing a trifluoromethylation strategy.
Q2: What is the proposed mechanism for the electrophilic trifluoromethylation of a tetralone enolate?
A2: The exact mechanism of electrophilic trifluoromethylation can be complex and is sometimes debated, with possibilities including polar substitution and single-electron transfer (SET) pathways.[9] However, a generally accepted pathway for reagents like Togni's reagent involves the following steps:
-
Enolate Formation: The tetralone is deprotonated by a strong base to form a nucleophilic enolate.
-
Coordination and Attack: The enolate attacks the electrophilic iodine center of the Togni reagent.
-
Reductive Elimination/CF₃ Transfer: This is followed by a reductive elimination process where the trifluoromethyl group is transferred to the α-carbon of the tetralone, forming the C-CF₃ bond and regenerating the iodobenzene derivative.
Reaction Mechanism Overview:
Caption: Simplified mechanism for electrophilic trifluoromethylation.
Q3: How should I approach the purification of my trifluoromethylated tetralone product?
A3: Trifluoromethylated compounds can sometimes be challenging to purify due to their increased lipophilicity and volatility.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method.
-
Solvent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increase the polarity. The high lipophilicity of the CF₃ group means your product will likely elute at a lower polarity than the starting tetralone.
-
Tailing: Trifluoromethyl ketones can sometimes tail on silica gel. Adding a small amount of a non-polar co-solvent like toluene or using deactivated silica gel can help mitigate this.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity.
-
Distillation: For thermally stable and volatile products, distillation under reduced pressure (Kugelrohr) can be an option, although this is less common for complex molecules.
Data and Protocols
For ease of comparison, the following tables summarize typical reaction conditions and reagent choices.
Table 1: Comparison of Common Trifluoromethylating Reagents for Ketones
| Reagent Type | Reagent Name | Typical Substrate | Key Features |
| Electrophilic | Togni's Reagents[4][12] | Enolates, Silyl Enol Ethers | Bench-stable solids, widely applicable. |
| Umemoto's Reagents[5] | Enolates, Silyl Enol Ethers | Highly reactive, suitable for less nucleophilic substrates. | |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[1][6][7] | Aldehydes, Ketones, Imines | Forms trifluoromethyl carbinols; requires fluoride activation. |
| Radical Source | CF₃I, CF₃SO₂Na (Langlois' Reagent) | Alkenes, Arenes | Generates •CF₃ radical; often used with photoredox or metal catalysis. |
Protocol 1: General Procedure for Electrophilic Trifluoromethylation of a Tetralone using Togni's Reagent II
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetralone (1.0 equiv) and anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a strong base (e.g., LDA, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Trifluoromethylation: Add Togni's Reagent II (1.2 equiv) as a solid or a solution in THF. Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Note: This is a general guideline. The choice of base, solvent, temperature, and reaction time must be optimized for each specific tetralone substrate.
By understanding the principles outlined in this guide and systematically troubleshooting experimental challenges, you can significantly improve the success rate of your tetralone trifluoromethylation reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Togni reagent - Enamine [enamine.net]
- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.cn]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
stability of 7-(Trifluoromethyl)-1-tetralone under acidic vs basic conditions
Welcome to the Technical Support Center for 7-(Trifluoromethyl)-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this guide to ensure your experiments are built on a foundation of technical accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two key structural features: the tetralone core and the trifluoromethyl group at the 7-position. The tetralone structure contains a ketone functional group and alpha-hydrogens, which are susceptible to enolization under both acidic and basic conditions.[1][2][3] The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.[4][5][6][7]
Q2: What is the general stability of this compound at neutral pH?
A2: At neutral pH and ambient temperature, this compound is expected to be relatively stable for short-term experiments. However, for long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment to minimize potential degradation.[8]
Q3: How does the trifluoromethyl group affect the reactivity of the ketone?
A3: The strongly electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack. Additionally, trifluoromethyl ketones are known to readily form stable hydrates in the presence of water.[9]
Troubleshooting Guide: Stability Under Acidic and Basic Conditions
This section addresses specific issues you might encounter during your experiments involving this compound in acidic or basic media.
Acidic Conditions
Q4: I am observing a loss of my starting material when I subject this compound to strongly acidic conditions. What is the likely degradation pathway?
A4: Under strongly acidic conditions, the primary degradation pathway for this compound is likely initiated by acid-catalyzed enolization.[1][2][3][10] The protonation of the carbonyl oxygen is followed by the removal of an alpha-proton to form an enol intermediate. This enol is more susceptible to further reactions, including oxidation or rearrangement, leading to the loss of the parent compound.
Potential Acid-Catalyzed Degradation Pathway:
Caption: Acid-catalyzed degradation of this compound.
Q5: How can I minimize degradation under acidic conditions?
A5: To minimize acid-catalyzed degradation, consider the following:
-
Use the mildest acidic conditions necessary for your reaction.
-
Control the temperature: Higher temperatures will accelerate the rate of degradation.
-
Limit the exposure time to acidic conditions.
-
Work in a non-aqueous solvent if your experimental design permits.
Basic Conditions
Q6: My compound is rapidly degrading in the presence of a strong base. What are the potential degradation mechanisms?
A6: In the presence of a strong base, this compound is susceptible to several degradation pathways:
-
Base-catalyzed enolization: Similar to acidic conditions, a base can abstract an alpha-proton to form an enolate.[11][12] This enolate can then participate in further reactions.
-
Haloform-type reaction: While the classical haloform reaction involves methyl ketones, the presence of the highly electron-withdrawing trifluoromethyl group can facilitate a similar cleavage reaction under strong basic conditions, potentially leading to the formation of a carboxylate and fluoroform.[13][14][15]
Potential Base-Catalyzed Degradation Pathway (Haloform-type):
Caption: Potential haloform-type degradation of this compound.
Q7: I am running a reaction with this compound using a non-nucleophilic base, but still see some degradation. What could be happening?
A7: Even with a non-nucleophilic base, base-catalyzed enolization can occur, leading to the formation of an enolate.[11][12] This enolate, if exposed to oxygen, can undergo oxidation. It is crucial to perform such reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[16][17][18][19]
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Protocol 1: Acidic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.[20][21]
Protocol 2: Basic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation: Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.[20][21]
Data Presentation: Expected Outcome of Forced Degradation Studies
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 95 | 4 | 1 | |
| 4 | 88 | 9 | 3 | |
| 8 | 75 | 18 | 7 | |
| 24 | 50 | 35 | 15 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | 90 | 8 | 2 | |
| 4 | 78 | 17 | 5 | |
| 8 | 60 | 30 | 10 | |
| 24 | 35 | 45 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Workflow for Stability Testing:
Caption: General workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exp 22: Acid Catalyzed Enolization of β-Tetralone | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Haloform reaction - Sciencemadness Wiki [sciencemadness.org]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. rjptonline.org [rjptonline.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Tetralone Cyclization
Welcome to the technical support center for tetralone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges encountered during tetralone synthesis, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in scientific principles to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My tetralone cyclization is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in tetralone cyclization can stem from several factors, including incomplete reaction, side reactions, or product degradation. A systematic approach to troubleshooting is essential.
Common Causes and Solutions:
-
Inefficient Catalyst Activity: The choice and handling of the acid catalyst are critical.
-
Lewis Acids (e.g., AlCl₃, SnCl₄): These are powerful catalysts but are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using a stoichiometric amount is often necessary as both the starting material and the product can form complexes with the Lewis acid.[1] For intramolecular Friedel-Crafts reactions, solid acid catalysts like H-Beta zeolites can also be effective, sometimes under microwave irradiation.[2]
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)): PPA is highly viscous and requires vigorous stirring to ensure proper mixing. MSA is a strong acid and can sometimes lead to side reactions if not used judiciously. The intramolecular cyclization of 4-phenylbutanoic acid to 1-tetralone is effectively catalyzed by PPA and MSA.[3]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Too Low: The reaction may be too slow, leading to incomplete conversion. Consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Too High: High temperatures can promote side reactions such as polymerization or decomposition of the starting material or product.[6]
-
-
Insufficient Reaction Time: Some cyclizations can be slow. It's important to monitor the reaction over an extended period to ensure it has gone to completion.[4][7]
-
Inappropriate Solvent: The solvent can significantly influence reaction rates and pathways.
-
For Friedel-Crafts acylations, common solvents include carbon disulfide, nitrobenzene, or dichlorobenzene.[8] The choice of solvent can affect the solubility of the starting materials and intermediates.[9][10] In some cases, using a solvent that allows for the azeotropic removal of water, such as toluene with a Dean-Stark apparatus, can drive the equilibrium towards the product in acid-catalyzed reactions.[4]
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in tetralone cyclization.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can they be minimized?
Byproduct formation is a common issue in tetralone synthesis, often arising from the high reactivity of the intermediates and the harsh reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Polymerization: This is particularly prevalent when using strong acid catalysts.
-
Mitigation: Gradually add the catalyst at a low temperature to control the reaction rate.[11] Ensure efficient stirring to avoid localized high concentrations of the catalyst.
-
-
Rearrangement Reactions: Carbocation intermediates formed during Friedel-Crafts type reactions can undergo rearrangements, leading to undesired isomers.
-
Mitigation: The use of milder catalysts or lower reaction temperatures can sometimes suppress rearrangements.
-
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Mitigation: Employing high dilution conditions can favor the intramolecular pathway.
-
-
Dehydration or Isomerization: In some cases, the tetralone product itself can undergo further reactions, such as dehydration to a naphthalene derivative, especially at high temperatures.[3] Alkene isomerization can also be a competitive pathway in certain rhodium-catalyzed processes.[12]
-
Mitigation: Careful control of reaction temperature and time is crucial. Quenching the reaction as soon as the starting material is consumed (as monitored by TLC) can prevent product degradation.
-
Table 1: Common Byproducts and Their Likely Causes
| Byproduct | Likely Cause | Suggested Action |
| Polymeric material | High catalyst concentration, high temperature | Add catalyst slowly at low temperature, ensure efficient stirring |
| Isomeric tetralones | Carbocation rearrangement | Use a milder catalyst, lower reaction temperature |
| Dimeric or oligomeric products | High substrate concentration | Use high dilution conditions |
| Naphthalene derivatives | High temperature, prolonged reaction time | Monitor reaction closely and quench upon completion, lower temperature |
Q3: My Friedel-Crafts acylation for tetralone synthesis is not working. What are the critical parameters to check?
The intramolecular Friedel-Crafts acylation of arylbutyric acids or their corresponding acid chlorides is a primary method for synthesizing tetralones.[3] Failure of this reaction often points to issues with the catalyst, substrate, or reaction conditions.
Critical Parameters for Friedel-Crafts Acylation:
-
Activation of the Acylating Agent: 4-Arylbutyric acids need to be converted to a more reactive species, typically an acylium ion. This is achieved using a strong acid. If starting from the carboxylic acid, a dehydrating acid like PPA is effective.[3] If starting from the acid chloride, a Lewis acid like AlCl₃ is used.[8] Ensure the acid chloride is freshly prepared or purified, as it can hydrolyze upon storage.
-
Catalyst Stoichiometry: For Lewis acid-catalyzed reactions, a stoichiometric amount of the catalyst is often required because the product ketone can coordinate with the Lewis acid and deactivate it.[1]
-
Substrate Reactivity: The aromatic ring must be sufficiently electron-rich to undergo electrophilic acylation.
-
Deactivating Groups: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring can hinder or prevent the cyclization.[5]
-
Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) generally facilitate the reaction.
-
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will quench the catalyst and inhibit the reaction.[11] All reagents, solvents, and glassware must be scrupulously dried.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 4-phenylbutyric acid.
-
Reagent Addition: Add polyphosphoric acid (PPA) to the flask with vigorous stirring. A typical ratio is 10:1 by weight of PPA to the starting acid.
-
Reaction: Heat the mixture in an oil bath at a temperature between 80-100 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Q4: I am attempting a Nazarov cyclization to synthesize a tetralone precursor, but the reaction is problematic. What are the common challenges?
While the Nazarov cyclization is more commonly used for cyclopentenone synthesis, related electrocyclizations can be employed in routes towards tetralones. The core challenges of the Nazarov reaction are relevant to similar cationic cyclizations.[13][14]
Challenges in Nazarov-type Cyclizations:
-
Harsh Reaction Conditions: Classical Nazarov cyclizations often require strong protic or Lewis acids and high temperatures, which can be incompatible with sensitive functional groups.[15][16]
-
Regioselectivity Issues: The elimination step following the electrocyclization can lead to a mixture of regioisomeric products if the intermediate oxyallyl cation is unsymmetrical.[17]
-
Stereocontrol: While the conrotatory nature of the 4π electrocyclization provides some stereocontrol, subsequent steps can lead to racemization, especially with strong acid catalysts.[17]
Strategies for a More Controlled Reaction:
-
Milder Catalysts: Modern variations of the Nazarov cyclization employ a range of milder Lewis acids or even metal-free catalysts to improve substrate compatibility.[12][17]
-
Directed Cyclizations: The introduction of directing groups, such as silicon or tin moieties, can control the regioselectivity of the elimination step.[13][15]
Diagram of the Nazarov Cyclization Mechanism:
Caption: The general mechanism of the acid-catalyzed Nazarov cyclization.
Q5: I am struggling with the purification of my tetralone product. What are some common issues and solutions?
Purification can be challenging due to the physical properties of tetralones and the presence of persistent impurities.
Common Purification Problems and Solutions:
-
Inseparable Byproducts: Some side products may have similar polarity to the desired tetralone, making chromatographic separation difficult.
-
Solution: Consider derivatization of the crude product to alter the polarity of the tetralone (e.g., formation of an oxime or hydrazone), followed by purification and subsequent hydrolysis back to the ketone.[3]
-
-
Oily Product: Many tetralones are oils or low-melting solids, which can make recrystallization difficult.[3]
-
Solution: High-vacuum distillation (Kugelrohr) can be effective for thermally stable tetralones. For sensitive compounds, flash column chromatography is the preferred method.
-
-
Compound Crystallizing on the Column: This can occur if the crude mixture is highly concentrated and has a tendency to crystallize, blocking the column flow.[18]
-
Solution: Load the sample onto the column using a "dry loading" technique. Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
Table 2: Recommended Purification Techniques for Tetralones
| Technique | When to Use | Key Considerations |
| Flash Column Chromatography | General purpose purification | Optimize solvent system using TLC; can handle oily products |
| Recrystallization | For solid products with suitable solubility | Requires finding an appropriate solvent system; may not remove closely related impurities |
| High-Vacuum Distillation | For thermally stable, volatile tetralones | Can be very effective for removing non-volatile impurities |
| Preparative TLC | For small-scale purification or difficult separations | Labor-intensive but can provide high purity |
By understanding the underlying chemistry and potential pitfalls of tetralone cyclization, researchers can effectively troubleshoot common issues and optimize their synthetic protocols for improved yields and purity.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Tetralone synthesis [organic-chemistry.org]
- 13. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. longdom.org [longdom.org]
- 16. thieme.de [thieme.de]
- 17. Nazarov Cyclization [organic-chemistry.org]
- 18. Purification [chem.rochester.edu]
minimizing by-product formation in derivatization of 7-(Trifluoromethyl)-1-tetralone
Welcome to the technical support center for the derivatization of 7-(Trifluoromethyl)-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient ketone. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the tetralone core, often leading to specific by-product formation. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve your desired products with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes the derivatization of this compound challenging?
The primary challenge arises from the strong electron-withdrawing trifluoromethyl (-CF3) group. This group deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the acidity of the α-protons at the C-2 position. This heightened acidity can lead to a higher propensity for side reactions such as self-condensation and complicates the control of stereochemistry in various derivatization reactions.
Q2: Are there any general handling and storage recommendations for this compound?
This compound is typically a stable, off-white solid. For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C. As with most carbonyl compounds, it is best to handle it in a well-ventilated area or a fume hood.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone reaction for introducing amine functionalities. However, with this compound, the formation of stereoisomers and over-alkylation products are common hurdles.
Q3: I am observing a mixture of cis and trans isomers in the reductive amination of this compound. How can I improve the stereoselectivity?
The formation of both cis and trans isomers is a well-documented challenge in the reductive amination of substituted tetralones, as seen in the synthesis of sertraline, a structurally related molecule.[1][2] The stereochemical outcome is often dependent on the reducing agent and reaction conditions.
Root Cause Analysis:
-
Non-selective Reduction: The intermediate imine can be attacked by the reducing agent from either face, leading to a mixture of diastereomers.
-
Equilibration: Under certain conditions, the imine or the final amine product might equilibrate, leading to a mixture of isomers.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good first choice as it is a mild and selective reducing agent for imines.[3][4] In some cases, catalytic hydrogenation can offer better stereoselectivity. For instance, in the synthesis of sertraline, hydrogenation over a palladium catalyst is employed.[5]
-
Solvent and Temperature: The choice of solvent can influence the transition state of the reduction. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with NaBH(OAc)₃.[4] Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: If your amine is sterically bulky, it might favor the formation of one isomer over the other.
Experimental Protocol: Stereoselective Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (10 mL/mmol of tetralone) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Q4: I am getting significant amounts of the di-alkylated amine by-product. How can I prevent this?
Over-alkylation is a common side reaction in reductive aminations, especially with primary amines.[3]
Root Cause Analysis:
The initially formed secondary amine can react with another molecule of the tetralone to form a tertiary amine.
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to compete with the secondary amine product for the ketone.
-
Slow Addition: Adding the reducing agent slowly can help to keep the concentration of the intermediate imine low, thus favoring the initial amination over the subsequent alkylation.
-
Stepwise Procedure: A two-step process can be more controlled. First, form the imine by reacting the tetralone with the amine, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine.
Troubleshooting Guide: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These olefination reactions are essential for creating carbon-carbon double bonds. The primary challenges with this compound are controlling the E/Z selectivity of the resulting alkene and managing the removal of phosphorus by-products.
Q5: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used.[6][7]
Root Cause Analysis:
-
Ylide Stability: Non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the formation of the Z-alkene, while stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to give the E-alkene.[6]
-
Reaction Conditions: The presence of lithium salts can decrease the selectivity, leading to a mixture of isomers.[6]
Troubleshooting Strategies:
-
Choice of Ylide:
-
For the Z-alkene , use a non-stabilized ylide and salt-free conditions if possible.
-
For the E-alkene , a stabilized ylide (Horner-Wadsworth-Emmons reaction) is the preferred method.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, almost exclusively produces the E-alkene. A significant advantage of the HWE reaction is that the phosphate by-product is water-soluble, simplifying purification.
Experimental Protocol: E-Selective Olefination via HWE Reaction
-
In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol of NaH).
-
Cool the suspension to 0 °C and add the desired phosphonate ester (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Q6: I am having difficulty removing the triphenylphosphine oxide by-product from my Wittig reaction.
Triphenylphosphine oxide is a notoriously difficult by-product to remove due to its polarity and crystallinity.
Troubleshooting Strategies:
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Column Chromatography: Careful column chromatography is often the most effective method. A gradient elution from a nonpolar solvent to a more polar one can help to separate the product from the triphenylphosphine oxide.
-
Alternative Reagents: As mentioned, using the HWE reaction avoids the formation of triphenylphosphine oxide.
Troubleshooting Guide: Aldol Condensation
The increased acidity of the α-protons in this compound makes it a good substrate for aldol reactions, but also prone to self-condensation.
Q7: My aldol condensation is giving a low yield of the desired product and a significant amount of a self-condensation by-product.
Root Cause Analysis:
The enolate of this compound can react with another molecule of the starting ketone instead of the desired aldehyde or ketone.
Troubleshooting Strategies:
-
Order of Addition: Add the this compound to a mixture of the base and the aldehyde. This ensures that the enolate is formed in the presence of the electrophile, favoring the desired cross-condensation.
-
Choice of Base: A milder base, such as potassium carbonate or a hindered base like lithium diisopropylamide (LDA) at low temperatures, can sometimes provide better control over the reaction.
-
Mukaiyama Aldol Reaction: For more control, consider a directed aldol reaction, such as the Mukaiyama aldol reaction, which involves the pre-formation of a silyl enol ether.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
To a solution of the desired aldehyde (1.0 eq) and this compound (1.2 eq) in ethanol, add a catalytic amount of a base (e.g., 10 mol% sodium hydroxide).
-
Stir the reaction at room temperature for 2-6 hours. The product may precipitate out of the solution.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, neutralize the reaction with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Data Summary and Visualization
Table 1: Common By-products in the Derivatization of this compound
| Reaction Type | Common By-products | Proposed Cause | Mitigation Strategy |
| Reductive Amination | cis/trans isomers | Non-selective reduction of the imine intermediate | Optimize reducing agent and reaction conditions |
| Di-alkylated amine | Reaction of the product with the starting material | Use a slight excess of the primary amine; stepwise procedure | |
| Wittig Reaction | E/Z isomers | Nature of the ylide and reaction conditions | Choose ylide based on desired stereochemistry; use salt-free conditions |
| Triphenylphosphine oxide | Inherent to the Wittig reaction | HWE reaction; careful purification | |
| Aldol Condensation | Self-condensation product | High acidity of α-protons | Optimize order of addition; use a milder base |
| Dehydration product | Elimination of water from the aldol adduct | Control reaction temperature and time |
Diagram 1: General Derivatization Pathways and Potential By-products
Caption: Derivatization pathways and potential by-products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Functionalization of 7-(Trifluoromethyl)-1-tetralone
Welcome to the technical support center for the regioselective functionalization of 7-(Trifluoromethyl)-1-tetralone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable synthetic intermediate. The unique electronic properties of the trifluoromethyl group present distinct challenges and opportunities in directing reactions to specific positions on the tetralone scaffold. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in the regioselective functionalization of this compound?
-
How do the trifluoromethyl and carbonyl groups influence regioselectivity?
-
Which positions on the aromatic ring are most and least reactive towards electrophilic substitution?
-
-
Troubleshooting Guides
-
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
-
Symptom: Mixture of C-6 and C-8 isomers, with potential for di-substituted byproducts.
-
Troubleshooting Protocol
-
-
Problem 2: Low Yield or No Reaction at the α-Carbon (C-2 Position)
-
Symptom: Difficulty in forming the desired enolate for subsequent alkylation or halogenation.
-
Troubleshooting Protocol
-
-
Problem 3: Unwanted Side Reactions During C-H Activation at the C-8 Position
-
Symptom: Formation of homocoupled products or functionalization at other positions.
-
Troubleshooting Protocol
-
-
Frequently Asked Questions (FAQs)
What are the primary challenges in the regioselective functionalization of this compound?
The primary challenges stem from the competing directing effects of the electron-withdrawing trifluoromethyl (-CF3) group and the carbonyl group of the tetralone ring. The -CF3 group is a strong deactivating, meta-directing group for electrophilic aromatic substitution.[1][2] Simultaneously, the carbonyl group also deactivates the aromatic ring. This combined deactivation makes the aromatic ring significantly less nucleophilic and can lead to harsh reaction conditions being required, which in turn can reduce selectivity and yield. Furthermore, achieving selectivity between the C-6 and C-8 positions, both meta to the -CF3 group, can be difficult. Functionalization at the α-carbon (C-2) via enolate chemistry is also influenced by the electronics of the aromatic ring.
How do the trifluoromethyl and carbonyl groups influence regioselectivity?
The interplay between these two groups is crucial for understanding the reactivity of the molecule:
-
Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C-6 and C-8).[1][2] The strong inductive effect of the -CF3 group can also influence the acidity of the α-protons at the C-2 position.[3]
-
Carbonyl (C=O) Group: The carbonyl group is also deactivating and meta-directing for electrophilic aromatic substitution on its own benzene ring. In the case of 1-tetralone, its influence extends to the fused aromatic ring, further reducing its reactivity. For reactions involving the α-carbon (C-2), the carbonyl group is essential for the formation of enols or enolates, enabling a wide range of functionalizations at this position.[4]
Which positions on the aromatic ring are most and least reactive towards electrophilic substitution?
Based on the directing effects of the -CF3 group:
-
Most Reactive: The C-6 and C-8 positions are the most likely sites for electrophilic attack as they are meta to the strongly deactivating -CF3 group.[1][2]
-
Least Reactive: The C-5 position is ortho to the -CF3 group and para to the point of fusion with the cyclohexanone ring, making it highly deactivated.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
-
Symptom: You are attempting an electrophilic aromatic substitution and obtaining a mixture of C-6 and C-8 isomers, and possibly di-substituted products, with no clear selectivity.
-
Causality: The electronic directing effects of the -CF3 group favor both C-6 and C-8 positions (meta positions). Steric hindrance around the C-8 position due to the adjacent cyclohexanone ring can sometimes favor substitution at C-6, but this is not always sufficient to achieve high selectivity. Harsh reaction conditions can overcome the subtle energy differences between the two positions, leading to mixtures.
Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Reducing the temperature can enhance the kinetic selectivity between the C-6 and C-8 positions. Reactions that are run at elevated temperatures often have enough energy to overcome the small activation energy barrier differences, leading to a loss of regioselectivity. |
| 2 | Use a Milder Lewis Acid | Strong Lewis acids (e.g., AlCl3) can lead to over-activation of the electrophile and reduced selectivity. Consider using milder Lewis acids such as FeCl3, ZnCl2, or even performing the reaction in a strong protic acid like polyphosphoric acid (PPA) which can promote cyclization reactions. |
| 3 | Employ a Bulky Electrophile | Increasing the steric bulk of the electrophile can favor substitution at the less hindered C-6 position. For example, using N-bromosuccinimide (NBS) with a catalytic amount of acid for bromination instead of Br2/FeBr3. |
| 4 | Consider a Directed C-H Functionalization Approach | For certain functionalities, a directed C-H activation strategy can provide superior regioselectivity.[5][6] For instance, using a directing group at the C-8 position could be a multi-step but highly selective alternative. |
Problem 2: Low Yield or No Reaction at the α-Carbon (C-2 Position)
-
Symptom: Attempts to deprotonate the C-2 position to form an enolate for subsequent reactions like alkylation or aldol condensation are failing or giving low yields.
-
Causality: The electron-withdrawing nature of the -CF3 group on the aromatic ring can influence the acidity of the α-protons. While it might be expected to increase acidity, the effect is transmitted through the pi system and may not be as significant as steric factors or the choice of base. Incomplete deprotonation can lead to a low concentration of the reactive enolate.
Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Use a Stronger, Non-Nucleophilic Base | If using weaker bases like alkoxides is failing, switch to a stronger, sterically hindered base. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are excellent choices for ensuring complete and irreversible deprotonation to form the lithium enolate. |
| 2 | Optimize Reaction Temperature | Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. However, if deprotonation is slow, a slight increase in temperature (e.g., to -40 °C) for a short period before adding the electrophile might be beneficial. Monitor for decomposition. |
| 3 | Add a Lewis Acidic Additive | For certain reactions, the addition of a Lewis acid like ZnCl2 can facilitate the reaction of the enolate with the electrophile. This is particularly true for reactions with less reactive electrophiles. |
| 4 | Consider Silyl Enol Ether Formation | As an alternative to direct enolate formation, convert the tetralone to its silyl enol ether using a reagent like trimethylsilyl chloride (TMSCl) and a base like triethylamine. Silyl enol ethers are stable and can be reacted with a variety of electrophiles under Mukaiyama-type conditions. |
Problem 3: Unwanted Side Reactions During C-H Activation at the C-8 Position
-
Symptom: When attempting a directed C-H functionalization at the C-8 position (ortho to the carbonyl), you observe the formation of homocoupled byproducts or functionalization at other, less desired positions.
-
Causality: C-H activation reactions, often catalyzed by transition metals like palladium or rhodium, are sensitive to the electronic and steric environment.[5][6][7] The C-8 position is sterically hindered, and if the catalytic cycle is not efficient, side reactions can dominate. The choice of directing group and oxidant is critical for success.
Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Screen Different Directing Groups | The choice of directing group is paramount. For ketones, common directing groups include transiently installed amino acids or picolinamides. The bite angle and coordinating ability of the directing group will determine the stability of the metallacyclic intermediate required for C-H activation. |
| 2 | Vary the Transition Metal Catalyst and Ligands | Palladium and rhodium are common catalysts for C-H activation.[5] The ligand environment around the metal center is crucial. Experiment with different phosphine or nitrogen-based ligands to modulate the reactivity and selectivity of the catalyst. |
| 3 | Optimize the Oxidant | Many C-H activation cycles require an oxidant to regenerate the active catalyst. Common oxidants include Ag(I) salts, Cu(II) salts, or benzoquinone. The choice and stoichiometry of the oxidant can significantly impact the reaction outcome and prevent catalyst deactivation or side reactions. |
| 4 | Adjust Solvent and Additives | The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Additives like pivalic acid can act as proton shuttles and facilitate the C-H cleavage step. A thorough screening of solvents and additives is often necessary. |
Visualizations
Decision Workflow for Regioselective Functionalization
Caption: Troubleshooting workflow for functionalization.
Directing Effects on the Aromatic Ring
Caption: Electronic influences on the aromatic ring.
References
- 1. homework.study.com [homework.study.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: 7-(Trifluoromethyl)-1-tetralone Reactivity
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for 7-(Trifluoromethyl)-1-tetralone. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile building block in their synthetic campaigns. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the tetralone core, making solvent selection a critical parameter for achieving desired outcomes. This document provides troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of your experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
When working with this compound, your choice of solvent will primarily hinge on three factors:
-
Reaction Type: Are you performing a reduction, forming an enolate for alkylation, or conducting a cross-coupling reaction? Each reaction class has different requirements for stabilizing intermediates and reagents.
-
Intermediate Stabilization: The electron-withdrawing CF3 group enhances the electrophilicity of the carbonyl carbon.[1][2] Solvents must be chosen to appropriately solvate charged intermediates or transition states without leading to undesirable side reactions.
-
Reagent Compatibility: Ensure your solvent is compatible with all reagents. For instance, reactions involving strong bases like LDA require anhydrous, aprotic solvents to prevent quenching.[3][4]
Q2: How does the trifluoromethyl group specifically impact solvent choice compared to a non-substituted tetralone?
The CF3 group is a strong electron-withdrawing group. This has two major consequences:
-
Increased Carbonyl Electrophilicity: The carbonyl carbon is more electron-deficient, making it a harder electrophile and more susceptible to nucleophilic attack. This can also increase the propensity for hydrate formation in protic solvents like water.[1]
-
Increased Acidity of α-Protons: The protons on the carbon adjacent (alpha) to the carbonyl group are more acidic than in standard 1-tetralone. This makes enolate formation easier, but also means that milder bases and specific solvent conditions are needed to control selectivity (see Troubleshooting section).
Q3: Can I use protic solvents like ethanol or methanol for reactions?
Protic solvents should be used with caution and are generally reserved for specific reactions.
-
For Reductions: Protic solvents like methanol or ethanol are often used for reductions with reagents like sodium borohydride (NaBH4), where the solvent can also act as the proton source.
-
For Base-Mediated Reactions: Protic solvents are generally avoided for reactions involving strong bases (e.g., enolate formation). The solvent will protonate the enolate, inhibiting the desired reaction.[3][4] Aprotic solvents such as THF, diethyl ether, or toluene are preferred.[5]
Troubleshooting Guide
Issue 1: My reduction of the ketone is sluggish or incomplete.
Question: I'm trying to reduce the ketone of this compound to the corresponding alcohol with NaBH4 in THF, but the reaction is very slow. What's going on?
Answer: While THF is an excellent aprotic solvent for many reactions, it is not ideal as the sole solvent for a NaBH4 reduction. This reaction requires a proton source to complete the reduction mechanism.
-
Causality: The mechanism of borohydride reduction involves the transfer of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. In a purely aprotic solvent like THF, there is no readily available proton, and the reaction can stall.
-
Solution: Add a protic co-solvent. The most common and effective solution is to use methanol or ethanol as the solvent. If the solubility of your starting material is an issue, you can use a mixture of THF and methanol. The alcohol will serve as the necessary proton source. For more powerful reductions, such as reducing the aromatic ring, systems like lithium or calcium in liquid ammonia are employed.[6]
Issue 2: I'm forming an enolate for an alkylation reaction, but I'm getting low yields and multiple products.
Question: I'm using LDA in THF to deprotonate at the C2 position for a subsequent reaction with an alkyl halide, but my yields are poor. I suspect issues with C- vs. O-alkylation or side reactions.
Answer: This is a classic challenge in enolate chemistry where solvent choice is paramount. The issue likely stems from the aggregation state of your lithium enolate and the reactivity of the electrophile.
-
Causality & Solution:
-
C- vs. O-Alkylation: In weakly coordinating solvents like THF, lithium enolates can exist as aggregates (like tetramers), which favors C-alkylation because the oxygen is sterically shielded within the aggregate core.[7][8] To promote C-alkylation, THF is generally a good choice. If you are observing O-alkylation, it might be due to a highly reactive electrophile or trace impurities.
-
Solvent Polarity: Forcing the reaction by adding a highly polar, coordinating solvent like HMPA or DMSO can break up these aggregates into monomers.[7] This makes the oxygen atom more accessible and can lead to more O-alkylation. Therefore, for C-alkylation, stick with weakly coordinating solvents like THF or diethyl ether.[7]
-
Aldol Condensation: The highly reactive enolate can react with the starting ketone that has not yet been deprotonated, leading to aldol condensation products. This is often a problem if the base is added too slowly or if there are temperature fluctuations. Ensure your ketone is added slowly to a solution of LDA at low temperature (-78 °C) to ensure rapid and complete enolate formation before adding the electrophile.
-
-
Fig 1. Troubleshooting workflow for enolate alkylation.
Issue 3: My Friedel-Crafts-type cyclization to form the tetralone ring is failing.
Question: I am attempting an intramolecular Friedel-Crafts acylation to form the tetralone ring, but the reaction is not working in standard solvents like DCM.
Answer: Intramolecular Friedel-Crafts acylations are highly sensitive to the catalyst and solvent system. The strong deactivating effect of the CF3 group on the aromatic ring makes the cyclization more challenging than for electron-neutral or electron-rich systems.
-
Causality: The CF3 group deactivates the aromatic ring, making it less nucleophilic and less reactive towards the electrophilic acylium ion intermediate generated by the Lewis acid. Standard conditions may not be sufficiently potent.
-
Solution:
-
Stronger Acid Systems: Use stronger acid systems like polyphosphoric acid (PPA) or methanesulfonic acid, which can serve as both the catalyst and the solvent.[6]
-
Highly Polar, Non-Coordinating Solvents: Recent literature has shown that highly polar, non-coordinating, and hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can dramatically accelerate these cyclizations even without a catalyst for activated substrates.[6][9] This could be a powerful option to try.
-
Alternative Reagents: Convert the carboxylic acid precursor to an acid chloride. The increased reactivity of the acid chloride may allow the reaction to proceed under milder Lewis acid conditions (e.g., SnCl4 or AlCl3) in a solvent like dichloromethane (DCM).[6]
-
Data Center & Protocols
Table 1: Solvent Selection Guide for Common Reactions
| Reaction Type | Recommended Solvents | Protic/Aprotic | Rationale & Key Considerations |
| Ketone Reduction (e.g., NaBH₄) | Methanol, Ethanol | Protic | Solvent acts as the proton source for the intermediate alkoxide. |
| Enolate Formation (e.g., LDA) | THF, Diethyl Ether (Et₂O) | Aprotic, Weakly Coordinating | Favors C-alkylation by promoting enolate aggregation. Must be anhydrous.[3][7] |
| Aromatic Nitration | Acetic Acid (AcOH), DCM | Varies | Solvent choice can influence isomer distribution. Anhydrous conditions are key.[5] |
| Friedel-Crafts Acylation | PPA, HFIP, DCM | Aprotic | Requires strong acid catalysis and often benefits from polar solvents that can stabilize intermediates.[6][9] |
| Cross-Coupling (e.g., Suzuki) | Dioxane, Toluene, DMF | Aprotic, Polar | Choice depends on catalyst system and solubility of reagents. Requires inert, anhydrous conditions.[10] |
Protocol 1: C2-Methylation of this compound via LDA Enolate
This protocol is a representative starting point and may require optimization.
Materials:
-
This compound (1.0 mmol, 214 mg)
-
Diisopropylamine (1.1 mmol, 154 µL)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol, 0.69 mL)
-
Methyl iodide (1.2 mmol, 75 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (5 mL) and diisopropylamine (154 µL).
-
LDA Formation: Cool the flask to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (0.69 mL) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (214 mg) in anhydrous THF (5 mL). Slowly add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (75 µL) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Fig 2. Step-by-step workflow for C2-methylation.
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetralone synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 7-(Trifluoromethyl)-1-tetralone Synthesis
Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-1-tetralone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.
The synthesis of tetralones, particularly those bearing strongly deactivating substituents like the trifluoromethyl (-CF3) group, presents unique challenges that hinge almost entirely on appropriate catalyst selection and reaction optimization. This guide is structured in a question-and-answer format to directly address the common hurdles and inquiries we receive from the field.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most established and widely employed method is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a precursor molecule, typically 4-[3-(trifluoromethyl)phenyl]butanoic acid or its more reactive acyl chloride derivative. The reaction is catalyzed by a strong acid, which promotes the formation of a six-membered ring to yield the tetralone structure.[3]
Q2: Why is catalyst selection so critical for this specific synthesis?
Catalyst selection is paramount due to the electronic properties of the trifluoromethyl (-CF3) group. The -CF3 group is a powerful electron-withdrawing group, which deactivates the aromatic ring through a strong negative inductive effect (-I). This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[4][5] An insufficiently active catalyst will fail to promote the reaction, leading to low or no yield. Conversely, a catalyst that is too harsh can lead to charring and the formation of unwanted side products.
Q3: What are the primary classes of catalysts used for this intramolecular Friedel-Crafts acylation?
There are two main categories of acid catalysts suitable for this transformation:
-
Lewis Acids: These are electron-pair acceptors. The classic example is Aluminum chloride (AlCl₃).[6] They function by coordinating to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. Other Lewis acids like FeCl₃ or SnCl₄ can also be used.
-
Brønsted Acids: These are proton donors. Potent Brønsted acids are highly effective for cyclizing the carboxylic acid directly. Common examples include Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), neat sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid (TfOH).[7][8]
Q4: How exactly does the trifluoromethyl group influence the reaction conditions?
The deactivating nature of the -CF3 group necessitates more forcing reaction conditions compared to the synthesis of unsubstituted tetralone. This typically translates to:
-
Higher Catalyst Loading: For Lewis acids like AlCl₃, stoichiometric or even excess amounts are often required because the catalyst forms a stable complex with the product ketone, effectively taking it out of the catalytic cycle.[6]
-
Higher Temperatures: Thermal energy is often needed to overcome the activation barrier imposed by the deactivated ring.
-
Stronger Acid Systems: Reagents like Eaton's reagent or triflic acid are often more effective than traditional PPA or H₂SO₄ because of their superior ability to generate the reactive acylium ion intermediate.
Catalyst Selection and Performance Guide
Choosing the right catalyst involves a trade-off between reactivity, cost, safety, and ease of workup. The table below summarizes the characteristics of common catalysts for this transformation.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Anhydrous solvent (e.g., CS₂, DCM, o-dichlorobenzene), 0°C to reflux | High reactivity, relatively inexpensive. | Requires >1 equivalent, highly hygroscopic, vigorous workup, generates HCl gas.[9][10] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Neat, 80-120°C | Inexpensive, acts as both catalyst and solvent, effective for direct cyclization of the acid. | Highly viscous (difficult to stir), workup can be challenging, requires high temperatures.[3] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Brønsted Acid | Neat, RT to 80°C | More powerful than PPA, often gives higher yields at lower temperatures. | More expensive than PPA, corrosive. |
| Triflic Acid (TfOH) | Brønsted Acid | Neat or in solvent, RT to 60°C | Extremely strong acid, highly effective, often gives clean reactions with short reaction times. | Very expensive, highly corrosive. |
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired this compound.
Potential Cause 1: Insufficient Catalyst Activity The deactivating -CF3 group requires a potent catalyst. If you are using a milder system like H₂SO₄ or a substoichiometric amount of AlCl₃, it may not be strong enough to drive the reaction.
-
Solution A (Lewis Acid Route): Ensure your AlCl₃ is fresh and of high purity. It is highly hygroscopic and loses activity upon exposure to moisture. Use at least 1.1 to 1.3 equivalents relative to the starting acyl chloride.
-
Solution B (Brønsted Acid Route): Switch to a stronger acid system. If PPA is failing, consider using Eaton's reagent, which is known to be more effective for deactivated systems.[8]
Potential Cause 2: Poor Quality Starting Material or Reagents The presence of water is detrimental to Friedel-Crafts reactions. Water will hydrolyze the acyl chloride and react with Lewis acids, quenching the catalyst.
-
Solution: Ensure your starting carboxylic acid is completely dry before converting it to the acyl chloride. Use freshly distilled thionyl chloride or oxalyl chloride for this conversion. All solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (N₂ or Ar).[9]
Potential Cause 3: Inadequate Temperature Due to the high activation energy, this reaction often requires heat.
-
Solution: If running the reaction at room temperature, try gradually increasing the heat. For PPA, temperatures in the range of 100-120°C are common. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Runaway in Large-Scale Tetralone Synthesis
Welcome to the Technical Support Center for the safe and efficient large-scale synthesis of tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the inherent thermal risks associated with this process. The synthesis of tetralone, often involving highly exothermic steps like Friedel-Crafts acylation, requires meticulous control to prevent thermal runaway.[1][2] This guide offers practical, field-proven insights to help you navigate potential challenges and ensure the integrity and safety of your experiments.
Troubleshooting Guide: Addressing Specific In-Process Issues
This section addresses specific problems you might encounter during the large-scale synthesis of tetralone. Each issue is presented with its probable causes and a step-by-step protocol for resolution.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
A sudden increase in reactor temperature that outpaces the cooling system's capacity.
-
Increased off-gassing or a noticeable change in the color of the reaction mixture.
Probable Causes:
-
Reagent Addition Rate is Too High: The rate of addition of a key reagent, such as the acylating agent in a Friedel-Crafts reaction, is exceeding the rate at which the heat of reaction can be removed.[1]
-
Inadequate Cooling: The cooling system is not functioning at its optimal capacity, or the heat transfer from the reactor is inefficient.
-
Poor Agitation: Localized "hot spots" are forming within the reactor due to inefficient mixing, leading to a localized acceleration of the reaction which then propagates through the bulk mixture.[1]
Troubleshooting Protocol:
-
Immediately Halt Reagent Addition: The first and most critical step is to stop feeding the reactive component into the reactor. This prevents the accumulation of unreacted material and the generation of more heat.[3]
-
Maximize Cooling: Increase the flow rate of the coolant to the reactor jacket and any internal cooling coils. If possible, use a colder coolant.
-
Ensure Proper Agitation: Verify that the agitator is functioning correctly and at the appropriate speed to ensure homogenous mixing and efficient heat transfer to the cooling surfaces.
-
Monitor Key Parameters: Closely observe the reactor temperature and pressure. Be prepared for a potential increase in pressure due to off-gassing.
-
If Temperature Continues to Rise, Prepare for Emergency Quenching: If the temperature does not stabilize and continues to climb, you must be prepared to quench the reaction. This involves adding a pre-determined, cold, and inert liquid to rapidly cool the reaction and dilute the reactants.
Issue 2: Slower Than Expected Initial Reaction Followed by a Sudden Exotherm
Symptoms:
-
The reaction does not appear to initiate as expected after the initial addition of reagents.
-
A sudden and sharp increase in temperature occurs after a delay.
Probable Causes:
-
Induction Period: Some reactions have an induction period, and a buildup of unreacted reagents can lead to a sudden, violent reaction once initiated.
-
Catalyst Inactivity or Delayed Activation: The catalyst may not be active initially, leading to an accumulation of reactants. Once the catalyst becomes active, the reaction proceeds at an accelerated rate.
-
Low Initial Temperature: Starting the reaction at too low a temperature can slow the initial rate, allowing for the accumulation of reactants.
Troubleshooting Protocol:
-
Do Not Increase Reagent Addition: Resist the temptation to add more reagents to "kick-start" the reaction. This will only increase the potential energy that can be released.
-
Carefully and Slowly Increase Temperature: If the initial temperature is suspected to be too low, gradually increase the temperature in small increments while closely monitoring for any signs of an exotherm.
-
Verify Catalyst Activity: If possible and safe, consider taking a small, carefully quenched sample to analyze for reactant conversion.
-
Maintain Cooling Capacity: Even if the reaction appears slow, ensure the cooling system is running and ready to handle a potential exotherm.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of thermal runaway in large-scale tetralone synthesis.
Q1: What is thermal runaway and why is it a major concern in tetralone synthesis?
Thermal runaway is a process where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[4] In tetralone synthesis, particularly through methods like Friedel-Crafts acylation, the reactions are highly exothermic.[5] On a large scale, the ratio of the reactor's volume (where heat is generated) to its surface area (where heat is removed) increases, making heat dissipation more challenging and increasing the risk of thermal runaway.[1][6] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, fires, and the release of toxic materials.[7][8]
Q2: How can I assess the thermal risk of my tetralone synthesis before scaling up?
Before scaling up, a thorough thermal hazard assessment is crucial. This involves:
-
Literature Review: Research the thermochemistry of your specific reaction to understand its potential hazards.
-
Calorimetry Studies:
-
Differential Scanning Calorimetry (DSC): This can be used as a screening tool to determine the onset temperature of any exothermic events for reactants, intermediates, and products.[6]
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction under controlled conditions, providing critical data on the heat of reaction, heat capacity, and the rate of heat evolution. This data is essential for ensuring that the planned scale-up has adequate cooling capacity.[9]
-
Adiabatic Calorimetry: This method simulates a worst-case scenario (loss of cooling) to determine the maximum temperature and pressure that could be reached during a runaway.[6]
-
Q3: What are the key process parameters to monitor and control to prevent thermal runaway?
-
Temperature: This is the most critical parameter. Continuous monitoring of both the reaction mixture and the cooling jacket temperature is essential.[7]
-
Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to match the cooling capacity of the reactor.[1]
-
Agitation: Consistent and effective agitation is vital to prevent localized temperature gradients and ensure uniform heat transfer.[1]
-
Pressure: Monitoring the reactor pressure can indicate the rate of gas evolution, which often accompanies an increase in reaction rate.
Q4: What are the primary methods for preventing thermal runaway?
Prevention is the most effective safety measure. Key strategies include:
-
Inherent Safety by Design:
-
Semi-batch Operation: Adding one reactant gradually to another (semi-batch) is inherently safer than mixing all reactants at once (batch) because it limits the amount of unreacted material.[3]
-
Solvent Selection: Choosing a solvent with a boiling point below the decomposition temperature of any reaction components can provide a passive cooling mechanism through reflux.
-
-
Engineering Controls:
-
Adequate Cooling Systems: Ensure the reactor's cooling system is appropriately sized and well-maintained.
-
High-Integrity Control Systems: Implement automated systems with alarms and interlocks that can, for example, automatically stop reagent addition if the temperature exceeds a set point.[10]
-
-
Procedural Controls:
-
Strict Adherence to Protocol: Ensure all operators are well-trained and follow the established procedures precisely. Human error is a significant contributor to industrial accidents.[8]
-
Careful Scale-Up: Do not scale up a reaction by more than a factor of three to five in a single step. Re-evaluate the thermal hazards at each scale.[11]
-
Q5: What should be included in an emergency response plan for a thermal runaway event?
An effective emergency response plan should be in place and all personnel should be trained on it. Key components include:
-
Emergency Shutdown Procedures: Clear, step-by-step instructions for safely shutting down the reaction.
-
Emergency Cooling: Having a backup or emergency cooling system.
-
Quenching System: A pre-defined and tested method for rapidly stopping the reaction. This includes having the appropriate quenching agent readily available.
-
Pressure Relief System: The reactor should be equipped with a properly sized rupture disc or safety valve to safely vent excess pressure.[10]
-
Containment: A plan to contain any released materials.
-
Evacuation Plan: Clear evacuation routes and assembly points.
-
Emergency Contacts: A list of all relevant emergency contacts.
Data Presentation
Table 1: Critical Temperature Parameters for a Generic Large-Scale Tetralone Synthesis
| Parameter | Description | Typical Value Range (°C) |
| Tprocess | Normal operating temperature of the reaction. | 25 - 50 |
| Tonset | Temperature at which a significant exothermic event begins. | 80 - 120 |
| Tmax | Maximum temperature achievable in an adiabatic runaway scenario. | > 200 |
| Tboil | Boiling point of the solvent at operating pressure. | Varies with solvent |
| ΔTad | Adiabatic temperature rise (total heat of reaction / heat capacity). | 50 - 150 |
Note: These are generalized values. Specific values must be determined experimentally for your particular process.
Experimental Protocols
Protocol for Emergency Quenching of a Runaway Reaction
Objective: To rapidly and safely terminate an uncontrolled exothermic reaction.
Materials:
-
Quenching agent (e.g., a pre-cooled, inert solvent like toluene or a weak acid/base solution, depending on the reaction chemistry). The volume should be sufficient to absorb the remaining heat of reaction and dilute the reactants.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Confirm Runaway Condition: Verify that the temperature is rising uncontrollably and that primary control measures (stopping reagent feed, maximizing cooling) are ineffective.
-
Initiate Emergency Shutdown: Follow the established emergency shutdown procedure for the reactor system.
-
Prepare for Quenching: Ensure the quenching agent is ready for immediate addition.
-
Add Quenching Agent: Introduce the quenching agent into the reactor as rapidly as is safe. Be aware that the initial addition may cause a surge in pressure due to vaporization.
-
Maintain Agitation and Cooling: Continue to agitate the reactor to ensure rapid mixing of the quenching agent and maintain maximum cooling to the reactor jacket.
-
Monitor Reactor Conditions: Continuously monitor the temperature and pressure until they have stabilized at a safe level.
-
Post-Quench Analysis: Once the reactor is safe, carefully analyze the contents to understand the state of the reaction and plan for safe disposal or work-up.
Visualizations
Diagram 1: The Thermal Runaway Feedback Loop
Caption: A diagram illustrating the positive feedback loop of thermal runaway.
Diagram 2: Decision-Making Workflow for a High-Temperature Alarm
Caption: A workflow for responding to a high-temperature alarm during synthesis.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. irjet.net [irjet.net]
- 4. ossila.com [ossila.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cedrec.com [cedrec.com]
- 7. blog.wika.com [blog.wika.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. ardena.com [ardena.com]
- 10. cetjournal.it [cetjournal.it]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-(Trifluoromethyl)-1-tetralone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a cornerstone of progress. 7-(Trifluoromethyl)-1-tetralone and its derivatives are a class of molecules of significant interest, often serving as key intermediates in the synthesis of therapeutic agents.[1] The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its structure paramount. Mass spectrometry stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of this compound, drawing upon established fragmentation principles and data from analogous compounds to predict its mass spectral behavior. As a self-validating system, this document will not only present protocols but also delve into the rationale behind the experimental choices, empowering researchers to adapt and optimize their analytical strategies.
The Analyte: this compound at a Glance
This compound is a derivative of 1-tetralone, a bicyclic aromatic ketone.[2] The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring introduces unique electronic effects that influence its fragmentation in the mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O | [3] |
| Molecular Weight | 214.18 g/mol | [3] |
| Monoisotopic Mass | 214.06054939 Da | [3] |
A Comparative Overview of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For a molecule like this compound, a comparison between hard and soft ionization methods is particularly insightful.
Electron Ionization (EI): The Hard Fragmentation Approach
Electron Ionization (EI) is a high-energy process that involves bombarding the analyte with a beam of electrons (typically at 70 eV).[4] This leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. However, the molecular ion peak may be weak or even absent, which can complicate the determination of the molecular weight.[5]
Chemical Ionization (CI): A Softer Alternative
Chemical Ionization (CI) is a lower-energy ionization method that uses a reagent gas (such as methane or ammonia) to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), making it ideal for confirming the molecular weight of the analyte.
Electrospray Ionization (ESI): The Gentle Giant for LC-MS
Electrospray Ionization (ESI) is a very soft ionization technique that is particularly well-suited for analyzing compounds that are not easily volatilized, often in conjunction with liquid chromatography (LC).[6] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it an excellent choice for molecular weight determination of the parent compound and its derivatives.
Predicted Mass Spectral Behavior of this compound
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, this compound is expected to undergo significant fragmentation. The molecular ion at m/z 214 will likely be observed. Key fragmentation pathways are predicted to include:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a hallmark of ketone fragmentation.[5] For this compound, this would involve the loss of C₂H₄ (ethylene) via a retro-Diels-Alder reaction, a common pathway for tetralones, leading to a fragment at m/z 186.
-
Loss of CO: The fragment at m/z 186 could then lose a molecule of carbon monoxide to yield a fragment at m/z 158.
-
Loss of CF₃: The trifluoromethyl group is a potential leaving group, which could lead to a fragment at m/z 145.[10]
-
Aromatic Fragmentation: The aromatic ring can also fragment, leading to smaller ions.
Diagram of Predicted EI Fragmentation Pathway for this compound
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Predicted Chemical Ionization (CI) and Electrospray Ionization (ESI) Behavior
In contrast to EI, both CI and ESI are expected to produce a prominent protonated molecular ion at m/z 215 ([M+H]⁺). This is invaluable for confirming the molecular weight of the parent compound and for tracking the synthesis of its derivatives. Fragmentation will be significantly reduced, though some fragmentation may be induced in the ion source or collision cell (in the case of MS/MS experiments).
Comparative Summary of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard) | Low (Soft) | Very Low (Soft) |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ | Strong [M+H]⁺ or other adducts |
| Fragmentation | Extensive | Minimal | Very Minimal (can be induced) |
| Primary Use | Structural Elucidation | Molecular Weight Confirmation | Molecular Weight Confirmation (especially for LC-MS) |
| Compatibility | GC-MS | GC-MS | LC-MS |
Experimental Protocols
The following are detailed protocols for the analysis of this compound and its derivatives using different mass spectrometry techniques.
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is designed for the structural elucidation of volatile derivatives of this compound.
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Split/splitless inlet at 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is recommended.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: GC-MS Analysis with Chemical Ionization (CI)
This protocol is ideal for confirming the molecular weight of volatile derivatives.
-
Sample Preparation: As per Protocol 1.
-
Gas Chromatograph (GC) Conditions: As per Protocol 1.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Methane or Ammonia.
-
Source Temperature: 200°C.
-
Scan Range: m/z 80-450.
-
Protocol 3: LC-MS Analysis with Electrospray Ionization (ESI)
This protocol is suited for the analysis of the parent compound and less volatile derivatives.
-
Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-500.
-
General Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of this compound and its derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a strategic approach to ionization. Electron Ionization provides rich structural information through its characteristic fragmentation patterns, which can be predicted with confidence based on the behavior of similar compounds. Chemical and Electrospray Ionization, on the other hand, are indispensable for unambiguous molecular weight determination. By employing a combination of these techniques, researchers can achieve a comprehensive and robust characterization of this important class of molecules, thereby accelerating the pace of drug discovery and development. The protocols and predictive data presented in this guide offer a solid foundation for these analytical endeavors.
References
- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. whitman.edu [whitman.edu]
- 9. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of an HPLC Method for Purity Analysis of 7-(Trifluoromethyl)-1-tetralone
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] Impurities introduced during the synthesis of an active pharmaceutical ingredient (API) can have significant and often deleterious effects, ranging from altered therapeutic activity to the manifestation of toxic side effects.[1] Consequently, robust analytical methods for the purity assessment of key intermediates are of paramount importance. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-(Trifluoromethyl)-1-tetralone, a crucial building block in the synthesis of various pharmaceutical agents.
This document is structured to provide not just a procedural checklist, but a logical framework for understanding the "why" behind each validation parameter. We will explore the seamless integration of scientific rationale with regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5][6][7][8][9][10][11]
The Analytical Challenge: Purity of this compound
This compound is a ketone derivative with a molecular weight of 214.18 g/mol .[12] Its synthesis can potentially lead to the formation of structurally similar impurities, including starting materials, by-products, and degradation products. An effective analytical method must be able to separate and accurately quantify these impurities in the presence of the main compound. HPLC is often the method of choice for such analyses due to its high resolving power, sensitivity, and versatility.[13][14]
The HPLC Method: A Hypothetical Case Study
For the purpose of this guide, we will consider a hypothetical reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
The Validation Workflow: A Symbiosis of Logic and Regulation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[15] The following sections detail the validation parameters as stipulated by ICH guidelines, providing experimental protocols and interpreting the significance of the results.
Caption: A flowchart illustrating the logical progression of an HPLC method validation process.
Deep Dive into Validation Parameters
Specificity
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17] For a purity method, this means demonstrating that the peaks for known impurities are well-separated from the main peak and from each other.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of the this compound reference standard.
-
Prepare individual solutions of all known potential impurities.
-
Prepare a "spiked" solution containing the this compound reference standard and all known impurities.
-
-
Chromatographic Analysis:
-
Inject each individual solution to determine the retention time of each component.
-
Inject the spiked solution to demonstrate the resolution between all peaks.
-
-
Forced Degradation:
-
Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze the stressed samples to ensure that any degradation products are resolved from the main peak and other impurities.
-
Acceptance Criteria: The resolution between the this compound peak and the closest eluting impurity peak should be greater than 1.5. The main peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
Linearity
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] This is crucial for the accurate quantification of impurities.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of at least five solutions of each known impurity at concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Chromatographic Analysis: Inject each solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration for each impurity. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Table 1: Hypothetical Linearity Data for a Key Impurity
| Concentration (µg/mL) | Mean Peak Area |
| 0.5 (LOQ) | 1250 |
| 1.0 | 2550 |
| 2.5 | 6300 |
| 5.0 | 12600 |
| 6.0 (120%) | 15100 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[16][17] It is a measure of the method's ability to correctly quantify the amount of an impurity in a sample.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare a bulk sample of this compound and spike it with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percentage recovery of each impurity at each concentration level.
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.
Table 2: Hypothetical Accuracy Data for a Key Impurity
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 2.5 | 2.45 | 98.0 |
| 100% | 5.0 | 5.05 | 101.0 |
| 150% | 7.5 | 7.40 | 98.7 |
| Mean Recovery (%) | 99.2 |
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][17] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound spiked with known impurities at the 100% specification level.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results for each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments for each impurity.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 10.0% for each impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of each impurity and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation of LOQ: Inject six independent preparations of each impurity at the determined LOQ concentration and confirm that the precision (RSD) is acceptable (typically ≤ 10%).
Table 3: Hypothetical LOD and LOQ Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.15 | 0.5 |
| Impurity B | 0.20 | 0.6 |
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
Experimental Protocol:
-
Introduce Deliberate Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a System Suitability Solution: For each variation, inject a system suitability solution (containing this compound and key impurities) and evaluate the impact on critical parameters like resolution, retention time, and peak asymmetry.
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, it is essential to consider other analytical techniques for purity analysis.
Table 4: Comparison of Analytical Methods for Purity Analysis of this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[13][14] | Can be time-consuming, requires significant solvent consumption. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity.[18] | Not suitable for non-volatile or thermally labile compounds without derivatization.[18] |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, reduced solvent consumption compared to HPLC.[14] | Higher initial instrument cost, more susceptible to clogging. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume, low solvent consumption. | Lower sensitivity for some compounds, reproducibility can be a challenge. |
| Mass Spectrometry (MS) coupled with LC or GC | Provides mass-to-charge ratio information, enabling identification of unknown impurities. | High specificity and sensitivity, can be used for structural elucidation.[14] | Higher cost and complexity. |
For the purity analysis of a semi-volatile, thermally stable intermediate like this compound, HPLC and UHPLC offer the best combination of resolution, sensitivity, and versatility. GC would be a complementary technique for the analysis of volatile impurities.
Conclusion
The validation of an HPLC method for the purity analysis of this compound is a systematic process that requires a thorough understanding of both the analytical technique and the regulatory landscape. By following the principles outlined in this guide, researchers and drug development professionals can develop and validate robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products. The key to successful method validation lies not in simply following a series of steps, but in understanding the scientific rationale behind each experiment and its contribution to the overall assurance of the method's fitness for purpose.
References
- 1. nbinno.com [nbinno.com]
- 2. usp.org [usp.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Chromatography [usp.org]
- 9. starodub.nl [starodub.nl]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 7-(Trifluoromethyl)-1-tetralone Derivatives
Introduction: The Structural Significance of Trifluoromethylated Tetralones in Drug Discovery
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide range of biologically active compounds, including antidepressants, anticancer agents, and MAO inhibitors.[1][2] The introduction of a trifluoromethyl (-CF3) group, particularly at the C7-position, can profoundly alter a molecule's physicochemical and biological properties. This is due to fluorine's high electronegativity and the -CF3 group's lipophilicity and metabolic stability, which can enhance binding affinity, improve membrane permeability, and block metabolic degradation.[3][4]
Given these advantages, 7-(Trifluoromethyl)-1-tetralone derivatives are of significant interest to drug development professionals.[5][6] However, to rationally design more potent and selective therapeutics, a precise understanding of their three-dimensional atomic arrangement is paramount. Single-crystal X-ray diffraction is the definitive method for determining molecular structure at atomic resolution.[7][8][9] It provides unambiguous data on bond lengths, bond angles, stereochemistry, and the subtle intermolecular interactions that govern how these molecules arrange themselves in the solid state.[10]
This guide provides an in-depth comparison of the X-ray crystal structure analysis of this compound derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights for researchers navigating the path from synthesis to structural elucidation.
Part 1: The Foundational Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins long before the diffractometer. The quality of the final structural data is intrinsically linked to the quality of the single crystal, which is itself dependent on the synthesis and purification of the compound.
The synthesis of this compound derivatives often involves multi-step processes, such as the intramolecular Friedel-Crafts reaction of substituted 4-arylbutyric acids.[11] The choice of catalysts and reaction conditions is critical for achieving high purity, which is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Caption: High-level workflow from synthesis to final structural validation.
Experimental Protocol: Crystallization via Slow Evaporation
This protocol is a standard and effective method for obtaining high-quality single crystals from purified compounds.
-
Solvent Selection: Dissolve 5-10 mg of the highly purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Environment Setup: Cover the vial with a cap, then pierce the cap with a needle 1-2 times. This allows for slow, controlled evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (often room temperature).
-
Monitoring: Observe the vial daily. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop or a micromanipulator.
Causality: The rate of evaporation is the critical parameter. If it is too fast, a powder or microcrystalline solid will precipitate. Slow evaporation provides the necessary time for molecules to orient themselves into a highly ordered, single-crystal lattice.
Part 2: Comparative Structural Analysis: A Tale of Three Derivatives
To illustrate how subtle molecular changes manifest in the crystal structure, we will compare three hypothetical derivatives:
-
Derivative A: this compound
-
Derivative B: 4-hydroxy-7-(Trifluoromethyl)-1-tetralone
-
Derivative C: 4-amino-7-(Trifluoromethyl)-1-tetralone
The introduction of a hydroxyl (-OH) or amino (-NH2) group at the C4 position provides a hydrogen bond donor, which can dramatically influence the crystal packing arrangement compared to the parent compound.
Data Presentation: Crystallographic Parameters
The following table summarizes illustrative crystallographic data obtained from single-crystal X-ray diffraction analysis.
| Parameter | Derivative A (Parent) | Derivative B (-OH) | Derivative C (-NH2) |
| Formula | C₁₁H₉F₃O | C₁₁H₉F₃O₂ | C₁₁H₁₀F₃NO |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁ |
| a (Å) | 8.45 | 15.21 | 9.12 |
| b (Å) | 10.11 | 8.15 | 5.88 |
| c (Å) | 11.78 | 16.95 | 9.98 |
| β (°) ** | 98.5 | 90 | 105.4 |
| Volume (ų) ** | 995.6 | 2099.8 | 516.3 |
| Z (Molecules/Unit Cell) | 4 | 8 | 2 |
| R-factor (%) | 4.1 | 3.8 | 4.5 |
| Dominant Interaction | C-H···F, π-π stacking | O-H···O Hydrogen Bond | N-H···O Hydrogen Bond |
Note: This data is illustrative for comparative purposes.
Analysis of Intermolecular Interactions
The primary differentiator between these derivatives is the nature of their intermolecular interactions, which dictates their crystal packing.
-
Derivative A: In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker interactions. These include C-H···F interactions involving the trifluoromethyl group and π-π stacking between the aromatic rings of adjacent molecules.
-
Derivatives B and C: The introduction of the -OH and -NH2 groups creates robust hydrogen bonding networks. In Derivative B, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule (O-H···O). Similarly, in Derivative C, the amino group forms N-H···O hydrogen bonds. These strong, directional interactions are the primary organizing force in the crystal lattice, leading to different crystal systems and space groups compared to Derivative A.
Caption: Dominant intermolecular interactions in the three derivatives.
Trustworthiness: The final R-factor (or R₁) is a key indicator of the quality of the refined crystal structure. It measures the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% (as shown in the illustrative data) are generally considered excellent for small molecules and indicate a trustworthy and accurate structural determination.[7]
Part 3: The Universal Protocol: From Data Collection to Refinement
While each crystal is unique, the process of data collection and structural refinement follows a standardized, self-validating workflow. Small-molecule X-ray crystallography is a powerful technique that reveals the three-dimensional atomic structure of chemical compounds.[8][12]
Detailed Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.
-
Causality: Low temperatures minimize atomic thermal motion, resulting in a sharper diffraction pattern and higher resolution data.
-
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[10] The instrument exposes the crystal to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) and rotates it through a series of orientations.[8] As the X-rays pass through the crystal, they are diffracted into a unique pattern of reflections, which are recorded by a detector.[9]
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of individual reflections.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. The reflection intensities are known, but their phases are lost. For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to calculate initial phase estimates.[7] This allows for the generation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This preliminary model is then refined iteratively using a least-squares algorithm. The process adjusts atomic positions and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally (the R-factor).[7]
-
Validation: The final model is rigorously checked for geometric sensibility (bond lengths, angles), and the final R-factors are assessed to ensure a high-quality, reliable structure.
Conclusion
X-ray crystal structure analysis provides an unparalleled view into the atomic world of this compound derivatives. This guide demonstrates that the process is more than a black-box technique; it is a systematic investigation where synthesis, crystallization, and data analysis are interconnected. By comparing derivatives, we see how minor functional group modifications can lead to significant changes in solid-state architecture, driven by the hierarchy of intermolecular forces. For researchers in drug development, this structural knowledge is invaluable, providing the definitive evidence needed to understand structure-activity relationships (SAR) and to rationally design the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 54752-50-0|7-Trifluoromethyl-1-Tetralone [rlavie.com]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. excillum.com [excillum.com]
comparative study of catalysts for 7-(Trifluoromethyl)-1-tetralone synthesis
An In-Depth Comparative Guide to Catalysts for the Synthesis of 7-(Trifluoromethyl)-1-tetralone
Introduction
This compound is a crucial fluorinated building block in modern medicinal chemistry and drug development.[1][2] Its rigid bicyclic core and the presence of the electron-withdrawing trifluoromethyl group make it an invaluable intermediate for synthesizing a range of pharmacologically active molecules. The incorporation of a CF₃ group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3]
The most direct and common route to this tetralone is the intramolecular Friedel-Crafts acylation of 4-(4-(trifluoromethyl)phenyl)butanoic acid.[4][5] This cyclization reaction is heavily dependent on the choice of catalyst. An effective catalyst must be capable of generating a highly reactive acylium ion intermediate to facilitate the electrophilic attack on the electron-deficient aromatic ring. This guide provides a comprehensive comparison of various catalytic systems for this synthesis, offering field-proven insights into their mechanisms, performance, and practical considerations for researchers and process chemists.
The Core Transformation: Intramolecular Friedel-Crafts Acylation
The fundamental reaction involves the cyclization of 4-(4-(trifluoromethyl)phenyl)butanoic acid. The catalyst's primary role is to promote the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the six-membered ring of the tetralone.
References
A Comparative Guide to Assessing the Metabolic Stability of Novel 7-(Trifluoromethyl)-1-tetralone Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating frequent dosing and increasing the risk of inter-patient variability.[1] This guide provides an in-depth, comparative framework for assessing the metabolic stability of novel chemical entities derived from the 7-(Trifluoromethyl)-1-tetralone scaffold.
The strategic incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability.[2] The carbon-fluorine bond's strength makes the CF₃ group highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[3][4] This guide moves beyond theoretical advantages to detail the practical, experimental validation of this stability, empowering research teams to make data-driven decisions.
Chapter 1: Designing a Robust Metabolic Stability Program
A successful assessment hinges on selecting the appropriate in vitro systems. Each system offers a different level of complexity, providing distinct insights into a compound's metabolic fate. The choice of system should be guided by the specific questions being asked at each stage of the discovery pipeline.
Choosing the Right In Vitro Test System
The liver is the primary site of drug metabolism.[1] Therefore, in vitro assays typically use liver-derived preparations. The three most common systems are Human Liver Microsomes (HLM), S9 fractions, and cryopreserved hepatocytes.
-
Human Liver Microsomes (HLM): These are vesicles formed from the endoplasmic reticulum of liver cells.[5] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][6] HLM assays are cost-effective, high-throughput, and ideal for initial screening to assess susceptibility to oxidative metabolism.[7][8] However, they lack cytosolic enzymes and the necessary cofactors for most Phase II conjugation reactions, unless specifically supplemented.[9][10]
-
S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.[1] This allows for the investigation of both Phase I and some Phase II metabolic pathways, provided the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) are added to the incubation.[1][11]
-
Cryopreserved Hepatocytes: Intact, viable liver cells are often considered the "gold standard" for in vitro metabolism studies.[1] They contain the full complement of Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[12] Hepatocyte assays provide the most comprehensive assessment of a compound's overall metabolic clearance within the liver.[6][9]
For an initial comparative screening of this compound derivatives, an HLM assay is the logical starting point to specifically probe for oxidative stability conferred by the CF₃ group and modifications elsewhere on the scaffold. Compounds showing promise can then be advanced to hepatocyte assays for a more complete metabolic profile.
Selection of Controls: The Key to a Self-Validating System
To ensure the integrity and reliability of the experimental data, the inclusion of appropriate controls is non-negotiable.
-
Positive Controls: These are compounds with well-characterized metabolic profiles. They validate that the enzymatic system is active.
-
Negative Controls:
-
Heat-Inactivated Microsomes/Hepatocytes: Boiling the enzyme source denatures the proteins, eliminating metabolic activity.[14] Any loss of the test compound in this control points to chemical instability rather than metabolism.
-
Incubation without Cofactors (-NADPH): For microsomal assays, omitting the essential cofactor NADPH prevents CYP-mediated metabolism.[10][15] Disappearance of the compound in this condition suggests metabolism by non-CYP enzymes present in microsomes, such as carboxylesterases.[10]
-
Chapter 2: Experimental Protocols for Comparative Assessment
This section provides detailed, step-by-step protocols for conducting metabolic stability assays. The primary analytical technique for quantifying the parent compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[16][17][18]
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to determine the rate of Phase I metabolic turnover.
Objective: To quantify the rate of disappearance of three hypothetical derivatives (Compound A, B, C) of this compound in the presence of HLM and an NADPH regenerating system.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compounds & Controls (10 mM DMSO stocks)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[19]
-
Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, Labetalol) for reaction termination
-
96-well incubation plates
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1.0 mg/mL HLM working solution in cold phosphate buffer. Prepare a 2 µM working solution of each test compound and positive control (e.g., Testosterone) by diluting the stock in phosphate buffer.
-
Incubation Setup: In a 96-well plate, combine the HLM solution and the test compound working solution. Include wells for each compound, positive controls, and negative controls (-NADPH).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.[2]
-
Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.[2] For the "-NADPH" wells, add an equivalent volume of buffer. The T=0 minute sample is taken immediately by transferring an aliquot to a quenching plate.
-
Time Course Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the incubation wells and add them to a separate 96-well plate containing ice-cold acetonitrile with internal standard to terminate the reaction.[2]
-
Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to precipitate proteins.[13]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[16]
Protocol: Cryopreserved Hepatocyte Stability Assay
This protocol assesses both Phase I and Phase II metabolism.
Objective: To determine the overall metabolic stability of a lead candidate (e.g., Compound B) in a more physiologically relevant system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[14]
-
Test Compound & Controls (as above)
-
Ice-cold Acetonitrile with internal standard
-
12 or 24-well non-coated plates
Procedure:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol to achieve a final cell density of 0.5-1.0 x 10⁶ viable cells/mL in incubation medium.[14]
-
Compound Preparation: Prepare a 2 µM working solution of the test compound and controls in warm incubation medium. The final concentration in the assay will be 1 µM.[14]
-
Assay Setup: Add the compound working solutions to the wells of a non-coated plate. Also prepare wells for a negative control using heat-inactivated hepatocytes.[14]
-
Reaction Initiation: Initiate the reactions by adding the hepatocyte suspension to the appropriate wells.
-
Time Course Sampling: Place the plate in an incubator (37°C, 5% CO₂) on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Process and analyze the samples as described in the HLM protocol.
Chapter 3: Data Analysis and Visualization
Rigorous data analysis transforms raw LC-MS/MS output into actionable pharmacokinetic parameters.
Calculating Metabolic Stability Parameters
-
Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[13]
-
Determine the Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k). The slope should be a negative value.
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / |k|
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.[20][21]
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ cells)[12]
-
These calculated values allow for the direct comparison of derivatives and extrapolation to predict in vivo human pharmacokinetic parameters.[22][23]
Experimental and Analytical Workflow
The entire process, from planning to data interpretation, follows a logical sequence.
Caption: High-level workflow for in vitro metabolic stability assessment.
Chapter 4: Comparative Analysis and Mechanistic Insights
The ultimate goal is to use the generated data to rank compounds and understand the structure-metabolism relationships.
Data Summary and Comparison
The results from the HLM assay for three hypothetical derivatives are summarized below. These derivatives differ by a single substitution at the R position.
| Compound | R-Group | In Vitro t½ (min) | CLint (µL/min/mg) | Stability Category |
| Derivative A | -CH₃ | 12.5 | 110.9 | High Clearance |
| Derivative B | -Cl | 55.2 | 25.1 | Moderate Clearance |
| Derivative C | -OCH₃ | > 120 | < 11.5 | Low Clearance |
| Verapamil | (Control) | 8.1 | 171.1 | High Clearance |
| Warfarin | (Control) | 145.7 | 9.5 | Low Clearance |
Interpretation:
-
Derivative A , with a metabolically labile methyl group, is rapidly cleared, likely via hydroxylation.
-
Derivative B , with a chloro-substituent, shows significantly improved stability. The electron-withdrawing nature of chlorine can deactivate the aromatic ring towards oxidative attack by CYPs.
-
Derivative C , with a methoxy group, is the most stable. This suggests the R-position is a primary site of metabolism for this scaffold, and blocking it with a group less prone to oxidation significantly enhances stability.
Potential Metabolic Pathways
The this compound scaffold has several potential sites for metabolic transformation. The trifluoromethyl group itself is highly resistant to metabolism.[3] However, other sites are susceptible.
-
Aromatic Hydroxylation: CYP enzymes frequently catalyze the hydroxylation of aromatic rings, particularly at electron-rich positions.[24][25]
-
Ketone Reduction: Carbonyl reductases, present in both microsomal and cytosolic fractions, can reduce the ketone at the 1-position to a secondary alcohol (tetralol).[26][27]
-
Benzylic Oxidation: The carbon atoms adjacent to the aromatic ring (positions 4 and 2) are potential sites for hydroxylation.
-
Phase II Conjugation: The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid by UGT enzymes, a reaction that would be detected in hepatocyte assays.[11][28]
Caption: Potential metabolic pathways for the tetralone scaffold.
Conclusion
This guide outlines a systematic and robust approach for comparing the metabolic stability of novel compounds derived from this compound. By starting with high-throughput HLM assays and progressing promising candidates to more comprehensive hepatocyte-based assays, researchers can efficiently identify compounds with favorable pharmacokinetic profiles. The strategic inclusion of controls ensures data integrity, while a deep understanding of potential metabolic pathways allows for rational drug design to mitigate metabolic liabilities. This data-driven, comparative methodology is essential for selecting drug candidates with a higher probability of success in subsequent preclinical and clinical development.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. bioivt.com [bioivt.com]
- 10. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 19. mecour.com [mecour.com]
- 20. nuvisan.com [nuvisan.com]
- 21. researchgate.net [researchgate.net]
- 22. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. xenotech.com [xenotech.com]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Trifluoromethylated Tetralones in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical exploration of the Quantitative Structure-Activity Relationship (QSAR) of trifluoromethylated tetralones, a class of compounds with significant potential in anticancer drug development. We will dissect the methodologies, compare the structural nuances that drive biological activity, and provide the experimental and computational frameworks necessary for robust QSAR modeling. This guide is designed to be a practical resource, grounded in scientific integrity and supported by experimental data from peer-reviewed literature.
The Strategic Importance of Trifluoromethylated Tetralones and QSAR
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The potent electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the tetralone ring system, influencing its interaction with biological macromolecules.
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of these molecules with their biological activities, enabling the prediction of the potency of novel compounds.[4][5] This in-silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.[4]
Methodologies: Building a Predictive QSAR Model
A robust QSAR model is built upon a foundation of high-quality biological data and carefully selected molecular descriptors. The general workflow for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is outlined below.
Caption: A generalized workflow for a 3D-QSAR study.
The foundation of any QSAR model is a reliable dataset of compounds with corresponding biological activity. For trifluoromethylated tetralones, this would typically involve:
-
Synthesis: A series of trifluoromethylated tetralone analogs with diverse substitutions on the aromatic ring and other positions would be synthesized.
-
In Vitro Anticancer Screening: The synthesized compounds are tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using a standardized assay like the MTT assay to determine their half-maximal inhibitory concentrations (IC50).[3]
-
Data Curation: The biological activity data (IC50 values) are converted to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear relationship with the free energy of binding.
Software: A molecular modeling software package such as SYBYL-X, MOE, or similar is required.
-
Molecular Structure Generation and Optimization:
-
Draw the 2D structures of all trifluoromethylated tetralone derivatives in the dataset.
-
Convert the 2D structures to 3D and assign appropriate partial charges (e.g., Gasteiger-Hückel).
-
Perform energy minimization for each structure using a suitable force field (e.g., Tripos) to obtain a low-energy conformation.
-
-
Molecular Alignment: This is a critical step in 3D-QSAR. All molecules in the dataset must be superimposed onto a common template. A common approach is to align them based on a shared structural scaffold, in this case, the tetralone ring.
-
Generation of Molecular Descriptors (CoMFA and CoMSIA Fields):
-
CoMFA: A 3D grid is generated around the aligned molecules. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., an sp3 carbon atom with a +1 charge). These energy values serve as the molecular descriptors.[6][7]
-
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.[7]
-
-
Statistical Analysis (Partial Least Squares - PLS):
-
The large number of generated descriptors requires a robust statistical method like PLS to build a linear model correlating the descriptors with the pIC50 values.
-
The dataset is typically divided into a training set (to build the model) and a test set (to validate the model's predictive power).
-
-
Model Validation:
-
Internal Validation: Leave-one-out (LOO) cross-validation is commonly used, where one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for all molecules. The cross-validated correlation coefficient (q²) is a measure of the model's internal consistency.
-
External Validation: The predictive ability of the model is assessed using the test set of molecules that were not used in model generation. The predictive correlation coefficient (r²_pred) is calculated.
-
Comparative Analysis: Trifluoromethylated Tetralones vs. Other Analogs
The true power of QSAR lies in its ability to compare different structural modifications and predict their impact on activity.
For the purpose of this guide, let's consider a hypothetical dataset of trifluoromethylated tetralones with varying substituents on the aromatic ring, and their corresponding anticancer activity against the MCF-7 breast cancer cell line.
| Compound ID | R1 | R2 | R3 | IC50 (µM) | pIC50 |
| TT-1 | H | H | H | 15.2 | 4.82 |
| TT-2 | 6-CF3 | H | H | 5.8 | 5.24 |
| TT-3 | 7-CF3 | H | H | 8.1 | 5.09 |
| TT-4 | 6-CF3 | 7-OCH3 | H | 2.5 | 5.60 |
| TT-5 | 6-CF3 | 7-Cl | H | 4.1 | 5.39 |
| TT-6 | 6-CF3 | H | 5-OH | 10.5 | 4.98 |
| TT-7 | 6-Cl | H | H | 9.7 | 5.01 |
| TT-8 | 6-CH3 | H | H | 18.3 | 4.74 |
This is a hypothetical dataset for illustrative purposes.
A successful QSAR study will yield statistically robust models. Based on published QSAR studies of similar heterocyclic compounds, we can expect the following performance metrics for our hypothetical study on trifluoromethylated tetralones.[8][9]
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Test Set) |
| CoMFA | > 0.5 | > 0.9 | > 0.6 |
| CoMSIA | > 0.5 | > 0.9 | > 0.6 |
A q² value greater than 0.5 is generally considered indicative of a good predictive model. The r² value represents the goodness of fit of the model to the training data, while r²_pred demonstrates its ability to predict the activity of new compounds.
The results of CoMFA and CoMSIA are often visualized as 3D contour maps, which highlight the regions around the molecule where specific properties are favorable or unfavorable for biological activity.
Caption: Interpretation of CoMFA steric and electrostatic contour maps.
-
Steric Fields (Green and Yellow Contours): For our trifluoromethylated tetralones, a green contour near a particular position would suggest that bulkier substituents are preferred for higher activity. Conversely, a yellow contour would indicate that smaller substituents are favorable.
-
Electrostatic Fields (Blue and Red Contours): A blue contour indicates that an electropositive (electron-donating) group at that position would enhance activity, while a red contour suggests that an electronegative (electron-withdrawing) group is beneficial. Given the electron-withdrawing nature of the trifluoromethyl group, we would expect to see red contours in regions where this group is located on the most active compounds. The presence of the trifluoromethyl group would likely make the aromatic ring more electron-deficient, potentially influencing key interactions with the biological target.[9]
Conclusion and Future Directions
This guide has outlined a comprehensive framework for conducting a QSAR study on trifluoromethylated tetralones to elucidate the structural requirements for anticancer activity. By integrating experimental biological data with computational modeling techniques like CoMFA and CoMSIA, researchers can gain valuable insights into the structure-activity landscape of this promising class of compounds.
The predictive models generated from such studies can guide the rational design of novel, more potent trifluoromethylated tetralone derivatives. Future work should focus on synthesizing the designed compounds and validating their predicted activities through in vitro and in vivo testing. Furthermore, integrating QSAR with other computational methods like molecular docking can provide a more holistic understanding of the ligand-receptor interactions at the atomic level.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 7-(Trifluoromethyl)-1-tetralone Isomers: A Spectroscopic Comparison
The Importance of Isomeric Purity in Drug Development
The tetralone scaffold is a common motif in pharmacologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity. However, the position of this group is paramount. Different isomers can exhibit varied binding affinities for their biological targets and may be metabolized through different pathways. Therefore, the ability to unequivocally identify and differentiate between these isomers is essential for regulatory approval and for ensuring the safety and efficacy of a potential drug candidate.
Predicted Spectroscopic Differentiation of Trifluoromethyl-1-tetralone Isomers
The following sections will detail the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for the 5-, 6-, 7-, and 8-trifluoromethyl-1-tetralone isomers. These predictions are based on the known spectroscopic data of 1-tetralone and the well-documented substituent effects of the trifluoromethyl group on aromatic systems.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. The strong electron-withdrawing nature of the CF₃ group will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 1-Tetralone (Experimental) | 5-CF₃ Isomer (Predicted) | 6-CF₃ Isomer (Predicted) | 7-CF₃ Isomer (Predicted) | 8-CF₃ Isomer (Predicted) |
| H-2 | ~2.65 (t) | ~2.70 (t) | ~2.65 (t) | ~2.65 (t) | ~2.65 (t) |
| H-3 | ~2.15 (m) | ~2.20 (m) | ~2.15 (m) | ~2.15 (m) | ~2.15 (m) |
| H-4 | ~2.95 (t) | ~3.00 (t) | ~2.95 (t) | ~2.95 (t) | ~3.20 (t, deshielded) |
| H-5 | ~8.05 (d) | - | ~8.20 (d) | ~8.10 (s) | ~7.80 (d) |
| H-6 | ~7.30 (t) | ~7.50 (d) | - | ~7.60 (d) | ~7.40 (t) |
| H-7 | ~7.50 (t) | ~7.70 (t) | ~7.80 (d) | - | ~7.60 (d) |
| H-8 | ~7.25 (d) | ~7.45 (d) | ~7.40 (s) | ~7.45 (d) | - |
-
5-CF₃ Isomer: The H-6 and H-8 protons will be significantly deshielded. The H-6 proton will likely appear as a doublet, and the H-8 as a doublet.
-
6-CF₃ Isomer: The H-5 and H-7 protons will be deshielded. The H-5 proton will appear as a doublet, and H-8 as a singlet.
-
7-CF₃ Isomer: The H-6 and H-8 protons will be deshielded. The H-5 proton will appear as a singlet.
-
8-CF₃ Isomer: The H-7 proton will be significantly deshielded. The aliphatic H-4 protons will also experience some deshielding due to proximity to the CF₃ group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The CF₃ group exerts a strong deshielding effect on the carbon to which it is attached (C-ipso) and a shielding effect on the ortho and para carbons. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1-Tetralone (Experimental) | 5-CF₃ Isomer (Predicted) | 6-CF₃ Isomer (Predicted) | 7-CF₃ Isomer (Predicted) | 8-CF₃ Isomer (Predicted) |
| C-1 (C=O) | ~198.0 | ~197.5 | ~197.8 | ~197.8 | ~197.0 |
| C-2 | ~39.0 | ~39.0 | ~39.0 | ~39.0 | ~39.0 |
| C-3 | ~23.0 | ~23.0 | ~23.0 | ~23.0 | ~23.0 |
| C-4 | ~30.0 | ~30.0 | ~30.0 | ~30.0 | ~28.0 (shielded) |
| C-4a | ~133.0 | ~135.0 | ~133.5 | ~133.5 | ~131.0 |
| C-5 | ~126.5 | C-ipso (~130, q) | ~124.0 | ~125.0 | ~128.0 |
| C-6 | ~128.5 | ~127.0 (q) | C-ipso (~130, q) | ~130.0 (q) | ~129.0 |
| C-7 | ~132.5 | ~131.0 | ~131.0 (q) | C-ipso (~130, q) | ~134.0 (q) |
| C-8 | ~126.0 | ~124.5 | ~125.0 | ~124.5 | C-ipso (~130, q) |
| C-8a | ~144.5 | ~143.0 | ~145.0 | ~145.0 | ~142.0 |
| CF₃ | - | ~124 (q) | ~124 (q) | ~124 (q) | ~124 (q) |
The 'q' denotes a quartet due to ¹J(C-F) coupling, which is typically around 270-280 Hz.
¹⁹F NMR Spectroscopy: A Direct Window to the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the CF₃ group will be influenced by its position on the aromatic ring.
Predicted ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃)
| Isomer | Predicted Chemical Shift (ppm) |
| 5-CF₃ Isomer | ~ -62 to -64 |
| 6-CF₃ Isomer | ~ -62 to -64 |
| 7-CF₃ Isomer | ~ -62 to -64 |
| 8-CF₃ Isomer | ~ -62 to -64 (potentially slightly different due to proximity to the carbonyl group) |
While the chemical shifts may be similar, subtle differences can be expected. Furthermore, long-range couplings to aromatic protons (⁴J(H-F) and ⁵J(H-F)) can provide definitive structural information.[1]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum provides information about the functional groups present in a molecule. The key vibrations to consider for these isomers are the carbonyl (C=O) stretch and the C-F stretches.
-
C=O Stretch: The C=O stretch in 1-tetralone appears around 1685 cm⁻¹. The electron-withdrawing CF₃ group will cause a slight increase in the C=O stretching frequency (a shift to higher wavenumbers) due to the inductive effect.[2][3] This effect will be most pronounced when the CF₃ group is closer to the carbonyl, as in the 8-isomer.
-
C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the region of 1100-1350 cm⁻¹. The exact position and pattern of these bands can be characteristic of the isomer.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺˙) for all isomers will be at m/z 214. The fragmentation patterns will be influenced by the position of the CF₃ group.
A common fragmentation pathway for tetralones is a retro-Diels-Alder reaction. The position of the CF₃ group will dictate the masses of the resulting fragments, allowing for differentiation. For example, in the 7-CF₃ isomer, the retro-Diels-Alder fragmentation would be expected to produce charged fragments containing the trifluoromethyl-substituted aromatic ring.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tetralone isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to observe the quaternary carbons and the quartet of the CF₃ carbon.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
3. Mass Spectrometry
-
Sample Introduction: Use a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Visualizing the Isomers and Spectroscopic Principles
Conclusion
While the direct experimental comparison of all four trifluoromethyl-1-tetralone isomers is hampered by the limited availability of public data, a robust differentiation strategy can be devised based on fundamental spectroscopic principles. By understanding the predictable electronic effects of the trifluoromethyl group on the tetralone core, researchers can confidently assign the correct isomeric structure. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide the most definitive identification, with IR and mass spectrometry serving as valuable complementary techniques. This guide provides a framework for the rational analysis of these important pharmaceutical building blocks, underscoring the power of spectroscopy in ensuring the quality and integrity of drug development candidates.
References
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral Tetralone Derivatives
In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical control. For chiral tetralone derivatives, a privileged scaffold in numerous pharmacologically active compounds, the ability to accurately quantify the enantiomeric composition is paramount. This guide provides an in-depth comparison of the most robust analytical techniques for this purpose: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. We will delve into the mechanistic underpinnings of each method, present validated experimental protocols, and offer data-driven insights to guide your selection process.
The Critical Role of Enantiomeric Purity in Tetralone-Based Pharmaceuticals
Chiral tetralone derivatives are key building blocks in the synthesis of a wide array of pharmaceuticals, including antidepressants and anticancer agents. The stereochemistry of these molecules is often directly linked to their pharmacological activity and toxicological profile. For instance, the (S)-enantiomer of a drug candidate might exhibit high therapeutic efficacy, while the (R)-enantiomer could be inactive or even induce adverse effects. Consequently, regulatory bodies such as the FDA mandate strict control over the enantiomeric purity of chiral drugs. This necessitates the use of reliable and accurate analytical methods to determine the enantiomeric excess, which is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the ee of chiral tetralone derivatives is dictated by several factors, including the volatility and thermal stability of the analyte, the required level of accuracy and precision, and the available instrumentation. Here, we compare the three most prevalent methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Separation: The enantiomers of the chiral tetralone derivative form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of CSP is critical and is often based on the functional groups present in the analyte. For tetralone derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective.
Experimental Protocol: Chiral HPLC Analysis of a Model Tetralone Derivative
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chiral Stationary Phase: A Chiralcel® OD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the tetralone derivative has a strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the tetralone derivative in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Workflow for Chiral HPLC Method Development
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-(Trifluoromethyl)-1-tetralone Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the selectivity of a compound is as critical as its potency. Off-target interactions can lead to unforeseen side effects, toxicity, or even reveal new therapeutic opportunities. This guide provides an in-depth analysis of the potential cross-reactivity of 7-(Trifluoromethyl)-1-tetralone based compounds, a chemical scaffold of growing interest in medicinal chemistry. While direct, comprehensive cross-reactivity data for this specific family of compounds is emerging, we can infer a likely profile based on the well-documented pharmacology of the broader tetralone class. This guide will equip researchers with the foundational knowledge and experimental frameworks to rigorously assess the selectivity of their own this compound derivatives.
The Significance of the this compound Scaffold
The 1-tetralone core is a privileged scaffold in drug discovery, forming the basis of numerous biologically active molecules. The introduction of a trifluoromethyl (CF3) group at the 7-position is a strategic chemical modification. The CF3 group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions, potentially enhancing potency and refining selectivity. However, these same properties can also modulate interactions with off-target proteins.
Potential Cross-Reactivity Profile: An Evidence-Based Inference
Based on extensive research into tetralone derivatives, compounds based on the this compound scaffold are likely to exhibit cross-reactivity with the following target families:
-
Monoamine Receptors: The tetralone structure is a common feature in ligands for monoamine receptors. Therefore, a primary area for cross-reactivity assessment is the serotonin (5-HT) and dopamine (D) receptor families. Studies on various aminoalkyl-tetralones have demonstrated significant binding affinities for 5-HT2A and D2 receptors.[1] The specific substitution pattern on the tetralone ring can modulate the affinity and selectivity for these receptors.[2]
-
Adrenergic Receptors: Structurally similar to monoaminergic ligands, tetralone derivatives have also been shown to interact with adrenergic receptors. Both α1 and α2 adrenergic agonism and antagonism have been reported for different tetralin-based compounds.[3][4]
-
Monoamine Oxidases (MAO): The tetralone scaffold is a known inhibitor of monoamine oxidases A and B, enzymes crucial for the metabolism of neurotransmitters.[5] The presence of a trifluoromethyl group, a common feature in some MAO inhibitors, further suggests a potential for interaction.[6]
It is crucial to note that while these target families represent the most probable areas of cross-reactivity, a comprehensive understanding can only be achieved through broad, unbiased screening.
Essential Experimental Workflows for Cross-Reactivity Profiling
A robust assessment of a compound's selectivity involves a multi-pronged approach, combining targeted assays against likely off-targets with broader, panel-based screening.
Radioligand Binding Assays for Monoamine and Adrenergic Receptors
Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[7] By competing with a radioactively labeled ligand of known high affinity, the inhibitory constant (Ki) of the test compound can be accurately determined. This provides a quantitative measure of potential off-target binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A, D2, or α1-adrenergic receptors).
-
Harvest cells and homogenize in a cold buffer to lyse the cells and release membranes.
-
Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Add a range of concentrations of the this compound test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled antagonist for the target receptor.
-
Initiate the binding reaction by adding the prepared receptor membranes.
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Compound/Alternative | 5-HT2A | D2 | α1-Adrenergic | α2-Adrenergic |
| 7-(CF3)-1-tetralone Derivative X | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Reference Tetralone 1 | 15 | 50 | 120 | >1000 |
| Reference Tetralone 2 | 250 | 35 | >1000 | 85 |
| Atypical Antipsychotic | 1-10 | 10-50 | 50-200 | >1000 |
This table is a template for presenting experimental data. The reference values are hypothetical and for illustrative purposes.
Enzyme Inhibition Assays for Monoamine Oxidases (MAO)
Causality: To determine if a compound inhibits the catalytic activity of an enzyme, a direct functional assay is required. For MAO-A and MAO-B, this typically involves measuring the production of a detectable product from a specific substrate in the presence and absence of the inhibitor.
Experimental Protocol: MAO-Glo™ Assay (Promega)
This commercially available luminescent assay is a widely used method for determining MAO activity.
-
Reagent Preparation:
-
Prepare the MAO substrate solution and the Luciferin Detection Reagent according to the manufacturer's instructions.
-
Reconstitute the human recombinant MAO-A or MAO-B enzyme to the desired concentration in the appropriate buffer.
-
-
Assay Procedure:
-
In a white, 96-well plate, add the this compound test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme to each well.
-
Incubate briefly to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of luciferin derivative produced, which is directly related to MAO activity.
-
Plot the percentage of MAO activity against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Data Presentation: Comparative MAO Inhibition (IC50, µM)
| Compound/Alternative | MAO-A | MAO-B |
| 7-(CF3)-1-tetralone Derivative Y | Experimental Data | Experimental Data |
| Reference Tetralone 3 | 5.2 | 0.8 |
| Selegiline (MAO-B selective) | >100 | 0.01 |
| Clorgyline (MAO-A selective) | 0.008 | 1.5 |
This table is a template for presenting experimental data. The reference values are for illustrative purposes.
Broader Safety Pharmacology Screening
Beyond the likely cross-reactivity targets, a comprehensive assessment should include key safety pharmacology assays to de-risk a compound for further development.
-
hERG Potassium Channel Assay: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8] Automated patch-clamp electrophysiology is the standard method for assessing hERG liability.[9]
-
Cytochrome P450 (CYP) Inhibition Panel: Investigating the potential of a compound to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions.[10][11] This is typically done using human liver microsomes and specific probe substrates for each enzyme.[]
-
Kinome Screening (e.g., KINOMEscan™): For compounds where the primary target is unknown or for a more unbiased view of selectivity, screening against a large panel of kinases can be highly informative.[13] This is particularly relevant as many signaling pathways are regulated by kinases.
Visualizing the Landscape: Pathways and Workflows
To better understand the potential impact of off-target interactions, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Caption: High-level workflow for assessing the cross-reactivity of a novel compound.
Caption: Simplified signaling pathways for dopamine and serotonin receptors.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. However, a thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. By leveraging the knowledge of the broader tetralone class and employing rigorous experimental methodologies, researchers can effectively navigate the selectivity landscape. The systematic approach outlined in this guide, from targeted binding and functional assays to broad safety and kinome screening, provides a robust framework for identifying and mitigating potential off-target effects, ultimately leading to the development of safer and more effective medicines.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-(Trifluoromethyl)-1-tetralone
As researchers and developers at the forefront of pharmaceutical innovation, our work with specialized reagents demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 7-(Trifluoromethyl)-1-tetralone is a key building block in many synthetic pathways; however, its halogenated nature necessitates a meticulous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding our laboratory environment.
Hazard Profile and Regulatory Context: Why Specialized Disposal is Critical
This compound, due to its trifluoromethyl group, is classified as a halogenated organic compound. This structural feature is the primary determinant for its disposal pathway. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for halogenated waste streams because their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[1][2][3]
Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds cannot be disposed of in landfills and must be managed as hazardous waste.[3][4] While this compound may not be explicitly listed by name as a regulated hazardous waste, its chemical properties place it under the umbrella of materials requiring specialized disposal, often through high-temperature incineration at a licensed facility.[5][6] Adherence to these protocols is not merely a best practice; it is a legal and ethical obligation.[7][8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensuring personal and environmental safety is paramount. All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal contact. The tetralone backbone and its derivatives can cause skin irritation.[11][12][13] |
| Eye Protection | Safety goggles or a face shield. | To protect against accidental splashes, which can cause serious eye irritation.[11][12] |
| Protective Clothing | Chemical-resistant lab coat. | To shield skin and personal clothing from contamination.[10] |
| Footwear | Closed-toe shoes. | Standard laboratory policy to protect feet from spills and falling objects.[13] |
Quantitative Data Summary
A fundamental understanding of the compound's properties is essential for safe handling.
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 54752-50-0 | [14] |
| Molecular Formula | C₁₁H₉F₃O | [14] |
| Molecular Weight | 214.18 g/mol | [14] |
| Hazard Statements | Data not available; treat as hazardous. | [14] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for managing waste generated from the use of this compound. The core principle is diligent segregation to prevent cross-contamination of waste streams.
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[15][16] This container should be designated for "Halogenated Organic Waste."
-
Solid Waste: Collect all unused or expired solid this compound, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, absorbent pads), directly into this container.[17]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated "Halogenated Liquid Waste" container. Do NOT mix with non-halogenated solvent waste.[3] Mixing can result in the entire volume being classified as the more stringently regulated and costly halogenated waste.
-
"Empty" Containers: The original product container is not truly empty. It must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol); collect the rinsate as halogenated liquid waste, and then deface the label and dispose of the container as contaminated solid waste.
Step 2: Proper Labeling
-
All waste containers must be accurately and clearly labeled.[16] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
Step 3: Storage
-
Keep waste containers tightly sealed when not in use to prevent the release of vapors.[16]
-
Store the containers in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.[9][11]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[17]
-
Ensure all required waste disposal documentation is completed accurately.[15] Never dispose of this compound down the drain or in the regular trash.[17]
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, follow these procedures immediately:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS team.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the PPE detailed in Table 1.
-
Contain and Absorb: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[11] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[12]
-
Collect Waste: Once absorbed, carefully collect the material using spark-proof tools and place it into the designated sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.[12][15] All cleaning materials must also be disposed of as hazardous waste.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 2. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. epa.gov [epa.gov]
- 4. ilga.gov [ilga.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcenv.com [tcenv.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ethz.ch [ethz.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safe Handling Protocol: Personal Protective Equipment for 7-(Trifluoromethyl)-1-tetralone
An In-Depth Technical Guide
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded protocol for handling 7-(Trifluoromethyl)-1-tetralone (CAS No. 54752-50-0). Our approach is built on the foundational principle of assuming any novel or sparsely documented compound is hazardous until proven otherwise. While specific toxicity data for this compound is limited, its structure as a fluorinated aromatic ketone necessitates a cautious and thorough approach to personal protection[1][2].
This document provides the essential safety and logistical information your team needs, framed by the core principles of risk mitigation and procedural validation.
Hazard Assessment: A Proactive Stance
A definitive Safety Data Sheet (SDS) with comprehensive GHS classifications for this compound is not consistently available[3]. Therefore, we must infer its potential hazards from analogous structures, such as α-tetralone and other substituted tetralones, as well as from general principles for handling fluorinated organic compounds[1][4].
The primary anticipated hazards are summarized below. This conservative assessment forms the basis for all subsequent PPE and handling recommendations.
| Potential Hazard | Basis for Assessment & Anticipated Effects | Source |
| Acute Oral Toxicity | α-Tetralone is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4). It is prudent to assume a similar profile. | [4][5] |
| Skin Irritation/Corrosion | Related tetralones are known to cause skin irritation. Fluorinated compounds can also present unique dermal absorption risks. | [1][6] |
| Serious Eye Damage/Irritation | Direct contact with powders or solutions of similar ketones can cause serious eye irritation. | [6] |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system. All handling of solids should be performed in a way that minimizes dust generation. | [6][7] |
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures.
Mandatory Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors[8][9].
Personal Protective Equipment (PPE) Protocol
The proper selection and use of PPE is non-negotiable. The following protocol is designed to provide robust protection against the anticipated hazards.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times[4][10]. Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
High-Risk Operations: When there is an elevated risk of splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles[1][11][12].
Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation for incidental contact due to their broad chemical resistance[9][12]. Always consult a manufacturer's compatibility chart for the specific solvents you are using.
-
Technique: Double-gloving is strongly recommended. This practice provides an additional protective barrier and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after use or contamination[13].
-
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage[1][4].
-
Additional Protection: For large-scale work (>5g) or when significant splashing is possible, a chemical-resistant apron should be worn over the lab coat[11]. Closed-toe shoes are mandatory; sandals or perforated shoes are not permitted in the laboratory[9].
Respiratory Protection
When all work is conducted within a certified chemical fume hood, specific respiratory protection is typically not required. However, in the event of an emergency, such as a large spill or a failure of engineering controls, respiratory protection is critical.
-
Emergency Use: Personnel involved in spill cleanup must be trained in the use of, and have access to, an appropriate respirator. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be a suitable choice, but this must be determined by a formal risk assessment from your institution's environmental health and safety (EHS) department[4][10].
PPE Selection Matrix for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Running Reaction (Ambient) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Reaction Work-up/Transfer | Face Shield + Goggles | Double Nitrile Gloves | Lab Coat + Chemical Apron |
| Column Chromatography | Face Shield + Goggles | Double Nitrile Gloves | Lab Coat + Chemical Apron |
| Spill Cleanup | Face Shield + Goggles | Heavy-duty gloves (e.g., Neoprene over Nitrile) | Chemical-resistant suit or apron |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Handling Workflow
This workflow outlines the critical steps for safely using the compound.
Caption: Procedural workflow for handling this compound.
Disposal Plan
-
Chemical Waste: All residual this compound and solutions containing it must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed container. Never dispose of organic substances down the drain[4][9].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, weighing paper, and gloves, must be collected in a designated, sealed container for hazardous solid waste[1].
-
Compliance: Always follow your institution's specific hazardous waste management protocols. Waste generators are responsible for ensuring complete and accurate classification and disposal[4].
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[6][14].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][15].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][15].
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a foundation of safety that protects your most valuable asset: your scientists.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H9F3O | CID 10262659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. fishersci.com [fishersci.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
